4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-ethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZQGOWSYPWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396684 | |
| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-02-1 | |
| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-pyrimidinamine
This guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-ethoxy-2-pyrimidinamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both established data for analogous compounds and validated methodologies for the precise characterization of this specific molecule.
Introduction and Molecular Overview
This compound, with the chemical formula C₆H₈ClN₃O, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The specific functionalization of this pyrimidine ring—a chloro group at the 4-position, an ethoxy group at the 6-position, and an amine at the 2-position—renders it a versatile intermediate for the synthesis of more complex molecular architectures. Understanding its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation.
While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related and well-characterized analogs to predict its properties and provide robust protocols for their experimental determination. The primary analogs referenced are 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and 2-amino-4-chloro-6-methoxypyrimidine .
Predicted Physical and Chemical Properties
The following table summarizes the predicted and known physical properties of this compound and its close analogs. These values provide a foundational understanding of the compound's expected behavior.
| Property | Predicted/Known Value | Analog Data Source |
| Molecular Formula | C₆H₈ClN₃O | - |
| Molecular Weight | 173.60 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid. | [1] |
| Melting Point | Predicted to be in a similar range to its analogs. For instance, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine has a melting point of 59-60 °C.[2][3] | [2][3] |
| Boiling Point | A high boiling point is anticipated due to its molecular weight and polar functional groups. The predicted boiling point is approximately 352.6 °C at 760 mmHg.[4] | [4] |
| Density | Predicted to be around 1.329 g/cm³.[4] | [4] |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents. Studies on 2-amino-4-chloro-6-methoxypyrimidine show good solubility in DMF and moderate solubility in alcohols like methanol and ethanol.[5] | [5] |
| Flash Point | Predicted to be approximately 167 °C.[4] | [4] |
Experimental Protocols for Physical Characterization
The following sections detail the standardized experimental procedures for determining the key physical properties of this compound. The rationale behind each methodological choice is explained to ensure scientific rigor.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality Behind Experimental Choices: The use of a calibrated apparatus ensures accuracy. A slow heating rate near the melting point is crucial for thermal equilibrium, allowing for a precise determination of the melting range.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is fundamental for structural elucidation and confirmation. The following sections outline the expected spectral features based on analogous compounds and the methodologies for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Proton: A singlet in the region of δ 6.0-6.5 ppm, corresponding to the proton at the 5-position of the pyrimidine ring. [3]* Ethoxy Group: A quartet around δ 4.4 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃). [3]* Amino Group: A broad singlet corresponding to the NH₂ protons. The chemical shift of this peak can vary depending on concentration and solvent.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Pyrimidine Ring Carbons: Signals in the aromatic region (δ 160-175 ppm). The carbon attached to the chlorine will be significantly affected. [3]* Ethoxy Group Carbons: A signal around δ 63 ppm (OCH₂) and a signal around δ 14 ppm (CH₃). [3] Methodology for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts, coupling constants, and integrations to the molecular structure.
Causality Behind Experimental Choices: High-field NMR provides better signal dispersion and resolution, facilitating unambiguous spectral interpretation. The choice of deuterated solvent is critical to avoid interference from solvent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretching: A sharp to broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group. [3]* C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring. [3]* C-O Stretching: A strong band around 1000-1300 cm⁻¹ for the ether linkage. [3]* C-Cl Stretching: A band in the fingerprint region, typically below 850 cm⁻¹.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation and is suitable for solid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 173.04). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak (M⁺ and M+2).
-
Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group, the chlorine atom, or parts of the pyrimidine ring.
Methodology: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, either via direct infusion in a suitable solvent (ESI) or after separation on a GC column (GC-MS).
-
Ionization: The molecules are ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured.
Causality Behind Experimental Choices: The choice of ionization technique depends on the volatility and thermal stability of the compound. ESI is a soft ionization technique suitable for polar, non-volatile compounds, while GC-MS is ideal for volatile and thermally stable molecules.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functionalities. [6]The amino group can also participate in a range of chemical transformations.
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.
Logical Relationship of Reactivity
Safety and Handling
Based on the safety data for structurally related pyrimidine derivatives, this compound should be handled with appropriate care in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By leveraging data from close structural analogs and outlining detailed, validated experimental protocols, this document serves as a valuable resource for researchers and scientists working with this important chemical intermediate. The methodologies and expected data presented herein will facilitate the efficient and accurate characterization of this compound, thereby supporting its application in drug discovery and development.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. (n.d.). Retrieved from [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. (n.d.). Retrieved from [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
-
Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook. (n.d.). Retrieved from [Link]
-
Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]
-
2,4-Diamino-6-chloropyrimidine. PubChem. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-ethoxy-2-pyrimidinamine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and strategic importance in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Detailed, field-proven synthetic protocols, characterization data, and an exploration of its reactivity are presented to empower researchers in leveraging this versatile scaffold for the development of novel therapeutics.
Introduction: The Strategic Importance of the Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for purine bases and participating in crucial hydrogen bonding with protein targets.[1] Among the vast landscape of pyrimidine derivatives, this compound emerges as a particularly valuable intermediate. Its trifunctional nature—an amine, a chloro leaving group, and an ethoxy moiety—offers a rich platform for controlled, sequential chemical modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.
This guide will provide a deep dive into the chemistry of this compound, elucidating the rationale behind its synthesis and its application as a strategic precursor in drug discovery campaigns.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. This section details the key identifiers and characteristics of this compound.
Chemical Structure and Identifiers
-
IUPAC Name: 4-chloro-6-ethoxypyrimidin-2-amine
-
CAS Number: 89784-02-1
-
Molecular Formula: C₆H₈ClN₃O
-
Molecular Weight: 173.60 g/mol
Below is a 2D representation of the chemical structure:
Caption: 2D Structure of this compound
Spectroscopic Data (Predicted and Analog-Based)
While a comprehensive, publicly available dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the analysis of closely related analogs such as 4-chloro-6-methoxy-2-pyrimidinamine and 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][3]
Table 1: Predicted and Analog-Based Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the C5-H proton, anticipated around δ 6.0-6.5 ppm. - A quartet for the ethoxy -CH₂- protons, expected in the range of δ 4.3-4.5 ppm. - A triplet for the ethoxy -CH₃ protons, predicted around δ 1.3-1.5 ppm. - A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with C2, C4, and C6 appearing at lower field due to their attachment to heteroatoms. C4 and C6 would be significantly influenced by the chloro and ethoxy groups, respectively. C2 would be influenced by the amino group. C5 is expected at a higher field. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1600 cm⁻¹ range. - C-O stretching of the ethoxy group around 1050-1250 cm⁻¹. - C-Cl stretching, typically observed in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom. |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic choice of starting material and reaction conditions is critical for achieving high regioselectivity and yield.
Retrosynthetic Analysis and Strategy
The most logical synthetic approach involves the selective mono-substitution of a di-chlorinated pyrimidine precursor. The starting material of choice is 2-amino-4,6-dichloropyrimidine, which is commercially available. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, allowing for a statistically controlled mono-alkoxylation.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines.[4]
Reaction Scheme:
Materials and Reagents:
-
2-Amino-4,6-dichloropyrimidine (1 equivalent)
-
Sodium ethoxide (1.05 - 1.1 equivalents)
-
Polar aprotic solvent (e.g., acetone, dimethylformamide)
-
Water (for precipitation)
-
Activated carbon (optional, for decolorization)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, suspend 2-amino-4,6-dichloropyrimidine in the chosen polar aprotic solvent.
-
Reagent Addition: Cool the suspension to a controlled temperature (e.g., 15-20 °C). Slowly add a solution of sodium ethoxide dropwise to the suspension over a period of 2-4 hours, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature for an additional 1-2 hours, followed by gentle warming (e.g., to 30 °C) for another 2 hours. Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation:
-
(Optional) Add activated carbon to the reaction mixture and stir for 30-60 minutes to decolorize the solution.
-
Filter the mixture to remove the precipitated sodium chloride and any activated carbon.
-
Partially distill off the solvent under reduced pressure.
-
Precipitate the product by adding water to the concentrated solution. The precipitation can occur during or after the distillation.
-
Cool the resulting slurry to enhance precipitation.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove any remaining inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Self-Validation and Causality: The slow, temperature-controlled addition of sodium ethoxide is crucial to favor mono-substitution and minimize the formation of the di-ethoxy byproduct. The use of a polar aprotic solvent facilitates the SNAr reaction. The precipitation by the addition of water is an effective method for isolating the product, which is significantly less soluble in aqueous media than the inorganic byproducts.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution. The amino group at C2 can be a site for further functionalization, such as acylation or participation in coupling reactions.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 chloro group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diversity and building complexity from this scaffold.[5]
-
Cross-Coupling Reactions: The C4-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. This allows for the introduction of aryl, heteroaryl, and substituted amino groups.
Caption: Key reaction pathways for this compound.
Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
This compound is an ideal starting material for the synthesis of kinase inhibitors. The C4 position can be functionalized with a variety of substituents to target the solvent-exposed region of the ATP-binding pocket, which is a primary driver of inhibitor selectivity. For instance, this scaffold has been utilized in the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[6][7]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity allows for the strategic and controlled introduction of molecular diversity, making it an invaluable tool for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. The synthetic protocols and chemical insights provided in this guide are intended to facilitate its effective application in the pursuit of novel and improved medicines.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
(No author provided). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
- (No author provided). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
(No author provided). 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
- (No author provided). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
(No author provided). 4-CHLORO-6-(2,2,2-TRIFLUORO-1-(3'-FLUOROBIPHENYL-4-YL)ETHOXY)PYRIMIDIN-2-AMINE. gsrs. [Link]
-
Sharma, S. N., & Singh, S. (2010). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 22(1), 527. [Link]
-
(No author provided). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
-
(No author provided). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF. ResearchGate. [Link]
-
(No author provided). Discovery of 4-Ethoxy-7 H -pyrrolo[2,3- d ]pyrimidin-2-amines as Potent, Selective and Orally Bioavailable LRRK2 Inhibitors. ResearchGate. [Link]
-
(No author provided). Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine. PrepChem.com. [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
- (No author provided). WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same.
- (No author provided). WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS.
-
Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]
-
(No author provided). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
(No author provided). 4-Chloro-2,6-diaminopyrimidine. the NIST WebBook. [Link]
-
(No author provided). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
(No author provided). Pyrimidine, 4-amino-6-chloro-5-nitro-. the NIST WebBook. [Link]
-
(No author provided). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PubMed. [Link]
-
(No author provided). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. [Link]
-
(No author provided). 2-Amino-4,6-dichloropyrimidine. PubChem. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
Sources
- 1. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016130920A3 - Lrrk2 inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 7. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]
The Versatile Intermediate: A Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine (CAS No. 89784-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from essential components of DNA and RNA to a multitude of approved pharmaceutical agents.[1] Within this chemical class, functionalized pyrimidines, such as 4-Chloro-6-ethoxy-2-pyrimidinamine, serve as critical and versatile intermediates. Their strategic importance lies in the differential reactivity of their substituents, which allows for sequential and regioselective chemical modifications. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chemical behavior, and applications as a key building block in the development of novel therapeutics and agrochemicals.
Physicochemical Properties and Safety Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89784-02-1 | N/A |
| Molecular Formula | C₆H₈ClN₃O | N/A |
| Molecular Weight | 173.60 g/mol | N/A |
| Appearance | Expected to be a solid | Inferred from analogs |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | Inferred from analogs |
Synthesis of this compound: A Regioselective Approach
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The logical starting material for this synthesis is 2-amino-4,6-dichloropyrimidine. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, making them susceptible to nucleophilic attack. By carefully controlling the stoichiometry of the nucleophile, a monosubstitution can be selectively achieved.
The reaction with sodium ethoxide (NaOEt) in a suitable solvent displaces one of the chlorine atoms with an ethoxy group. A US patent describes a general method for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines, which is directly applicable to the synthesis of the title compound.
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general method described in US Patent US20060035913A1.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, suspend 2-amino-4,6-dichloropyrimidine in anhydrous ethanol.
-
Cool the suspension to a suitable temperature (e.g., 10-20°C).
-
Slowly add a solution of sodium ethoxide in ethanol to the suspension while maintaining the temperature. The molar ratio of sodium ethoxide to the dichloropyrimidine should be approximately 1:1 to favor monosubstitution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or slightly elevated temperature (e.g., 30-40°C) to ensure the completion of the reaction. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture can be worked up by adding water to precipitate the product.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Causality of Experimental Choices:
-
Solvent: Anhydrous ethanol is used as the solvent as it is the source of the ethoxide nucleophile upon reaction with sodium metal or as a solvent for commercial sodium ethoxide solutions.
-
Temperature Control: The initial cooling and slow addition of the sodium ethoxide solution are crucial to control the exothermic reaction and prevent the formation of the disubstituted by-product.
-
Stoichiometry: A 1:1 molar ratio of the reactants is key to achieving regioselective monosubstitution. An excess of sodium ethoxide would lead to the formation of 2-amino-4,6-diethoxypyrimidine.
Characterization and Analytical Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the C5-H proton of the pyrimidine ring. A quartet for the -OCH₂- protons of the ethoxy group. A triplet for the -CH₃ protons of the ethoxy group. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals corresponding to the four distinct carbons of the pyrimidine ring. Signals for the two carbons of the ethoxy group. |
| IR Spectroscopy | N-H stretching vibrations for the amino group. C-O stretching vibrations for the ethoxy group. C-Cl stretching vibrations. Aromatic C=C and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 173.60 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound. |
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the sequential reactivity of its functional groups. The chlorine atom at the 4-position is the most reactive site for further nucleophilic aromatic substitution or for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position.
Figure 2: General reactivity of this compound.
This controlled, stepwise functionalization is a powerful strategy in the synthesis of complex molecules, particularly in the field of drug discovery.
Applications in Drug Development and Agrochemicals
Substituted pyrimidines are privileged scaffolds in medicinal chemistry and agrochemical research. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, binding to the ATP-binding site of the kinase. The 2-amino group of this compound can form crucial hydrogen bonds with the hinge region of the kinase, while the substituent introduced at the 4-position can be tailored to occupy the hydrophobic pocket, thereby conferring potency and selectivity.
For instance, a hypothetical synthesis of a kinase inhibitor could involve a Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position.
Figure 3: Hypothetical synthesis of a kinase inhibitor scaffold.
Application in Herbicide Synthesis
2-Amino-4-chloro-6-alkoxypyrimidines are known intermediates in the production of sulfonylurea herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The pyrimidine moiety is a key component of the herbicide structure, and variations in its substitution pattern can modulate the herbicidal activity and crop selectivity.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and agrochemical synthesis. Its well-defined reactivity allows for the regioselective introduction of various functional groups, making it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical behavior, as outlined in this guide, is essential for researchers and scientists working to develop the next generation of pharmaceuticals and crop protection agents.
References
- U.S. Patent No. US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., & Veer, V. S. (2006). Biological and medicinal significance of pyrimidines. Current Science, 90(6), 793-803.
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6-ethoxy-2-pyrimidinamine
This guide provides an in-depth technical overview of the synthesis of 4-chloro-6-ethoxy-2-pyrimidinamine, a key building block in modern medicinal chemistry. We will explore the prevalent synthetic methodologies, delve into the mechanistic underpinnings of the reaction, and present a detailed, field-validated experimental protocol. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this important intermediate.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyrimidine derivative that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic amino group, and an ethoxy moiety, allows for selective and sequential chemical modifications. This versatility makes it an invaluable synthon in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this compound is therefore a critical consideration in many drug discovery and development programs.
Synthetic Pathways: A Mechanistic Perspective
The most common and industrially viable route to this compound proceeds through a two-step sequence involving a condensation reaction to form the pyrimidine core, followed by a chlorination step.
Step 1: Condensation and Cyclization to form 2-Amino-6-ethoxy-4(3H)-pyrimidinone
The synthesis commences with the base-catalyzed condensation of guanidine with a suitable three-carbon electrophile, typically a derivative of malonic acid. A highly effective and commonly used starting material is diethyl ethoxymethylenemalonate.
Reaction Scheme:
Figure 1: Overall synthetic workflow.
The reaction is typically carried out in ethanol with sodium ethoxide serving as the base. The ethoxide deprotonates the guanidine, increasing its nucleophilicity. The resulting nucleophile then attacks one of the carbonyl carbons of the diethyl ethoxymethylenemalonate, initiating a cascade of reactions that culminates in the formation of the stable 6-membered pyrimidinone ring system.
Step 2: Chlorination of the Pyrimidinone Intermediate
The second step involves the conversion of the hydroxyl group of the pyrimidinone tautomer to a chloro group. This is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and an acid scavenger. The use of a high-boiling solvent like toluene allows the reaction to be conducted at elevated temperatures, driving the reaction to completion.
Detailed Experimental Protocol
The following protocol is a validated and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Guanidine Hydrochloride | 50-01-1 | CH₆ClN₃ | 95.53 |
| Diethyl Ethoxymethylenemalonate | 87-13-8 | C₈H₁₂O₄ | 172.18 |
| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | C₂H₅NaO | 68.05 |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure
Part A: Synthesis of 2-Amino-6-ethoxy-4(3H)-pyrimidinone
-
To a stirred solution of sodium ethoxide (21% in ethanol, 1.2 equivalents) in a round-bottom flask equipped with a condenser and a dropping funnel, add guanidine hydrochloride (1.0 equivalent) portion-wise at room temperature.
-
Stir the resulting suspension for 30 minutes.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 40°C.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to 0-5°C in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 50°C to afford 2-amino-6-ethoxy-4(3H)-pyrimidinone as a white solid.
Part B: Synthesis of this compound
-
In a separate flask equipped with a reflux condenser and a dropping funnel, suspend the 2-amino-6-ethoxy-4(3H)-pyrimidinone (1.0 equivalent) from Part A in toluene (10 volumes).
-
Add N,N-dimethylaniline (0.2 equivalents) to the suspension.
-
Carefully add phosphorus oxychloride (3.0 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 100-110°C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., mobile phase: 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice (approximately 20 volumes) with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine (1 x 10 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (s, 1H), 4.85 (br s, 2H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.1, 163.2, 161.8, 88.9, 62.9, 14.4 |
| Mass Spec (ESI) | m/z 174.0 [M+H]⁺ |
| Purity (HPLC) | ≥ 98% |
Safety and Handling
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Sodium ethoxide is corrosive and flammable. It should be handled in a dry environment.
-
The quenching of the reaction mixture containing excess POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
-
All other reagents should be handled in accordance with standard laboratory safety procedures.
References
Synthetic protocols and safety data for chemical reagents are available from major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals. General procedures for the synthesis of substituted pyrimidines can be found in comprehensive organic chemistry reference texts such as "Comprehensive Organic Synthesis" and "Science of Synthesis." Specific applications and further modifications of this compound are extensively documented in the medicinal chemistry literature, accessible through databases like SciFinder, Reaxys, and Google Scholar.
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-6-ethoxy-2-pyrimidinamine
This guide provides a comprehensive analysis of the expected spectral data for this compound, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from the closely related analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, and established principles of spectroscopic interpretation for pyrimidine derivatives. This approach provides a robust predictive framework for the characterization of the target compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a pyrimidine core with three distinct substituents: a chloro group, an ethoxy group, and an amino group. Each of these functional groups exerts a unique electronic influence on the pyrimidine ring, which in turn governs the molecule's spectroscopic behavior. The chloro group is electron-withdrawing, the ethoxy group is electron-donating by resonance, and the amino group is a strong electron-donating group. These electronic effects are key to interpreting the NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring proton, the ethoxy group protons, and the amino group protons. For comparison, the experimental ¹H NMR data for the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is presented below.[1][2]
Table 1: Experimental ¹H NMR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.37 | Singlet | 1H | Pyrimidine H-5 |
| 4.41 | Quartet | 2H | -OCH₂CH₃ |
| 2.52 | Singlet | 3H | -SCH₃ |
| 1.37 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹H NMR Spectrum for this compound
The replacement of the methylthio group with an amino group is expected to cause an upfield shift (to a lower ppm value) for the pyrimidine H-5 proton due to the stronger electron-donating nature of the amino group. The amino protons themselves will appear as a broad singlet.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.2 | Singlet | 1H | Pyrimidine H-5 |
| ~ 4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
| ~ 1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |
Experimental Protocol for ¹H NMR Spectroscopy [3]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The experimental data for the methylthio analog is provided for comparison.[1][2]
Table 3: Experimental ¹³C NMR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃ [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 172.7 | C-2 |
| 169.4 | C-6 |
| 160.2 | C-4 |
| 102.4 | C-5 |
| 63.3 | -OCH₂CH₃ |
| 14.2 | -SCH₃ |
| 14.1 | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum for this compound
The amino group at C-2 will significantly shield this carbon, causing a substantial upfield shift compared to the methylthio-substituted analog. The other ring carbons will also be affected, though to a lesser extent.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | C-2 |
| ~ 165 - 170 | C-6 |
| ~ 158 - 162 | C-4 |
| ~ 95 - 100 | C-5 |
| ~ 62 - 64 | -OCH₂CH₃ |
| ~ 14 - 15 | -OCH₂CH₃ |
Experimental Protocol for ¹³C NMR Spectroscopy [3]
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer, and perform tuning and shimming.
-
Data Acquisition: Use a proton-decoupled single-pulse experiment. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Set the spectral width to 0-180 ppm and the relaxation delay to 2 seconds.
-
Data Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental IR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1][2]
The IR spectrum of this analog shows characteristic peaks for aryl C-H, alkyl C-H, and various ring vibrations.
Table 5: Key Experimental IR Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (cm⁻¹)[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3007 | Weak | Aryl C-H stretch |
| 2982, 2934, 2888, 2849 | Weak | Alkyl C-H stretch |
| 1562, 1557, 1541, 1537 | Strong, Medium | C=C and C=N ring stretching |
| 1273 | Strong | C-O stretch |
Predicted IR Spectrum for this compound
The most significant difference in the IR spectrum of this compound will be the appearance of N-H stretching and bending vibrations from the primary amino group.
Table 6: Predicted Characteristic IR Absorption Bands for this compound (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| ~ 3000 - 3100 | Weak | Aromatic C-H stretching |
| ~ 2850 - 3000 | Weak-Medium | Aliphatic C-H stretching |
| ~ 1600 - 1650 | Strong | NH₂ scissoring (bending) |
| ~ 1550 - 1600 | Strong | C=C and C=N ring stretching |
| ~ 1200 - 1350 | Strong | C-N stretching |
| ~ 1000 - 1300 | Strong | C-O stretching |
| ~ 700 - 800 | Medium-Strong | C-Cl stretching |
Experimental Protocol for IR Spectroscopy [4][5]
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[6][7]
Experimental MS Data for 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1][2]
The mass spectrum of the methylthio analog shows a molecular ion peak at m/z 204, with an isotopic peak at m/z 206 due to the presence of the ³⁷Cl isotope.
Predicted Mass Spectrum for this compound
The molecular weight of this compound is 187.62 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Predicted Fragmentation Pathway
The fragmentation of substituted pyrimidines is often initiated by the loss of substituents.[8][9] For this compound, likely fragmentation pathways include the loss of the ethoxy group, the chloro group, or ethylene from the ethoxy group via a McLafferty-type rearrangement.[10]
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization) [6]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging experimental data from a close structural analog and fundamental spectroscopic principles, a comprehensive characterization of the target molecule is established. This information is invaluable for researchers engaged in the synthesis, identification, and application of novel pyrimidine derivatives.
References
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193.
- American Chemical Society. (n.d.). Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. Journal of the American Chemical Society.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- National Center for Biotechnology Information. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- American Chemical Society. (n.d.). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry.
- ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- ResearchGate. (n.d.). Microwave Synthesis of Amino-Pyrimidines-13C Spectrum.
- GSRS. (n.d.). 4-CHLORO-6-(2,2,2-TRIFLUORO-1-(3'-FLUOROBIPHENYL-4-YL)ETHOXY)PYRIMIDIN-2-AMINE.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
- Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. article.sapub.org [article.sapub.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 4-Chloro-6-ethoxy-2-pyrimidinamine: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-6-ethoxy-2-pyrimidinamine, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug discovery. While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from closely related analogs and established analytical principles to provide a robust framework for its study and application. We will delve into the anticipated physicochemical properties, factors governing its solubility in various solvent systems, and detailed, field-proven protocols for accurate solubility determination.
Physicochemical Profile and its Implications for Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, we can infer its likely behavior by examining its structural features and data from analogous compounds.
Key Structural Features:
-
Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.
-
Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, generally favoring solubility in polar, protic solvents like water and alcohols.
-
Chloro Group (-Cl): An electron-withdrawing group that increases the lipophilicity of the molecule, which may enhance solubility in non-polar organic solvents.
-
Ethoxy Group (-OCH2CH3): This group adds to the molecular size and can participate in hydrogen bonding as an acceptor. Its hydrocarbon character contributes to the overall lipophilicity.
A closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, differs only by a methylene group in the alkoxy side chain. Experimental data on this analog shows it is sparingly soluble in alcohols like methanol and ethanol, and more soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone.[1] The solubility of pyrimidine derivatives generally increases with temperature.[2][3] We can anticipate a similar trend for this compound.
Predicted Physicochemical Properties:
A Practical Guide to Determining Solubility: Methodologies and Protocols
To empower researchers to generate precise solubility data for this compound, this section details two primary experimental approaches: thermodynamic solubility and kinetic solubility determination.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance. The most common method for its determination is the shake-flask method.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a selection of solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene)
-
Vials with screw caps
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is a visible amount of undissolved solid.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC with UV detection.[1][9] A reversed-phase C18 column is often suitable for this class of compounds.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered sample by comparing its response to the calibration curve.
-
-
Data Reporting: Report the thermodynamic solubility in units of mg/mL or mol/L at the specified temperature.
Figure 1. Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). While not a true equilibrium value, it is a valuable parameter in early drug discovery for screening large numbers of compounds.
Experimental Protocol: Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plates
-
Plate reader with UV-Vis capabilities
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Precipitation: Add the aqueous buffer to each well, which will cause the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: Measure the turbidity or the concentration of the dissolved compound in the supernatant using a plate reader. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Figure 2. Workflow for Kinetic Solubility Determination.
Factors Influencing the Solubility of this compound
The solubility of this compound will be a delicate balance of its interactions with the solvent and the strength of its crystal lattice.
Solvent Polarity:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino group can donate hydrogen bonds, while the pyrimidine nitrogens and the oxygen of the ethoxy group can accept hydrogen bonds. These interactions will favor solubility in protic solvents. However, the overall lipophilicity of the molecule may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the data from the methoxy analog, good solubility is expected in solvents like DMF.[1]
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, low solubility is anticipated in non-polar solvents.
pH:
The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. The protonated form will have a positive charge, which is expected to significantly increase its solubility in aqueous solutions. Therefore, the solubility of this compound in aqueous media will be pH-dependent.
Temperature:
The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.[2][3]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro- and amino-pyrimidines should be considered.[10][11][12]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
While a comprehensive, published dataset on the solubility of this compound remains to be established, this guide provides a robust framework for its investigation. By understanding its physicochemical properties through the lens of closely related analogs and employing the detailed experimental protocols provided, researchers can confidently and accurately determine its solubility profile. This critical data will empower informed decisions in formulation development, leading to more effective and bioavailable drug products. The principles and methodologies outlined herein are not merely procedural steps but a reflection of a deep-seated commitment to scientific rigor and the advancement of pharmaceutical sciences.
References
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. doi: 10.1016/s0169-409x(02)00008-x
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- N/A. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-amino-4-chloro-6-(ethylamino)- (CAS 6316-09-2).
- Sanna, M., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health.
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- N/A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.
- PubChem. (n.d.). 4-Chloro-6-(diethoxymethyl)pyrimidin-2-amine.
- N/A. (n.d.). Common Organic Solvents: Table of Properties.
- N/A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- N/A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ9SNStc7csS3qPXzUbgUBsF4iVQ41Zw_4Zo5Tg7_rp2Qbx9tpc_nPUbo576goTM1mMLJe-RKizAa8xdfX1P22DPjO3UYAGmAWKiULDJY-yp_n6PFGKt3tnn-Sse98ODiZahsPkhhqijNrn6yoSjYdRTj5FnIatMX9mpZB51MnpCWF]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-(diethoxymethyl)pyrimidin-2-amine | C9H14ClN3O2 | CID 86251571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fi [fishersci.fi]
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Modern Drug Discovery
Unveiling the Bio-Potential of 4-Chloro-6-ethoxy-2-pyrimidinamine: A Technical Guide for Preclinical Investigation
Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Derivatives of 2-aminopyrimidine, in particular, have garnered substantial attention due to their capacity for diverse biological interactions, leading to a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] Marketed drugs such as Imatinib and Palbociclib feature the 2-aminopyrimidine core, highlighting its therapeutic relevance.[3][5] This guide focuses on a specific, yet under-explored derivative, 4-Chloro-6-ethoxy-2-pyrimidinamine, providing a comprehensive framework for the systematic evaluation of its potential biological activities. While direct biological data for this compound is scarce in publicly available literature, its structural features suggest a high probability of interesting pharmacological properties worthy of investigation.
Compound Profile: this compound
This compound is a substituted pyrimidine with the molecular formula C6H8ClN3O.[6][7] The key structural features that may contribute to its biological activity are the 2-amino group, the chlorine atom at the 4-position, and the ethoxy group at the 6-position. The 2-amino group is a common feature in many biologically active pyrimidine derivatives, often involved in crucial hydrogen bonding interactions with biological targets.[3] The chlorine atom and the ethoxy group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.
| Property | Value | Source |
| CAS Number | 89784-02-1 | [6][7] |
| Molecular Formula | C6H8ClN3O | [6][7] |
| Molecular Weight | 173.6 g/mol | [7] |
| Appearance | White solid | [7] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [7] |
Postulated Biological Activities and Investigative Pathways
Based on the extensive literature on 2-aminopyrimidine derivatives, we can postulate several potential biological activities for this compound. This section outlines the key areas for investigation and the rationale behind them.
Anticancer Activity
The 2-aminopyrimidine scaffold is present in numerous anticancer agents.[1][5] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[8]
Hypothesis: this compound may exhibit cytotoxic effects on cancer cell lines through the inhibition of key kinases involved in cell proliferation and survival.
Investigative Workflow:
Caption: Workflow for investigating the potential anticancer activity.
Experimental Protocols:
-
Cytotoxicity Screening: A primary screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) can be performed using assays like the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability. Alternatively, lactate dehydrogenase (LDH) release assays can quantify cell membrane damage.[9]
-
IC50 Determination: For cell lines showing significant growth inhibition, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays: To understand the mechanism of cell death, Annexin V/PI staining followed by flow cytometry can be employed to differentiate between apoptotic and necrotic cells.[10]
-
Kinase Inhibition Profiling: A broad panel of kinases should be screened to identify potential molecular targets. Commercially available kinase assay kits can be used for this purpose.[11]
Antimicrobial Activity
2-Aminopyrimidine derivatives have shown promise as antimicrobial agents against a range of pathogens.[3][4]
Hypothesis: this compound may possess antibacterial and/or antifungal properties.
Investigative Workflow:
Caption: Workflow for assessing antimicrobial potential.
Experimental Protocols:
-
Initial Screening: The agar disk diffusion or well diffusion method can be used for a qualitative assessment of antimicrobial activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[12][13]
-
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a quantitative technique to determine the lowest concentration of the compound that inhibits visible microbial growth.[14][15]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following the MIC assay, aliquots from wells showing no growth are plated on agar to determine the lowest concentration that kills the microorganisms.
Anti-inflammatory and Enzyme Inhibitory Activity
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[16] Additionally, pyrimidine-based compounds have been investigated as inhibitors of other enzymes, such as cholinesterases and glutathione reductase.[17][18]
Hypothesis: this compound may inhibit pro-inflammatory enzymes or other therapeutically relevant enzymes.
Investigative Workflow:
Caption: Workflow for evaluating enzyme inhibitory activity.
Experimental Protocols:
-
Enzyme Inhibition Assays: Commercially available assay kits can be used to screen the compound against a panel of enzymes, such as COX-1 and COX-2, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[16][17]
-
Kinetic Analysis: For active compounds, detailed kinetic studies should be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed).[19]
-
Cell-based Assays: The anti-inflammatory potential can be further investigated in cell-based models, for example, by measuring the reduction of reactive oxygen species (ROS) or the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[16]
Data Presentation and Interpretation
Systematic and clear data presentation is crucial for evaluating the potential of a novel compound. The following tables provide templates for summarizing the experimental data generated from the proposed workflows.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | [Insert Data] |
| HCT116 | Colon | [Insert Data] |
| A549 | Lung | [Insert Data] |
| [Add other cell lines] |
Table 2: Antimicrobial Activity Summary
| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | [Insert Data] | [Insert Data] |
| [Add other strains] |
Table 3: Enzyme Inhibition Profile
| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| COX-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| COX-2 | [Insert Data] | [Insert Data] | [Insert Data] |
| AChE | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other enzymes] |
Conclusion and Future Directions
This technical guide provides a structured and comprehensive approach to exploring the potential biological activities of this compound. While the existing literature on this specific compound is limited, the well-established pharmacological importance of the 2-aminopyrimidine scaffold provides a strong rationale for its investigation. The proposed workflows, encompassing in vitro assays, quantitative analyses, and in silico modeling, offer a robust framework for elucidating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy and safety studies. The systematic exploration outlined herein has the potential to uncover a novel and valuable lead compound for drug discovery and development.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Cytotoxicity assays - Sigma-Aldrich.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds - Benchchem.
- A overview of the 2- Aminopyrimidine deriv
- Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Canada.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchG
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Cytotoxicity assay selection guide | Abcam.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glut
- Manorama, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2420-2426 - International Journal of Pharmaceutical Sciences.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
- 2-Aminopyrimidine derivatives as anticancer drugs.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
- Derivatives of 2-aminopyrimidine.
- 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1] | Chemsigma.
- 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE | 89784-02-1 - ChemicalBook.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1] | Chemsigma [chemsigma.com]
- 7. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE | 89784-02-1 [chemicalbook.com]
- 8. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Chloro-6-ethoxy-2-pyrimidinamine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of Pyrimidines in Medicine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a privileged heterocyclic motif, pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous therapeutic agents with applications spanning oncology, infectious diseases, and metabolic disorders.[1][3][4] Their synthetic tractability and capacity for diverse functionalization have made them a focal point for the development of novel therapeutics.[4][5] This guide delves into the specific attributes and applications of a key pyrimidine derivative, 4-Chloro-6-ethoxy-2-pyrimidinamine, a versatile building block in the synthesis of advanced pharmaceutical agents.
Core Characteristics of this compound
This compound is a substituted pyrimidine characterized by the presence of a chloro group at the 4-position, an ethoxy group at the 6-position, and an amine group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.
| Property | Value | Source |
| CAS Number | 89784-02-1 | [6] |
| Molecular Formula | C6H8ClN3O | [6][7] |
| Molecular Weight | 173.6 g/mol | [6] |
| Appearance | White solid | [6] |
| Storage Temperature | 2–8 °C under inert gas | [6] |
The electron-withdrawing nature of the chlorine atom at the 4-position renders this site susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of various pharmacophoric moieties.[8] The ethoxy and amino groups, in turn, modulate the electronic properties of the pyrimidine ring and can participate in hydrogen bonding interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogs is a critical aspect of its utility. A common synthetic strategy involves the reaction of a dichloropyrimidine precursor with a suitable nucleophile. For instance, the treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature selectively displaces one of the chlorine atoms to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[9][10][11] This highlights the regioselective nature of nucleophilic substitution on the pyrimidine ring, which is a key consideration in synthetic design.[9]
The reactivity of the C4-chloro substituent is a central feature, enabling a wide range of chemical transformations. Nucleophiles such as amines, alkoxides, and thiols can readily displace the chloride, allowing for the construction of diverse compound libraries.[8] This versatility is a significant advantage in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity and pharmacokinetic properties.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of 4-substituted pyrimidine derivatives from a dichlorinated precursor, a common strategy in medicinal chemistry.[12]
Caption: Generalized synthetic workflow for 4-substituted pyrimidines.
The Role of this compound in Drug Discovery
The true value of this compound lies in its application as a scaffold for the development of targeted therapies. Its derivatives have shown promise in a variety of therapeutic areas, including oncology and neurodegenerative diseases.
Kinase Inhibitors in Oncology
The pyrimidine core is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[13] The ability to readily modify the 4-position of the pyrimidine ring allows for the optimization of interactions with the ATP-binding pocket of various kinases. For example, the discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors highlights the importance of the alkoxy group in modulating anticancer activity.[14] While not a direct analog, this demonstrates the principle of leveraging alkoxy-substituted heterocyclic scaffolds in cancer drug discovery.
LRRK2 Inhibitors for Parkinson's Disease
A compelling example of the utility of this pyrimidine scaffold is in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease.[15] Through a kinase-focused screening, a series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines were identified as potent LRRK2 inhibitors.[15] Optimization of this series led to the discovery of a compound with excellent in vitro potency, good physicochemical properties, and high kinase selectivity.[15] Importantly, this compound demonstrated central nervous system (CNS) penetration and significant in vivo inhibition of LRRK2 activity in the brains of rats and mice following oral administration.[15]
Signaling Pathway Context
The following diagram illustrates the general principle of a kinase inhibitor blocking a signaling pathway, a common mechanism of action for pyrimidine-based drugs.
Caption: Kinase inhibition by a pyrimidine-based drug.
Experimental Protocols
To ensure the practical applicability of this guide, the following section provides a generalized, step-by-step methodology for the synthesis of a 4-substituted pyrimidine derivative. Researchers should adapt these protocols to their specific substrates and safety guidelines.
Protocol: Synthesis of a 4-Amino-6-ethoxypyrimidine Derivative
This protocol is a generalized procedure based on established methodologies for nucleophilic substitution on chloropyrimidines.[12][16]
Materials:
-
This compound
-
Substituted amine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq).
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-ethoxypyrimidine derivative.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. Always consult the Safety Data Sheet (SDS) before use.[17][18][19]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19]
-
Avoid inhalation of dust and contact with skin and eyes.[17][18]
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[18]
Conclusion
This compound stands as a testament to the enduring power of the pyrimidine scaffold in drug discovery. Its strategic combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents with a wide range of biological activities. From potent kinase inhibitors in oncology to promising treatments for neurodegenerative disorders, the derivatives of this compound continue to make significant contributions to the advancement of medicine. As research progresses, the innovative application of such well-designed building blocks will undoubtedly lead to the development of the next generation of life-saving therapies.
References
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- Ibid.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M923.
- Growing Science. (2021).
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
- Raj, V., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 28.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(10), 6937-6947.
- Ali, T. S., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 34(2), 644-661.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
-
US EPA. (2023). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved from [Link]
- BenchChem. (n.d.). (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine.
-
ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chemsigma. (n.d.). 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1].
- Echemi. (n.d.). 4-chloro-6-ethoxypyrimidin-2-amine.
- Lab-Chemicals.Com. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved from [Link]
- Fisher Scientific. (2014). Safety Data Sheet.
-
ResearchGate. (2012). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Fisher Scientific. (2014). Safety Data Sheet.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11108.
- Zhang, H., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620.
- El-Damasy, A. K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 18882.
- Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6297.
- Balasubramanian, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE | 89784-02-1 [chemicalbook.com]
- 7. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1] | Chemsigma [chemsigma.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.fi [fishersci.fi]
The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of medicinal chemistry. Its derivatives are not only fundamental components of nucleic acids (cytosine, thymine, and uracil) but have also given rise to a vast and diverse arsenal of therapeutic agents.[1][2][3][4] This guide provides a comprehensive exploration of the discovery and historical development of substituted pyrimidines, delving into the seminal synthetic strategies, key milestones in their therapeutic application, and the underlying scientific principles that continue to make this scaffold a fertile ground for drug discovery.
The Dawn of Pyrimidine Chemistry: From Obscurity to a Named Entity
While derivatives of pyrimidine, such as alloxan, were known to chemists in the early 19th century, the systematic investigation of this heterocyclic system began in earnest in the latter half of the century.[1] A pivotal moment arrived in 1879 when Grimaux reported the synthesis of barbituric acid from urea and malonic acid, a reaction that would lay the groundwork for a major class of pyrimidine-based drugs.[1]
However, it was the German chemist Arthur Pinner who brought structure and nomenclature to this emerging field. In 1884, Pinner devised a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This work led him to propose the name "pyrimidin" in 1885.[1] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1][5]
Foundational Synthetic Methodologies: Building the Pyrimidine Core
The ability to construct the pyrimidine ring with various substituents has been central to unlocking its therapeutic potential. Several classical reactions have become workhorses in the synthesis of substituted pyrimidines.
The Pinner Synthesis
As one of the earliest methods, the Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester or β-diketone) with a non-N-substituted amidine.[6][7][8][9] This acid- or base-catalyzed reaction provides a direct route to 2-substituted pyrimidines.[1]
Experimental Protocol: A Generalized Pinner Pyrimidine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent, such as ethanol.
-
Base Addition: Add a base, such as sodium ethoxide (1.1 equivalents), to the mixture to liberate the free amidine.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
// Reactants Amidine [label="Amidine"]; Dicarbonyl [label="β-Dicarbonyl\nCompound"]; Catalyst [label="Acid or Base\nCatalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates and Product Intermediate1 [label="Initial Adduct"]; Intermediate2 [label="Cyclized Intermediate"]; Pyrimidine [label="Substituted\nPyrimidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Amidine -> Intermediate1 [label="Nucleophilic Attack"]; Dicarbonyl -> Intermediate1; Intermediate1 -> Intermediate2 [label="Cyclization"]; Intermediate2 -> Pyrimidine [label="Dehydration"]; Catalyst -> Intermediate1 [style=dashed, arrowhead=none]; Catalyst -> Intermediate2 [style=dashed, arrowhead=none]; }
Pinner Pyrimidine Synthesis Workflow
The Biginelli Reaction
In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aromatic aldehyde, urea, and a β-ketoester to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][10][11][12] This multicomponent reaction has experienced a resurgence in recent years due to the diverse pharmacological properties of its products.[10]
Mechanism of the Biginelli Reaction
The reaction mechanism is believed to proceed through a series of bimolecular reactions. An initial acid-catalyzed condensation between the aldehyde and urea forms an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. Finally, an intramolecular cyclization and dehydration yield the dihydropyrimidine product.[11]
// Nodes Aldehyde [label="Ar-CHO"]; Urea [label="H₂N(C=O)NH₂"]; Ketoester [label="RCOCH₂CO₂Et"]; Acylimine [label="N-Acylimine\nIntermediate"]; Enol [label="Enol of\nKetoester"]; Adduct [label="Open-Chain Adduct"]; DHPM [label="Dihydropyrimidinone\n(DHPM)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aldehyde -> Acylimine; Urea -> Acylimine [label="+ H⁺"]; Ketoester -> Enol [label="Tautomerization"]; Acylimine -> Adduct; Enol -> Adduct [label="Nucleophilic Addition"]; Adduct -> DHPM [label="Cyclization &\n- H₂O"]; }
Simplified Biginelli Reaction Mechanism
From Sedatives to Chemotherapeutics: A Legacy of Therapeutic Innovation
The versatility of the pyrimidine scaffold is evident in the broad range of therapeutic areas where its derivatives have made a significant impact.
The Barbiturates: A Revolution in Sedative-Hypnotics
The synthesis of barbituric acid by Grimaux in 1879 was a precursor to the development of a major class of central nervous system depressants. In 1903, Emil Fischer and Joseph von Mering synthesized the first barbiturate drug, barbital (marketed as Veronal), by introducing ethyl groups onto the barbituric acid core.[13][14][15] This discovery ushered in the era of barbiturates, which for decades were the primary drugs used for sedation and inducing sleep.[15][16] Phenobarbital followed in 1912, and over 2,500 barbiturates were synthesized in the 20th century, with about 50 of them being used clinically.[14][16]
| Drug | Year of Introduction | Key Substituents | Primary Use |
| Barbital | 1903 | Diethyl | Hypnotic |
| Phenobarbital | 1912 | Ethyl, Phenyl | Anticonvulsant, Sedative |
| Amobarbital | 1923 | Ethyl, Isopentyl | Sedative, Hypnotic |
| Pentobarbital | 1930 | Ethyl, 1-methylbutyl | Sedative, Hypnotic |
| Thiopental | 1934 | Ethyl, 1-methylbutyl, 2-thio | Intravenous Anesthetic |
Pyrimidine Antimetabolites: A Cornerstone of Cancer Chemotherapy
A paradigm shift in the application of substituted pyrimidines occurred with the rational design of antimetabolites for cancer therapy. The central idea was that analogs of the natural pyrimidine bases could interfere with nucleic acid synthesis, thereby selectively killing rapidly dividing cancer cells.[17][18][19]
5-Fluorouracil (5-FU): A Landmark Discovery
The development of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger was a landmark achievement. The rationale for its design was based on the observation that tumors utilize uracil more readily than normal tissues. By replacing the hydrogen at the 5-position with a fluorine atom—chosen for its similar size—it was hypothesized that this "fraudulent" pyrimidine would block the synthesis of thymidylate, a crucial component of DNA.[20]
Mechanism of Action of 5-FU
5-FU is a prodrug that is converted intracellularly to several active metabolites.[17] One of its key mechanisms of action is the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP).[17] FdUMP forms a stable ternary complex with TS and a folate cofactor, leading to the depletion of deoxythymidine monophosphate (dTMP) and subsequent inhibition of DNA synthesis.[17]
// Nodes FU [label="5-Fluorouracil (5-FU)"]; FdUMP [label="FdUMP"]; FUTP [label="FUTP"]; TS [label="Thymidylate Synthase (TS)"]; dUMP [label="dUMP"]; dTMP [label="dTMP"]; DNA_Synth [label="DNA Synthesis"]; RNA_Synth [label="RNA Synthesis"]; Ternary_Complex [label="Stable Ternary Complex", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Incorporation [label="Incorporation", shape=plaintext, fontcolor="#34A853"];
// Edges FU -> FdUMP [label="Metabolic Activation"]; FU -> FUTP [label="Metabolic Activation"]; FdUMP -> Ternary_Complex; TS -> Ternary_Complex; dUMP -> dTMP [label="TS-catalyzed"]; Ternary_Complex -> Inhibition [arrowhead=none, style=dashed]; Inhibition -> dTMP [style=dashed, arrowhead=tee]; dTMP -> DNA_Synth; FUTP -> RNA_Synth [label="Incorporation", color="#34A853"]; }
Key Mechanisms of 5-Fluorouracil Cytotoxicity
Following the success of 5-FU, other pyrimidine analogs were developed, each with distinct mechanisms and clinical applications.[21]
-
Cytarabine (Ara-C): An analog of cytosine, it is primarily used in the treatment of acute myeloid leukemia. Its active form, ara-CTP, inhibits DNA polymerase.[22]
-
Gemcitabine: A difluorinated deoxycytidine analog with a broader spectrum of activity against solid tumors, including pancreatic, lung, and bladder cancers.[22][23] It inhibits DNA synthesis through incorporation into the DNA strand.[22]
-
Capecitabine: An orally administered prodrug of 5-FU, offering a more convenient dosing regimen.[21]
The Modern Era: Expanding the Therapeutic Landscape
The fundamental importance of the pyrimidine scaffold in biological systems ensures its continued relevance in modern drug discovery. Researchers are constantly exploring new substitutions and fused-ring systems to target a wide array of diseases.[24][25][26] The versatility of pyrimidine-based compounds has led to their development as:
-
Antifungal agents: (e.g., Flucytosine)[24]
-
Kinase inhibitors: A major focus in oncology, with numerous pyrimidine derivatives targeting specific kinases involved in cancer cell signaling.[5]
The ease of synthesis, coupled with the ability to modulate physicochemical and pharmacological properties through substitution, ensures that the pyrimidine core will remain a privileged and highly fruitful scaffold for the development of new medicines for the foreseeable future.[4][28]
References
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs - Benchchem. (n.d.).
-
Pyrimidine - Wikipedia. (n.d.). Retrieved from
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Barbiturate History - News-Medical.Net. (n.d.). Retrieved from [Link]
-
One hundred years of barbiturates and their saint - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). Retrieved from [Link]
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Barbiturates | Encyclopedia.com. (n.d.). Retrieved from [Link]
-
The history of barbiturates a century after their clinical introduction - PMC. (n.d.). Retrieved from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications - Research and Reviews. (2023). Journal of Organic and Medicinal Chemistry, 10(3).
-
Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). ChemistrySelect, 7(12).
-
Pyrimidine Antimetabolites | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023).
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved from [Link]
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Current Chemistry Letters, 10(4), 381-404.
- Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals, 17(1), 104.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.). Retrieved from [Link]
-
-
Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures - YouTube. (2025, March 23). Retrieved from [Link]
-
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Retrieved from [Link]
- Recent Advances in Pyrimidine-Based Drugs - PubMed. (2024). Pharmaceuticals (Basel, Switzerland), 17(1).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1319-1331.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.com [encyclopedia.com]
- 15. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 24. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 25. mdpi.com [mdpi.com]
- 26. growingscience.com [growingscience.com]
- 27. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Practical Treatise on 4-Chloro-6-ethoxy-2-pyrimidinamine: A Keystone Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive exploration of 4-chloro-6-ethoxy-2-pyrimidinamine, a crucial heterocyclic intermediate. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings of its reactivity and spectroscopic behavior, supported by practical, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.
Introduction: The Significance of the Substituted Pyrimidine Motif
Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as nucleic acids and finding widespread application in medicinal chemistry.[1] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its distinct arrangement of a chloro leaving group, an electron-donating ethoxy group, and a nucleophilic amino group, represents a highly versatile building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.
This guide will elucidate the theoretical framework that governs the behavior of this molecule, offering insights into its electronic structure and reactivity. This theoretical exploration will be complemented by detailed experimental methodologies for its synthesis and characterization, providing a holistic understanding for its effective utilization in research and development.
Theoretical Studies: Unveiling the Electronic Landscape
A thorough understanding of the electronic properties of this compound is paramount to predicting its reactivity and designing efficient synthetic strategies. While specific computational studies on this exact molecule are not extensively reported, a robust theoretical framework can be constructed by drawing parallels with closely related substituted pyrimidines.
Molecular Geometry and Electronic Distribution
The foundational aspect of any theoretical study is the determination of the molecule's optimized geometry. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), are instrumental in predicting bond lengths, bond angles, and the overall three-dimensional structure.[2][3] For the analogous compound, 4-chloro-6-methoxypyrimidin-2-amine, X-ray crystallography has shown the pyrimidine ring to be essentially planar.[4][5] A similar planarity is expected for the ethoxy derivative, with the ethoxy and amino groups also lying in or close to the plane of the ring.
The distribution of electron density across the molecule is a key determinant of its chemical behavior. The nitrogen atoms in the pyrimidine ring, being more electronegative than carbon, create a π-deficient system, making the ring susceptible to nucleophilic attack. The substituents further modulate this electronic landscape. The amino group at the C2 position and the ethoxy group at the C6 position are electron-donating groups, increasing the electron density of the ring. Conversely, the chloro group at the C4 position is an electron-withdrawing group, further enhancing the electrophilicity of the carbon atom to which it is attached.
Frontier Molecular Orbital (FMO) Analysis: Predicting Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[6][7]
For chloropyrimidines, the LUMO is often localized on the pyrimidine ring, particularly on the carbon atoms bearing the chloro substituent.[8] This indicates that these sites are the most probable for nucleophilic attack. In the case of this compound, the LUMO is expected to have a significant coefficient on the C4 carbon, making it the primary site for nucleophilic substitution. The HOMO, influenced by the electron-donating amino and ethoxy groups, will likely be distributed over the pyrimidine ring and these substituents, indicating the regions most susceptible to electrophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies for a Model System (2-amino-4-chloro-6-methoxypyrimidine) *
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Data is illustrative and based on typical DFT calculations for similar structures. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[6][9][10][11] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
Caption: Conceptual diagram of MEP analysis.
Experimental Workflows: Synthesis and Characterization
The theoretical insights into the reactivity of this compound are validated and utilized through its synthesis and characterization. The following protocols are based on established methodologies for similar pyrimidine derivatives and are designed to be robust and reproducible.[1][12][13][14][15][16][17]
Synthesis of this compound
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. A common starting material is 2-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a selective substitution.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine in anhydrous ethanol.
-
Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to ensure selective monosubstitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. Expected signals include those for the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the proton on the pyrimidine ring, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the two carbons of the ethoxy group and the four carbons of the pyrimidine ring.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching of the amino group, C-H stretching of the ethoxy and aromatic moieties, C=N and C=C stretching of the pyrimidine ring, and C-O and C-Cl stretching.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for ethoxy protons (quartet and triplet), pyrimidine ring proton (singlet), and amino protons (broad singlet). |
| ¹³C NMR | Signals for ethoxy carbons and four distinct pyrimidine ring carbons. |
| IR (cm⁻¹) | N-H stretch (~3300-3500), C-H stretch (~2850-3100), C=N/C=C stretch (~1500-1650), C-O stretch (~1050-1250), C-Cl stretch (~600-800). |
| Mass Spec | Molecular ion peak (M⁺) and M+2 peak in a ~3:1 ratio. |
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The chloro group at the C4 position is a key functional handle that can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse substituents. This facilitates the generation of libraries of compounds for screening against various biological targets.
The pyrimidine scaffold itself is a well-established pharmacophore, and the specific substitution pattern of this compound provides a unique starting point for the design of novel kinase inhibitors, antivirals, and other therapeutic agents.
Caption: Role in the drug discovery pipeline.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its unique combination of functional groups, governed by a well-defined electronic structure, makes it a valuable and versatile building block. This guide has provided a detailed theoretical framework for understanding its reactivity, complemented by robust experimental protocols for its synthesis and characterization. By integrating theoretical predictions with practical methodologies, researchers can fully exploit the potential of this important heterocyclic intermediate in the quest for novel therapeutics.
References
-
Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (2019). DergiPark. [Link]
-
Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2015). Molecules. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (2017). ResearchGate. [Link]
-
Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. (2007). Bulletin of the Chemical Society of Japan. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis process of 2-amino-4,6-diarylpyrimidine derivatives 1a–1q. (n.d.). ResearchGate. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). ResearchGate. [Link]
-
The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. (n.d.). ResearchGate. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.).
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules. [Link]
-
Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. (n.d.). Mount Sinai Scholars Portal. [Link]
-
A view of the molecular electrostatic potential of the title compound in the range... (n.d.). ResearchGate. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Arabian Journal of Chemistry. [Link]
-
Optimized structure of chloropicrin, showing the HOMO (left) and LUMO (right). (n.d.). ResearchGate. [Link]
-
4-Chloro-6-meth-oxy-pyrimidin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. (2012). ResearchGate. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube. [Link]
-
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]
-
4-Chloro-2,6-diaminopyrimidine. (n.d.). NIST WebBook. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2018). ResearchGate. [Link]
-
Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. (2015). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. m.youtube.com [m.youtube.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 16. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethoxy-2-pyrimidinamine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, particularly the presence of reactive sites on the pyrimidine core, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapies, including kinase inhibitors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide spectrum of biological activities. From the fundamental building blocks of nucleic acids, uracil, thymine, and cytosine, to a multitude of approved drugs, pyrimidines play a crucial role in biological systems and therapeutic interventions. The inherent asymmetry and the presence of nitrogen atoms in the pyrimidine ring provide opportunities for specific molecular interactions with biological targets, making it an attractive framework for the design of novel therapeutics.
Substituted pyrimidines, such as this compound, offer a versatile platform for chemical modification. The chloro substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The amino group at the 2-position and the ethoxy group at the 6-position also provide handles for further derivatization, enabling the fine-tuning of physicochemical properties and biological activity.
Molecular and Physicochemical Properties
A thorough understanding of the molecular and physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C6H8ClN3O | [1] |
| Molecular Weight | 173.6 g/mol | [1] |
| CAS Number | 89784-02-1 | [1] |
| IUPAC Name | 4-chloro-6-ethoxypyrimidin-2-amine | [1] |
| Synonyms | 2-Amino-4-chloro-6-ethoxypyrimidine | [1] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from supplier data |
| Boiling Point | 352.6 °C at 760 mmHg | [1] |
| Density | 1.329 g/cm³ | [1] |
| Flash Point | 167 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General chemical knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a regioselective nucleophilic substitution reaction on a readily available starting material, 2-amino-4,6-dichloropyrimidine. This approach offers a straightforward and efficient route to the desired product.[2]
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines and may require optimization for specific laboratory conditions.[2]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium ethoxide (21% solution in ethanol or freshly prepared)
-
Ethanol (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Activated carbon (optional, for decolorization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine in anhydrous ethanol.
-
Addition of Sodium Ethoxide: To the stirred solution, slowly add one equivalent of sodium ethoxide solution at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride and the product may form.
-
Isolation: Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate, containing the product, can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. If the product is colored, a small amount of activated carbon can be added to the solution before recrystallization.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Causality behind Experimental Choices:
-
Solvent: Ethanol is chosen as the solvent as it is the conjugate acid of the nucleophile (ethoxide) and is relatively inert under the reaction conditions.
-
Nucleophile: Sodium ethoxide is a strong nucleophile that readily displaces one of the chlorine atoms on the pyrimidine ring. The use of one equivalent of the nucleophile ensures monosubstitution.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group protons, the amino group protons, and the aromatic proton on the pyrimidine ring.
-
Ethoxy Group (CH₃CH₂O-): A triplet around δ 1.3-1.5 ppm corresponding to the methyl protons (CH₃) and a quartet around δ 4.3-4.5 ppm for the methylene protons (CH₂). The coupling between these protons will result in the characteristic triplet-quartet pattern.
-
Amino Group (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm, the chemical shift of which can be influenced by solvent and concentration.
-
Pyrimidine Ring Proton (-CH=): A singlet around δ 6.0-6.5 ppm for the proton at the 5-position of the pyrimidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethoxy Group (CH₃CH₂O-): A signal for the methyl carbon (CH₃) around δ 14-16 ppm and a signal for the methylene carbon (CH₂) around δ 60-65 ppm.
-
Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The chemical shifts will be influenced by the electronegativity of the substituents. The carbon bearing the chlorine atom (C4) is expected to be downfield, as are the carbons attached to the nitrogen atoms (C2 and C6).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[3]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H Stretching: Absorption bands in the 2850-3100 cm⁻¹ region due to the C-H stretching of the ethoxy group and the aromatic C-H of the pyrimidine ring.
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.
-
C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the C-O stretching of the ethoxy group.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.
Mass Spectrometry
The mass spectrum will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[3]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 173. The presence of the chlorine atom will result in a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope (M⁺) and another peak approximately one-third the intensity for the ³⁷Cl isotope (M+2) at m/z 175. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group, the chlorine atom, or cleavage of the pyrimidine ring.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its primary utility lies in its role as a scaffold for the development of kinase inhibitors.
Kinase Inhibitors in Cancer Therapy
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. As a result, kinase inhibitors have emerged as a major class of targeted cancer therapies.
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Figure 2: A generalized workflow for the development of kinase inhibitors using this compound as a starting material.
The chloro group at the 4-position of this compound is readily displaced by various nucleophiles, including amines, thiols, and alcohols. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to introduce aryl or heteroaryl substituents. This allows for the rapid generation of diverse libraries of 2,4,6-trisubstituted pyrimidines for screening against a panel of kinases.
Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of several important cancer targets, including:
-
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is associated with various cancers, making them attractive targets for anticancer drug development.[4][5]
-
Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its dysregulation can lead to genomic instability, a hallmark of cancer.[6]
The structural features of this compound make it an ideal starting point for the design and synthesis of potent and selective inhibitors of these and other kinases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general guidelines based on similar compounds should be followed.[7][8]
Hazard Identification (General for aminopyrimidines):
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity and the biological significance of the 2-aminopyrimidine scaffold make it a cornerstone for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering a foundation for researchers and drug development professionals to leverage the potential of this important chemical intermediate in their pursuit of innovative medicines.
References
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
MDPI. (2017). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2017(3), M943. [Link]
-
Wang, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(12), 8236–8247. [Link]
-
Wiley-VCH. (2007). Supporting Information. Chemistry – An Asian Journal. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735–1746. [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004).
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2014). Journal of Medicinal Chemistry, 57(15), 6323–6339. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 4-Chloro-6-ethoxy-2-pyrimidinamine: Synthesis, Reactivity, and Applications
Abstract
4-Chloro-6-ethoxy-2-pyrimidinamine is a key heterocyclic intermediate, possessing a multifunctional pyrimidine scaffold that is pivotal in the fields of medicinal chemistry and materials science. The strategic placement of its chloro, ethoxy, and amino groups allows for selective, regiocontrolled reactions, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, validated synthesis protocols, characteristic reactivity, and established applications, particularly in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS Registry Number and structural identifiers.
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-6-ethoxypyrimidin-2-amine | [1] |
| Synonyms | 2-Amino-4-chloro-6-ethoxypyrimidine | [1] |
| CAS Number | 89784-02-1 | [1] |
| Molecular Formula | C₆H₈ClN₃O | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Canonical SMILES | CCOC1=CC(=NC(=N1)N)Cl | N/A |
| InChI Key | N/A | N/A |
Physicochemical Data:
| Property | Value | Conditions | Source |
| Appearance | White to off-white solid | Ambient | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | N/A | [1] |
Synthesis and Purification
The preparation of this compound is most effectively achieved through the regioselective nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring is the causal factor enabling this selective synthesis.
Synthetic Rationale
The starting material, 2-amino-4,6-dichloropyrimidine, possesses two chlorine atoms at the C4 and C6 positions. These positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The C4 and C6 positions are generally more reactive than the C2 position.[2] By carefully controlling the stoichiometry of the alkoxide nucleophile (e.g., sodium ethoxide), it is possible to achieve monosubstitution, replacing one chlorine atom with an ethoxy group while leaving the other intact for subsequent functionalization. A polar aprotic solvent is often employed to facilitate the reaction.[3][4]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines.[4]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium ethoxide (EtONa) or Sodium metal and absolute ethanol
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Activated charcoal
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 2-amino-4,6-dichloropyrimidine (1 equivalent) in dimethylformamide.
-
While stirring, slowly add a solution of sodium ethoxide (1.1 equivalents) in ethanol at a controlled temperature, typically between 15-30°C. The slight excess of ethoxide ensures complete consumption of the starting material.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add activated charcoal to the reaction mixture and stir for a short period to adsorb colored impurities.
-
Filter the mixture to remove the charcoal.
-
Precipitate the product by slowly adding the filtrate to a vessel of cold deionized water with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water to remove residual solvent and salts.
-
Dry the product under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The C4-chloro group is the primary site for further modification, typically via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The amino group at C2 can also participate in various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to displacement by a wide range of nucleophiles. This is the most common reaction pathway for this scaffold.
-
Amination: Reaction with primary or secondary amines, often under basic conditions, yields 2,4-diamino-6-ethoxypyrimidine derivatives. This reaction is fundamental in building libraries of potential bioactive compounds. A study on related 2-amino-4-chloro-pyrimidines demonstrated microwave-assisted synthesis with various amines to produce derivatives with anticancer activity.[5]
-
Alkoxylation/Aryloxylation: Reaction with other alkoxides or phenoxides can be used to introduce different ether linkages at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can be activated by palladium catalysts to form new carbon-carbon or carbon-nitrogen bonds, significantly expanding molecular complexity.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-aryl-6-ethoxy-2-aminopyrimidines. This is a powerful method for creating biaryl structures common in pharmaceuticals. Analogous chloro-methoxy-pyrimidines are known to be versatile scaffolds for Suzuki-Miyaura coupling.[6]
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, allowing for the coupling of a broader range of amines.
Reactivity Map
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry
The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[7] Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators. This compound serves as a crucial intermediate for compounds targeting a range of diseases.
-
Herbicides: The structurally related 2-amino-4-chloro-6-methoxypyrimidine is a vital intermediate in the synthesis of highly active sulfonylurea herbicides.[3][4] The ethoxy analogue is also utilized in this field.[4]
-
Oncology: Substituted 2-aminopyrimidines are core components of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The ability to readily diversify the C4 position allows for the optimization of potency and selectivity against specific kinase targets.[5]
-
Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their ability to inhibit nitric oxide production, suggesting potential applications in treating inflammatory conditions.[8]
Analytical Characterization
Confirming the structure and purity of this compound requires a suite of spectroscopic techniques.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethoxy group (a quartet and a triplet), the amino group protons, and the lone aromatic proton on the pyrimidine ring. For a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, the aromatic proton appears as a singlet at 6.37 ppm, and the ethoxy group shows a quartet at 4.41 ppm and a triplet at 1.37 ppm.[11]
-
¹³C NMR: Will display distinct signals for each of the six carbon atoms, with chemical shifts indicative of their electronic environment (e.g., carbons attached to nitrogen, oxygen, and chlorine).[11][12]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups: N-H stretching for the amine, C-O stretching for the ether, and C=N/C=C stretching for the pyrimidine ring.[6][11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (173.60 g/mol ). Crucially, it will exhibit a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes, confirming the presence of a single chlorine atom.[10]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood.[13][14][15]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Consult a physician.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[1]
Users must consult the full Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its well-defined regiochemical reactivity. The ability to selectively functionalize the C4-chloro position through robust and predictable chemical transformations, such as SNAr and palladium-catalyzed cross-coupling, makes it an indispensable tool for medicinal chemists. Its successful application in the synthesis of compounds for agriculture and human health underscores the importance of this versatile pyrimidine scaffold.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-CHLORO-6-(2,2,2-TRIFLUORO-1-(3'-FLUOROBIPHENYL-4-YL)ETHOXY)PYRIMIDIN-2-AMINE. gsrs.ncats.nih.gov. Available at: [Link]
-
Fisher Scientific. (2014). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
-
PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin-Platteville. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Table 2. 13C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz). ResearchGate. Available at: [Link]
Sources
- 1. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE | 89784-02-1 [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.fi [fishersci.fi]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 4-Chloro-6-ethoxy-2-pyrimidinamine via Nucleophilic Substitution
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-6-ethoxy-2-pyrimidinamine. This versatile pyrimidine scaffold is a valuable building block in medicinal chemistry, and its strategic modification is key to developing novel therapeutic agents. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for its derivatization using a range of common nucleophiles.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to engage in various biological interactions, often through hydrogen bonding, and its capacity to serve as a bioisosteric replacement for other aromatic systems, frequently improving pharmacokinetic properties.[1] this compound is a particularly useful intermediate. The electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, makes it susceptible to nucleophilic attack. The chloro-substituent at the C4 position serves as an excellent leaving group, enabling a broad scope of functionalization through nucleophilic aromatic substitution (SNAr) reactions.
Core Principles of Reactivity
The SNAr Mechanism: Addition-Elimination Pathway
The substitution of the chlorine atom on this compound does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position. This step forms a resonance-stabilized, tetrahedral intermediate known as a Meisenheimer complex .[2][3] The negative charge is delocalized across the pyrimidine ring and onto the electronegative nitrogen atoms, which provides the necessary stabilization for this high-energy intermediate.
-
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.
This mechanistic pathway underscores the importance of the pyrimidine ring's electronic properties for the reaction's success.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Regioselectivity and Substituent Effects
On a dichloropyrimidine scaffold, the C4 and C6 positions are generally the most reactive sites for nucleophilic substitution.[4] This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficients at these positions compared to C2, making them more electrophilic.[5] Furthermore, nucleophilic attack at the C2 position may experience greater steric hindrance and electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms.[5]
In our substrate, this compound, the reaction is decisively directed to the C4 position, which bears the only viable leaving group (Cl). The existing substituents—the electron-donating amino group at C2 and the ethoxy group at C6—modulate the overall electron density of the ring, influencing the reaction rates but not the site of substitution.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the derivatization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Experimental Workflow
A typical workflow for these substitution reactions involves reaction setup, monitoring, workup, and purification.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Amination with Primary Amines (e.g., Benzylamine)
The introduction of amine functionalities is a cornerstone of modern medicinal chemistry, enabling the modulation of solubility, basicity, and target engagement.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
-
Step-by-Step Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and the chosen solvent (e.g., EtOH, 0.2 M concentration).
-
Add DIPEA, followed by the dropwise addition of benzylamine. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Heat the reaction mixture to 80 °C (for EtOH) or 100 °C (for DMF) and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-benzyl-6-ethoxy-2-pyrimidinamine derivative.
-
Protocol 2: Alkoxylation with Sodium Ethoxide
Replacing the chloro group with another alkoxy group can be used to fine-tune lipophilicity and metabolic stability. This reaction must be performed under anhydrous conditions to prevent hydrolysis.
-
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt) solution (1.1 eq, e.g., 21 wt% in EtOH)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM), Saturated aq. NaHCO₃
-
-
Step-by-Step Protocol:
-
Dissolve this compound in anhydrous EtOH in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the sodium ethoxide solution dropwise over 10 minutes. The reaction is often rapid. A similar reaction on a related scaffold, 4,6-dichloro-2-(methylthio)pyrimidine, proceeds to completion within 2 hours at room temperature.[6]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Add DCM and transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield 4,6-diethoxy-2-pyrimidinamine.
-
Further purification can be achieved via recrystallization if necessary.
-
Protocol 3: Thiolation with Thiophenol
Thiols are potent nucleophiles, and the resulting thioethers are valuable functionalities in drug design.[7] The thiolate anion, generated in situ with a base, is an even more effective nucleophile.[7]
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
-
Step-by-Step Protocol:
-
To a flask under a nitrogen atmosphere, add this compound, K₂CO₃, and anhydrous DMF.
-
Stir the suspension for 10 minutes at room temperature.
-
Add thiophenol dropwise. The base (K₂CO₃) deprotonates the thiol to form the more nucleophilic thiophenolate anion.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice water, which will often precipitate the product.
-
Alternatively, dilute the mixture with EtOAc and wash extensively with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., EtOH/water) or by column chromatography to afford 6-ethoxy-4-(phenylthio)-2-pyrimidinamine.
-
Summary of Reaction Conditions & Troubleshooting
Reaction Data Summary
| Nucleophile Type | Example Nucleophile | Solvent | Base | Temp. (°C) | Typical Time (h) | Key Considerations |
| Primary Amine | Benzylamine | EtOH / DMF | DIPEA | 80-100 | 4-16 | Base is required to neutralize HCl byproduct. |
| Secondary Amine | Morpholine | Isopropanol | K₂CO₃ | 80-120 | 6-18 | Can require higher temperatures than primary amines. |
| Aromatic Amine | Aniline | Dioxane / Water | HCl (cat.) | 100-120 | 12-24 | Less nucleophilic; may require acid catalysis.[8] |
| Alkoxide | Sodium Ethoxide | EtOH | N/A | 0 to RT | 2-4 | Requires anhydrous conditions to prevent hydrolysis. |
| Thiol | Thiophenol | DMF / ACN | K₂CO₃ / NaH | 60-80 | 3-6 | Thiolate is the active nucleophile; base is essential. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time. 2. Weak nucleophile. 3. Deactivated nucleophile (e.g., protonated amine). | 1. Increase reaction temperature or extend reaction time. 2. Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols). 3. Ensure sufficient base (1.5-2.0 eq) is used in amination reactions. |
| Low Yield | 1. Product loss during workup (e.g., product is water-soluble). 2. Competing side reactions (e.g., hydrolysis). 3. Incomplete reaction. | 1. Back-extract the aqueous layers during workup. Avoid excessive washing if product has moderate polarity. 2. Ensure strictly anhydrous conditions for moisture-sensitive reactions. 3. See "Incomplete Reaction" above. |
| Multiple Products | 1. Impure starting materials. 2. Side reaction with solvent (e.g., aminolysis of DMF at high temp.). 3. Over-alkylation or other secondary reactions. | 1. Verify purity of starting material and nucleophile by NMR/LC-MS. 2. Choose a more inert solvent (e.g., Dioxane, Toluene). 3. Use a controlled stoichiometry of reagents (1.0-1.2 eq of nucleophile). |
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Mittersteiner, M., et al. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 27(9), 2978. [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Barros, F. W. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Schröder, C., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of... YS-121. Molecules, 16(12), 10323-10336. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(33), 11154-11172. [Link]
- Google Patents. (2012). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Hansen, S. V., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
- Google Patents. (2004). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Chemistry & Biology Interface. (n.d.). Dimethylamination of halo compounds with dimethylformamide. [Link]
-
Nitta, K., et al. (1977). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 161(2), 385-392. [Link]
-
ResearchGate. (2012). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
PubMed. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. [Link]
-
Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(11), 1287-1313. [Link]
-
Frostburg State University Chemistry Department. (2019). Reactions of thiols. YouTube. [Link]
-
Chad's Prep. (2021). 13.7 Thiols | Organic Chemistry. YouTube. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-ethoxy-2-pyrimidinamine
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of its utility is the ability to couple organoboron compounds with a wide array of organic halides and pseudohalides.
This guide focuses on a specific, highly relevant application: the Suzuki coupling of 4-chloro-6-ethoxy-2-pyrimidinamine . This substrate is a valuable heterocyclic building block, as the pyrimidine core is a prevalent scaffold in a vast number of biologically active compounds, including kinase inhibitors and antiviral agents.[3][4][5][6][7] The challenge and opportunity in using this substrate lie in the reactivity of its chloro-substituent. While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, they are typically less reactive, necessitating carefully optimized catalytic systems.[8][9][10] This document provides a deep dive into the reaction mechanism, a robust experimental protocol, and field-proven insights for optimizing and troubleshooting this critical transformation.
The Reaction Mechanism: A Deeper Look
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[11] Understanding each step is crucial for rational experimental design and troubleshooting. The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: This is often the rate-determining step of the cycle.[1][2] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) complex. The electron-deficient nature of the pyrimidine ring inherently activates the C-Cl bond, making it more susceptible to this insertion compared to electron-rich aryl chlorides.[3][10]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron species (typically a boronic acid) must first be activated by a base.[1][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which readily transfers its R² group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Reagents and Their Mechanistic Roles
-
Palladium Catalyst & Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective, the coupling of less reactive heteroaryl chlorides often requires more sophisticated systems. Modern catalysts employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DavePhos) or N-heterocyclic carbenes (NHCs).[9][14][15][16][17][18] These ligands serve multiple purposes: they stabilize the Pd(0) species, increase its electron density to facilitate oxidative addition, and their steric bulk promotes the final reductive elimination step.[1][9][14]
-
Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][11] K₃PO₄ is often an excellent choice for heteroaryl substrates.
-
Solvent: The solvent system must solubilize all components of the reaction. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are frequently used, often in combination with water.[3][11][17] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Suggested Grade |
| This compound | C₆H₈ClN₃O | 173.60 | >97% |
| Arylboronic Acid (e.g., Phenylboronic Acid) | C₆H₇BO₂ | 121.93 | >98% |
| XPhos Pd G2 Precatalyst | C₃₉H₅₀NO₃PPdS | 789.34 | >98% |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Anhydrous, >98% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, >99.8% |
| Deionized Water | H₂O | 18.02 | Degassed |
Equipment
-
Schlenk flask or microwave reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Standard laboratory glassware (syringes, needles, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Causality Note: Adding the solid reagents first under ambient conditions is convenient. The subsequent inerting procedure will remove atmospheric oxygen.
-
-
Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Causality Note: This step is critical. Oxygen can oxidize and deactivate both the Pd(0) active catalyst and the electron-rich phosphine ligands, leading to failed reactions.[19]
-
-
Catalyst and Solvent Addition:
-
Briefly remove the septum and add the XPhos Pd G2 precatalyst (0.02 eq., 2 mol%).
-
Using a syringe, add anhydrous 1,4-dioxane followed by deionized water to create a 4:1 dioxane:water solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Causality Note: Using a pre-formed catalyst (precatalyst) like XPhos Pd G2 ensures a reliable and reproducible generation of the active Pd(0) species in situ, often leading to better results than generating it from separate Pd(II) salts and ligands.[18][20]
-
-
Degassing (Optional but Recommended):
-
Bubble Argon through the reaction mixture for 10-15 minutes.
-
Causality Note: Even though the headspace is inert, dissolved oxygen in the solvents can still be detrimental. This final sparging step ensures its removal.[19]
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C (or set the microwave reactor to 100 °C).
-
Stir the reaction vigorously for 2-12 hours.
-
Monitoring: Periodically take small aliquots via syringe and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-6-ethoxy-2-pyrimidinamine product.[14]
-
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary for novel substrates or to maximize yield. A systematic approach is key.
Caption: A systematic workflow for optimizing the Suzuki coupling reaction.
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Poor solubility of starting materials.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Try a different solvent system (e.g., DMF, THF/water).[17][21]4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Hydrolysis of the boronic acid, especially if it is electron-deficient or the reaction is slow. | 1. Use anhydrous conditions with K₃PO₄.2. Use a more active catalyst (e.g., a modern Buchwald ligand) to accelerate the coupling rate.[17]3. Use a slight excess (1.5 eq.) of the boronic acid. |
| Homocoupling | Coupling of two boronic acid molecules. | 1. Ensure a properly inert atmosphere.2. Use a bulkier phosphine ligand to sterically hinder the unwanted side reaction. |
| Dehalogenation | The chloro group is replaced by a hydrogen atom. | 1. This can be caused by impurities or catalyst degradation. Ensure high-purity reagents.2. Lower the catalyst loading or switch to a different ligand system. |
Expected Results and Characterization
Upon successful completion, the reaction yields the corresponding 4-aryl-6-ethoxy-2-pyrimidinamine . The product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule. Look for the appearance of new aromatic signals from the coupled aryl group and the disappearance of the pyrimidine C-H signal adjacent to the former chlorine position, which will shift accordingly.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final compound.
By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently approach the Suzuki coupling of this compound, leveraging a deep mechanistic understanding to achieve successful and optimized outcomes.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621–632*. [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8376–8382*. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561*. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211*. [Link]
-
Václavík, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933*. [Link]
-
Reddy, V. P., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(16), 6334–6337*. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6688*. [Link]
-
El-Ghezal, N., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923*. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5142–5144*. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Kumar, S., et al. (2017). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with N–H group. Molecular Diversity, 21(4), 845–852*. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. [Link]
-
ResearchGate. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. [Link]
-
ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. nasc.ac.in [nasc.ac.in]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 4-Chloro-6-ethoxy-2-pyrimidinamine: A Guide for Drug Discovery
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence in nature as a fundamental component of nucleic acids (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of therapeutic agents that can interact with a wide array of biological targets.[2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]
A significant area of application for novel pyrimidine derivatives is in the development of protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can mimic the purine structure of ATP, allowing for competitive inhibition at the kinase ATP-binding site.[5] This has led to the successful development of numerous kinase inhibitors for targeted cancer therapy.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from the versatile building block, 4-chloro-6-ethoxy-2-pyrimidinamine. This trifunctionalized scaffold offers multiple reaction sites for diversification, enabling the generation of extensive compound libraries for drug discovery programs. We will explore three powerful synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling.
Strategic Overview of Derivatization Pathways
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the C4 position is the most versatile handle for modification, being susceptible to displacement by various nucleophiles and participating in palladium-catalyzed cross-coupling reactions. The ethoxy group at C6 and the amino group at C2 also offer opportunities for further functionalization, although they are generally less reactive under the conditions used to modify the C4 position.
Caption: Synthetic pathways for derivatization of this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Scientific Rationale
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidines.[6] The presence of two nitrogen atoms in the pyrimidine ring, along with the chloro leaving group, activates the C4 position for nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The SNAr reaction is a versatile and often high-yielding method for introducing a variety of nucleophiles, including alcohols, thiols, and amines, at the C4 position.
Experimental Protocol: Synthesis of 4-((4-Fluorobenzyl)oxy)-6-ethoxy-2-pyrimidinamine
This protocol describes the synthesis of a benzyl ether derivative via SNAr. The choice of a non-nucleophilic base is crucial to deprotonate the alcohol without competing in the substitution reaction.
Materials:
-
This compound
-
(4-Fluorophenyl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully place the flask under a positive pressure of argon.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of (4-fluorophenyl)methanol (1.1 equivalents) in anhydrous DMF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
| Reagent | Molar Equiv. | Purity |
| This compound | 1.0 | >98% |
| (4-Fluorophenyl)methanol | 1.1 | >98% |
| Sodium Hydride (60%) | 1.2 | |
| Anhydrous DMF | - | >99.8% |
Section 2: Buchwald-Hartwig Amination
Scientific Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in kinase inhibitors. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N4-(3-Methoxyphenyl)-6-ethoxy-pyrimidine-2,4-diamine
This protocol details the coupling of this compound with 3-methoxyaniline.
Materials:
-
This compound
-
3-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), 3-methoxyaniline (1.2 equivalents), cesium carbonate (2.0 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyrimidine.
| Component | Role | Molar Equiv. |
| Pd₂(dba)₃ | Catalyst Precursor | 0.05 |
| Xantphos | Ligand | 0.1 |
| Cs₂CO₃ | Base | 2.0 |
| 1,4-Dioxane | Solvent | - |
Section 3: Suzuki-Miyaura Cross-Coupling
Scientific Rationale
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[11] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[12] For the synthesis of pyrimidine derivatives, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups at the C4 position, which is a common strategy in the design of kinase inhibitors to probe the hydrophobic pocket of the ATP-binding site. The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[13]
Experimental Protocol: Synthesis of 4-(4-Acetylphenyl)-6-ethoxy-2-pyrimidinamine
This protocol describes the coupling of this compound with 4-acetylphenylboronic acid.
Materials:
-
This compound
-
4-Acetylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-acetylphenylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add sodium carbonate (3.0 equivalents) to the mixture.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
| Reagent | Function | Molar Equiv. |
| Pd(dppf)Cl₂ | Catalyst | 0.05 |
| Na₂CO₃ | Base | 3.0 |
| 1,4-Dioxane/Water | Solvent | 4:1 |
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of novel pyrimidine derivatives from the readily accessible starting material, this compound. The strategic application of Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling allows for the introduction of a wide array of chemical functionalities at the C4 position. These protocols are designed to be adaptable and can serve as a starting point for further optimization and exploration of the chemical space around the pyrimidine core. The resulting compounds are of significant interest for screening in various biological assays, particularly in the context of kinase inhibitor discovery and the broader field of drug development.
References
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
- Taylor, R. D., et al. (2014). The Pyrimidine Ring in Medicinal Chemistry: A Long-Standing Privileged Scaffold. Future Medicinal Chemistry, 6(5), 565-589.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11563-11579. [Link]
- Fabbro, D., et al. (2012). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. British Journal of Cancer, 106(11), 1775-1781.
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Utility of 4-Chloro-6-ethoxy-2-pyrimidinamine in Modern Medicinal Chemistry
Preamble: The Pyrimidine Core and the Strategic Value of 4-Chloro-6-ethoxy-2-pyrimidinamine
The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its presence in the nucleic acids that constitute the blueprint of life and its role as a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an exceptional bioisostere for phenyl rings and a critical "hinge-binding" motif in many kinase inhibitors.[3] Within this chemical class, this compound emerges as a highly versatile and strategically valuable synthetic intermediate.
This guide provides an in-depth exploration of its applications, offering detailed protocols and the underlying scientific rationale for its use in drug discovery workflows. Its structure is not merely a collection of atoms but a carefully arranged set of functional groups, each with a specific role:
-
The Pyrimidine Core: An electron-deficient aromatic system that activates the C4 position for nucleophilic attack.
-
C4-Chloro Group: An excellent leaving group, serving as the primary handle for synthetic diversification through substitution and cross-coupling reactions.
-
C2-Amino Group: A key hydrogen bond donor, crucial for molecular recognition at biological targets, particularly the hinge region of protein kinases.
-
C6-Ethoxy Group: A modulating group that influences the electronic properties and steric profile of the scaffold, providing a vector for improving physicochemical properties like solubility and metabolic stability.
This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel, biologically active compounds.
Section 1: Reactivity Profile and Synthetic Potential
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms renders the C4 position highly susceptible to modification. This predictable reactivity allows for the systematic and controlled introduction of diverse chemical functionalities, making it an ideal scaffold for building compound libraries for lead discovery and optimization.
The primary transformations revolve around two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Figure 1: Key synthetic transformations of this compound.
Section 2: Core Synthetic Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific or challenging substrates.
Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of the C4-chloride with an aliphatic amine, a fundamental step in decorating the pyrimidine scaffold.
Principle: The electron-deficient pyrimidine ring facilitates the addition of a nucleophile (the amine) to the C4 position, followed by the elimination of the chloride ion. A non-nucleophilic base is often used to sequester the HCl generated during the reaction.
Materials and Reagents:
-
This compound
-
Desired primary or secondary aliphatic amine (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Isopropanol
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Isopropanol) to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the aliphatic amine (1.2 eq) followed by DIPEA (2.0 eq).
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Causality Note: Heating is required to overcome the activation energy for the nucleophilic attack. Less reactive amines will require higher temperatures or longer reaction times.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dilute the residue with Ethyl Acetate or Dichloromethane and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the desired 4-amino-substituted pyrimidine.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a carbon-carbon bond between the C4 position of the pyrimidine and an aryl or heteroaryl group, a key transformation for creating biaryl structures common in kinase inhibitors.[4][5]
Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[4][6]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq) or a pre-catalyst system like XPhos-Pd-G2 (0.01 - 0.02 eq).[7]
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF/Water.[5][8]
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Microwave reactor (optional, but recommended for rapid optimization)[5]
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Causality Note: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Reaction Conditions: Heat the mixture with stirring.
-
Conventional Heating: 80-110 °C for 6-24 hours.
-
Microwave Irradiation: 100-140 °C for 15-60 minutes.[5] Microwave heating often dramatically reduces reaction times and improves yields.
-
-
Monitoring: Check for completion via LC-MS.
-
Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with Ethyl Acetate. b. Transfer the filtrate to a separatory funnel, add water, and extract with Ethyl Acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (e.g., Ethyl Acetate/Hexanes) to isolate the target biaryl compound.
Protocol 2.3: Buchwald-Hartwig Amination
This powerful reaction is used to form a C-N bond between the pyrimidine C4 position and an aryl or heteroaryl amine, a common linkage in many advanced kinase inhibitors.[9]
Principle: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The catalytic cycle involves oxidative addition of the palladium into the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[10][11] The choice of phosphine ligand is critical for reaction success.[12]
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.01 - 0.05 eq)
-
Phosphine Ligand: e.g., XPhos, RuPhos, or BINAP (1.2 - 2.4 eq relative to Pd)
-
Base: A strong, non-nucleophilic base is required, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.5 equivalents).
-
Anhydrous, Aprotic Solvent: Toluene or 1,4-Dioxane
-
Strict Inert Atmosphere (Glovebox or Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.8 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the aryl amine (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene).
-
Causality Note: Water can hydrolyze the strong base and interfere with the catalytic cycle. Anhydrous conditions are essential for this reaction.
-
-
Reaction Conditions: Seal the vessel and heat with vigorous stirring at 80-110 °C until the starting material is consumed (as monitored by LC-MS, typically 2-18 hours).
-
Work-up: a. Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). b. Dilute with Ethyl Acetate and filter through Celite. c. Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the desired C4-arylamino product.
Section 3: Application Case Study - Kinase Inhibitor Scaffolds
Derivatives of the pyrimidine-2-amine core are frequently explored as inhibitors of protein kinases, such as Aurora Kinase, LRRK2, and Cyclin-Dependent Kinases (CDKs).[13][14][15] The 2-amino group often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The C4 position, modified using the protocols above, is used to install substituents that occupy the solvent-exposed region, enabling the modulation of potency and selectivity.
Data Summary: Representative Pyrimidine-Based Kinase Inhibitors
| Scaffold Class | Target Kinase(s) | Key C4-Substituent | Reference |
| Pyrrolo[2,3-d]pyrimidine-2,4-diamines | Receptor Tyrosine Kinases (VEGFR-2, EGFR) | Substituted Anilines | [16] |
| 4-Alkoxy-2,6-diaminopyrimidines | CDK1, CDK2 | Cyclohexylmethoxy | [14] |
| 4-Chloro-5-substituted-pyrimidin-2-amines | ALK/EGFR | Substituted Anilines | [9] |
| 4-Ethoxy-pyrrolo[2,3-d]pyrimidin-2-amines | LRRK2 | Various Heterocycles | [15] |
This data highlights the importance of C4-functionalization in achieving potent and selective kinase inhibition. The ethoxy group at C6 in our title compound can further enhance binding or improve pharmacokinetic properties compared to a simple hydrogen or methyl group.
Section 4: Structure-Activity Relationship (SAR) Considerations
When using this compound as a starting material, a systematic SAR exploration can be conducted.[2][17]
-
SNAr with Amines (Protocol 2.1): Introducing small, polar, or basic aliphatic amines at C4 can enhance solubility and provide additional hydrogen bonding opportunities.
-
Suzuki Coupling (Protocol 2.2): Varying the electronics and sterics of the aryl/heteroaryl group at C4 allows for fine-tuning of potency. For example, electron-withdrawing groups may engage in specific interactions, while bulky groups can confer selectivity against other kinases.[18]
-
Buchwald-Hartwig Amination (Protocol 2.3): The N-aryl linker created by this reaction introduces a specific vector and conformational constraint, which can be critical for achieving high-affinity binding.
The position of substituents on the pyrimidine nucleus is known to greatly influence the resulting biological activities.[2] Therefore, the strategic and diverse functionalization of the C4 position is a proven strategy for discovering novel therapeutic agents.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Lin, C. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(16), 4995. [Link]
-
Griffin, R. J., et al. (2003). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3075-3079. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 6004-6013. [Link]
-
Velsankar, K., & Vasantha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 555-573. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7389-7411. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Harada, H., et al. (1996). Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chemical & Pharmaceutical Bulletin, 44(4), 767-776. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(12), 1236. [Link]
-
Wang, X., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Villalobos-García, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Mezei, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3169. [Link]
-
Samshoo, S., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. Molecular Diversity, 23(3), 589-596. [Link]
-
Siddiqa, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(10), 1184. [Link]
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2351. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nasc.ac.in [nasc.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
Application Notes & Protocols for the Synthesis of Novel Pyrimidine Derivatives Utilizing 4-Chloro-6-ethoxy-2-pyrimidinamine
Abstract
This technical guide provides in-depth application notes and detailed experimental protocols for the synthetic utilization of 4-Chloro-6-ethoxy-2-pyrimidinamine, a key heterocyclic building block. The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents due to its ability to form critical hydrogen bond interactions with protein targets.[1] This document focuses on two of the most robust and versatile palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling. We will explore the mechanistic rationale behind reagent selection and provide step-by-step protocols designed for reproducibility and scalability, aimed at researchers and professionals in drug development.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental structural motif in numerous biologically active compounds, including several FDA-approved drugs. Its nitrogen atoms act as effective hydrogen bond acceptors, often anchoring small molecule inhibitors to the hinge region of kinase enzymes.[1] this compound serves as an ideal starting material for generating diverse libraries of potential drug candidates. The key to its utility lies in the differential reactivity of its functional groups:
-
The C4-Chloride: This is the primary site for synthetic modification. The chlorine atom is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more significantly, palladium-catalyzed cross-coupling reactions. On substituted dichloropyrimidines, the C4 position is generally the more reactive site for such couplings.[2][3]
-
The C2-Amine: This primary amine provides a crucial hydrogen bond donor and can be a key pharmacophoric element. It also offers a potential site for secondary modification if desired.
-
The C6-Ethoxy Group: This group modulates the electronic properties and solubility of the molecule.
This guide provides reliable protocols for leveraging the reactivity of the C4-chloro position to synthesize advanced intermediates for drug discovery programs.
Protocol I: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[4] This reaction allows for the coupling of the pyrimidine core with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Palladium Pre-catalyst: A Pd(0) source is required to initiate the cycle. While Pd(0) complexes can be used directly, it is often more convenient to use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)2) or a Pd(0) source like Pd2(dba)3, which is readily reduced in situ.[5][7]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich alkylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step, particularly with electron-deficient heteroaryl chlorides.[6] Ligands like Xantphos or BrettPhos are excellent choices that offer high stability and catalytic turnover.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the key palladium-amido complex.[6] Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3) are commonly used and highly effective.
Visualized Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired amine or aniline coupling partner (1.2 eq), sodium tert-butoxide (1.4 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq).
-
Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Amine / Aniline | 1.1 - 1.5 | Nucleophile |
| Pd2(dba)3 or Pd(OAc)2 | 1 - 5 mol% | Catalyst Precursor |
| Xantphos or BrettPhos | 2 - 10 mol% | Ligand |
| NaOt-Bu or Cs2CO3 | 1.4 - 2.0 | Base |
| Anhydrous Toluene | - | Solvent (0.05 - 0.2 M concentration) |
Protocol II: Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8] This protocol enables the introduction of aryl, heteroaryl, or vinyl groups at the C4 position of the pyrimidine core.
Mechanistic Rationale and Reagent Selection
The Suzuki reaction also follows a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a common and effective choice. Alternatively, Pd(II) sources like PdCl2(dppf) can be used, which are reduced in situ.[3][9]
-
Boronic Acid/Ester: This is the organoboron coupling partner that transfers its organic group to the palladium center. Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are often used for more sensitive substrates.
-
Base: A base is required to activate the organoboron species for transmetalation.[8] Aqueous solutions of inorganic bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are standard, making the reaction conditions relatively mild.
-
Solvent System: The reaction is often run in a biphasic mixture of an organic solvent (like 1,4-dioxane or DME) and water to dissolve both the organic substrate and the inorganic base.
Visualized Reaction Scheme
Caption: General scheme for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flask or vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane (or DME) to achieve a 0.1 M concentration, followed by a 2 M aqueous solution of sodium carbonate (Na2CO3) (3.0 eq).
-
Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Heating: Heat the reaction to 90 °C with vigorous stirring for 2-8 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Separate the layers and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Boronic Acid or Ester | 1.2 - 2.0 | Coupling Partner |
| Pd(PPh3)4 or PdCl2(dppf) | 2 - 5 mol% | Catalyst |
| Na2CO3 or K2CO3 (aq) | 2.0 - 3.0 | Base |
| 1,4-Dioxane / H2O | - | Solvent System (typically 3:1 to 5:1 ratio) |
Product Characterization
Successful synthesis of the target compounds should be confirmed using standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the desired product and assess purity.
-
NMR Spectroscopy (1H, 13C): To confirm the chemical structure. Successful coupling will result in the appearance of new aromatic signals and the disappearance of the starting material's characteristic peaks.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Ineffective base. | Use a fresh bottle of catalyst or a different pre-catalyst. Ensure all solvents are anhydrous and properly degassed. For Suzuki, ensure the base is fully dissolved. For Buchwald, use a stronger base like K3PO4 or LHMDS. |
| Recovery of Starting Material | Reaction temperature too low; Insufficient reaction time. | Increase the reaction temperature in 10 °C increments. Allow the reaction to run for a longer period (up to 24 hours), monitoring periodically. |
| Formation of Side Products | Buchwald: Homocoupling of amine. Suzuki: Protodeboronation of boronic acid. | Ensure a thoroughly inert atmosphere. Use a slightly lower temperature. Ensure the boronic acid is of high quality. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | Modify the polarity of the chromatography eluent. Consider a different purification method, such as recrystallization or preparative HPLC. |
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
ResearchGate. (2012). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11590–11601. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Fricke, T. R., & Main, A. D. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 30(10), 1085-1089. [Link]
-
Wallace, D. J., & Chen, C. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(11), 1853–1855. [Link]
-
Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2636–2642. [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
application of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE in cancer research
Application Note: The Aminopyrimidine Scaffold in Modern Oncology
A Technical Guide for the Preclinical Investigation of Novel Kinase Inhibitors
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: From Chemical Scaffold to Targeted Therapy
While specific reagents like 4-chloro-6-ethoxy-2-pyrimidinamine are primarily recognized as chemical intermediates, the core 2-aminopyrimidine structure they represent is a cornerstone of modern targeted cancer therapy. This scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively target the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.
This document provides a comprehensive guide to the preclinical evaluation of novel aminopyrimidine-based compounds in cancer research. We will use a representative, well-characterized mechanism—the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway—to illustrate the key experimental workflows, from initial cell-based assays to more complex mechanistic studies. The principles and protocols outlined herein are broadly applicable to the investigation of other kinase inhibitors targeting different oncogenic pathways.
Part 1: Mechanism of Action - Targeting Oncogenic Signaling
The 2-aminopyrimidine moiety is exceptionally effective at forming key hydrogen bonds within the hinge region of the kinase ATP-binding site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that drive tumor cell proliferation, survival, and metastasis.
In the context of EGFR, a receptor tyrosine kinase often overexpressed or mutated in non-small cell lung cancer (NSCLC), glioblastoma, and other epithelial tumors, inhibition of its kinase activity can halt malignant progression. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell survival and growth. An aminopyrimidine-based inhibitor occupies the ATP pocket, preventing this initial phosphorylation step.
Visualizing the Pathway Inhibition
The following diagram illustrates the mechanism of an aminopyrimidine-based inhibitor targeting the EGFR signaling cascade.
Caption: Inhibition of EGFR by an aminopyrimidine compound blocks downstream signaling.
Part 2: Preclinical Evaluation Workflow
A logical, phased approach is crucial for evaluating a novel aminopyrimidine-based compound. The workflow progresses from broad cytotoxicity screening to specific, mechanism-focused assays.
Experimental Workflow Diagram
Caption: Phased approach for preclinical evaluation of a novel kinase inhibitor.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step protocols for the essential assays in the preclinical evaluation workflow.
Protocol 1: Cell Viability and IC50 Determination
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50) in cancer cell lines.
Principle: Assays like the MTT or resazurin reduction assay measure the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the compound is indicative of cytotoxicity or cytostasis.
Materials:
-
Test Compound (e.g., aminopyrimidine derivative) dissolved in DMSO.
-
Cancer cell lines (e.g., A549 for NSCLC, U87 for glioblastoma).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt.
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in growth medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For Resazurin: Add 20 µL of 0.15 mg/mL resazurin solution and incubate for 2-4 hours until a color change is observed.
-
-
Data Acquisition: Measure the absorbance (570 nm for MTT) or fluorescence (560nmEx/590nmEm for resazurin) using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Target Engagement
Objective: To verify that the compound inhibits the phosphorylation of its intended target (e.g., EGFR) and downstream effectors (e.g., AKT, ERK).
Principle: This technique separates proteins by size, allowing for the detection of specific total and phosphorylated proteins using antibodies. A decrease in the phosphorylated form of a protein relative to its total form indicates target inhibition.
Materials:
-
Cancer cells treated with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-6 hours). For receptor tyrosine kinases, you may need to stimulate with the corresponding ligand (e.g., EGF) for 15-30 minutes before lysis. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped of antibodies and re-probed, starting from the blocking step. Use a loading control like GAPDH to ensure equal protein loading.
Part 4: Data Interpretation and Next Steps
Quantitative Data Summary
The following table provides a template for summarizing the data from initial screening and validation experiments.
| Compound ID | Target Cell Line | IC50 (µM) | Target Inhibition (p-EGFR reduction at 1 µM) | Off-Target Kinase (Example: SRC) Inhibition (IC50 µM) |
| AMINOPY-001 | A549 (NSCLC) | 0.15 | 85% | > 10 |
| AMINOPY-001 | U87 (Glioblastoma) | 0.25 | 80% | > 10 |
| Control | A549 (NSCLC) | 0.10 | 90% | 0.5 |
Interpretation:
-
A potent compound will exhibit a low IC50 value in target-positive cell lines.
-
Western blot data should confirm a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors.
-
A desirable candidate will show high selectivity, with significantly higher IC50 values against off-target kinases.
Next Steps:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to assess its selectivity profile.
-
In Vivo Models: If in vitro data are promising, advance the compound to xenograft or patient-derived xenograft (PDX) mouse models to evaluate in vivo efficacy and tolerability.
-
ADME/Tox Studies: Conduct studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. [Link]
-
Ward, R. A., & Fawell, S. (2011). A medicinal chemistry perspective on kinase drug discovery. Drug Discovery Today: Technologies, 8(1), e23-e29. [Link]
-
Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
Application Notes & Protocols for the Development of Pyrimidine-Based Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting protein kinases.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor at the kinase hinge region, a mechanism leveraged by numerous FDA-approved drugs in oncology and beyond.[2][3][4][5] This guide provides an in-depth technical overview and validated protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will traverse the discovery pipeline from rational design and synthesis to comprehensive biochemical and cellular evaluation, culminating in early-stage ADME-Tox profiling. Each section is designed to explain not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and scientifically sound approach to developing the next generation of pyrimidine-based therapeutics.
The Pyrimidine Scaffold: Rational Design and Structure-Activity Relationships (SAR)
The success of the pyrimidine scaffold lies in its ability to form critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interactions of ATP.[6][7] This bioisosteric relationship is the foundation upon which potency and selectivity are built. The most utilized cores—2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines—serve as anchor points, while substitutions at other positions allow for the fine-tuning of inhibitor properties.[3]
Causality of Design Choices:
-
Hinge Binding (C2/C4 Positions): Substituents at the C2 and C4 positions are paramount for hinge interaction. Typically, an amino group at one of these positions acts as a hydrogen bond donor, while a nitrogen within the pyrimidine ring acts as an acceptor. Modifications here can enhance potency or introduce new interactions with the solvent-front region.
-
Selectivity (C5 Position): The C5 position projects towards the "gatekeeper" residue, an amino acid that varies across the kinome and controls access to a deeper hydrophobic pocket. Bulky or specific functional groups at C5 can be used to exploit differences in the gatekeeper residue, thereby engineering selectivity for a specific kinase or kinase family.[8]
-
Potency & Solubility (C6 Position): The C6 position often extends towards the ribose-binding pocket or solvent-exposed regions. Modifications here can be used to improve physicochemical properties like solubility or to gain additional potency through interactions with surface residues.[9]
Caption: General binding mode of a pyrimidine scaffold in the kinase ATP pocket.
Table 1: Example Structure-Activity Relationship (SAR) Data for Pyrimidine Derivatives This table summarizes representative data on how structural modifications impact inhibitory potency against key oncogenic kinases.
| Scaffold Position | Modification | Target Kinase | IC50 (nM) | Rationale for Change in Activity |
| C6-Phenyl | 2',6'-dichloro | FGFR/PDGFr | Potent | Ortho substitution restricts phenyl ring conformation, enhancing binding.[9] |
| C6-Phenyl | Unsubstituted | FGFR/PDGFr | Less Potent | Increased rotational freedom of the phenyl group can lead to a less optimal binding pose.[9] |
| C4-Position | Sulfonamide side chain | Kinome Panel | High Selectivity | This modification resulted in compounds that inhibited the fewest number of off-target kinases.[8] |
| C2-Position | Substituted Pyrazole | Kinome Panel | High Selectivity | An ortho-methyl group on the pyrazole likely contributes to a narrower inhibition profile.[8] |
Synthetic Strategies and Core Protocols
The versatility of the pyrimidine scaffold is matched by the robustness of its synthetic routes. Condensation reactions are a common and efficient method for constructing the core ring system. Subsequent functionalization, often via nucleophilic aromatic substitution (SNAr), allows for the rapid generation of a diverse library of analogs for SAR studies.[10][11]
Caption: General workflow for the synthesis of a diversified pyrimidine library.
Protocol 2.1: Synthesis of a 2,4-Disubstituted Pyrimidine Library
This protocol outlines a common two-step approach starting from a commercially available dichloropyrimidine.
Scientific Rationale: This method leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more reactive, allowing for sequential and controlled addition of different amine nucleophiles to build molecular diversity.
Materials:
-
2,4-Dichloropyrimidine
-
Amine 1 (R1-NH2)
-
Amine 2 (R2-NH2)
-
Diisopropylethylamine (DIPEA)
-
Solvent (e.g., n-Butanol, Dioxane)
-
Standard glassware for organic synthesis
-
Purification system (e.g., Flash Chromatography)
Step-by-Step Methodology:
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.
-
Add Amine 1 (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Causality: Heating is required to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the mono-substituted intermediate by flash chromatography.
-
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dioxane.
-
Add Amine 2 (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture at a higher temperature (e.g., 120-140 °C) and monitor for completion.
-
Causality: The second substitution is typically more difficult due to the electron-donating nature of the first amine substituent, thus requiring more forcing conditions (higher temperature).[11]
-
Cool the reaction, concentrate, and purify the final product via flash chromatography or preparative HPLC.
-
-
Validation:
-
Confirm the structure and purity (>95%) of the final compound using 1H NMR, 13C NMR, and LC-MS. This validation is critical to ensure that the biological data generated is from the intended molecule.
-
In Vitro Biochemical Assays for Potency and Selectivity
Once synthesized, the initial critical step is to determine if the compounds can inhibit the target kinase in a purified, cell-free system. This provides a direct measure of potency (e.g., IC50) and serves as the basis for further optimization.
Protocol 3.1: IC50 Determination using the ADP-Glo™ Kinase Assay
Scientific Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's catalytic activity.[12] The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP. A lytic reagent stops the kinase reaction and depletes the remaining ATP, after which a detection reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a light signal. The amount of light is directly proportional to the activity of the kinase.[13]
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the pyrimidine inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and the inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding ATP. A key parameter is using an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination & ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.[13]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis & Validation: Convert raw luminescence data to percent inhibition relative to DMSO-only controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. The robustness of the assay is validated by calculating the Z'-factor, which should be >0.5.
Protocol 3.2: Assessing Kinome-Wide Selectivity
Scientific Rationale: A potent inhibitor is of limited value if it hits dozens of other kinases, leading to potential toxicity. Kinome-wide profiling is essential to understand a compound's selectivity.[14] This is often done by screening the compound at a single high concentration (e.g., 1 µM) against a large panel of purified kinases.[15]
Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins, DiscoverX/Eurofins). The compound is submitted and screened against a panel of hundreds of kinases (e.g., the scanMAX panel of 403 kinases).[15] Data is returned as percent of control (PoC) or percent inhibition.
Table 2: Sample Kinome Selectivity Data Presentation
| Parameter | Value | Interpretation |
| Primary Target (e.g., AURKA) | 98% Inh. @ 1µM | Strong inhibition of the intended target. |
| Number of kinases inhibited >90% @ 1µM | 3 | Indicates a relatively selective compound. |
| Selectivity Score (S10 @ 1µM) | 0.007 (3/403) | The fraction of kinases inhibited by >90%. A lower score indicates higher selectivity.[15] |
| Notable Off-Targets (>90% Inh.) | AURKB, PLK1 | Identifies kinases with high structural similarity to the primary target, providing avenues for SAR to improve selectivity. |
Cell-Based Assays: Confirming Target Engagement and Efficacy
A compound that is potent in a biochemical assay must also be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.
Protocol 4.1: Cellular Target Engagement via Phospho-Substrate Analysis
Scientific Rationale: A direct way to confirm that an inhibitor is hitting its intended kinase target in a cell is to measure the phosphorylation status of a known downstream substrate.[16] A successful inhibitor should lead to a dose-dependent decrease in the phosphorylation of this substrate.
Step-by-Step Methodology (Western Blot):
-
Cell Treatment: Plate a cancer cell line known to depend on the target kinase. Treat the cells with increasing concentrations of the pyrimidine inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To validate, strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).
-
-
Detection: Visualize bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensity of the phospho-protein relative to the total protein. A dose-dependent decrease in this ratio confirms cellular target engagement.
Protocol 4.2: Anti-Proliferative Activity Assay
Scientific Rationale: For kinases that are oncogenic drivers, their inhibition should lead to a reduction in cancer cell proliferation or viability. This assay provides a key phenotypic readout of the inhibitor's efficacy.[11]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pyrimidine inhibitor.
-
Incubation: Incubate the cells for 72 hours, a sufficient time for effects on proliferation to manifest.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to ensure it has the potential to become a safe and effective drug.[17] Poor ADME-Tox properties are a major cause of failure in later stages of drug development.
Caption: Key components of an early ADME-Tox screening cascade.
Table 3: Target Profile for an Early-Stage Pyrimidine Kinase Inhibitor This table outlines desirable parameters for a lead compound emerging from initial discovery efforts.
| Assay Type | Parameter | Goal | Rationale |
| Absorption | Caco-2 Permeability (Papp) | >10 x 10-6 cm/s | Predicts good oral absorption.[18] |
| Metabolism | Human Liver Microsome Stability | t1/2 > 30 min | Indicates the compound is not cleared too rapidly by metabolic enzymes.[18] |
| Distribution | Plasma Protein Binding | <99% unbound | Very high binding can limit the free drug available to act on the target.[19] |
| Toxicity | Cytotoxicity (e.g., in HEK293 cells) | IC50 > 10 µM | Ensures a therapeutic window between the desired anti-proliferative effect in cancer cells and general cellular toxicity.[17] |
| Safety | CYP Inhibition (e.g., 3A4) | IC50 > 10 µM | Minimizes the risk of drug-drug interactions with co-administered therapies.[18] |
Conclusion
The development of kinase inhibitors based on the pyrimidine scaffold is a structured, multi-parameter optimization process. It begins with a deep understanding of the structure-activity relationships that govern potency and selectivity. This knowledge informs the synthesis of focused compound libraries, which are then rigorously tested through a cascade of in vitro and cell-based assays. By integrating early ADME-Tox profiling, researchers can prioritize compounds that not only demonstrate high on-target efficacy but also possess the drug-like properties necessary for successful clinical development. This systematic, self-validating approach maximizes the probability of identifying novel, effective, and safe therapeutic agents for a wide range of human diseases.
References
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link].
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link].
-
Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].
-
Cell-based test for kinase inhibitors. INiTS. Available at: [Link].
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link].
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link].
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link].
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link].
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link].
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link].
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link].
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link].
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link].
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. Available at: [Link].
-
Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Bentham Science Publisher. Available at: [Link].
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link].
-
FDA‐approved kinase inhibitors containing Michael acceptors targeting.... ResearchGate. Available at: [Link].
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH. Available at: [Link].
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Available at: [Link].
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Available at: [Link].
-
FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. PubMed. Available at: [Link].
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link].
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. ResearchGate. Available at: [Link].
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link].
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].
-
Physicochemical and ADME Properties of Approved Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link].
-
ADME-Tox. Reaction Biology. Available at: [Link].
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. cellgs.com [cellgs.com]
- 19. oroxbios.com [oroxbios.com]
Application Notes and Protocols for the Functionalization of 4-Chloro-6-ethoxy-2-pyrimidinamine: A Key Scaffold for Medicinal Chemistry
Introduction: The 2-Aminopyrimidine Core in Modern Drug Discovery
The 2-aminopyrimidine moiety is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for potent and selective binding to a wide range of biological targets. This structural motif is central to the mechanism of action of numerous kinase inhibitors, including the groundbreaking anticancer drug Imatinib, which targets Bcr-Abl kinase in the treatment of chronic myeloid leukemia.[3] The versatility of the 2-aminopyrimidine core makes it an invaluable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents for oncology, inflammation, and infectious diseases.[4][5]
4-Chloro-6-ethoxy-2-pyrimidinamine is a particularly attractive building block for drug discovery programs. The presence of a reactive chlorine atom at the C4-position provides a handle for the introduction of diverse molecular fragments through cross-coupling reactions, while the ethoxy group at C6 and the amino group at C2 can be strategically utilized to modulate the physicochemical properties and biological activity of the resulting derivatives. This application note provides a detailed experimental protocol for the functionalization of this compound via a Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.[6]
Strategic Approach to C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] It offers a significant advantage over traditional methods, which often require harsh reaction conditions and have limited substrate scope. The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[7]
For the successful amination of this compound, the careful selection of the catalyst system—comprising a palladium precursor and a phosphine ligand—is paramount. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting the challenging oxidative addition of the electron-rich chloropyrimidine and facilitating the subsequent reductive elimination.[8] Similarly, the selection of an appropriate base is critical for the deprotonation of the amine without causing unwanted side reactions.
Below is a detailed protocol for a representative Buchwald-Hartwig amination of this compound with a primary amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic primary amine (R-NH2).
Materials:
-
This compound
-
Primary amine (R-NH2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10]
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.015 mmol) and add it to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the reaction mixture.
-
Inerting: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A common and effective Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes efficient catalytic turnover.[3] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for amine deprotonation.[3] |
| Solvent | Toluene | A high-boiling, non-polar solvent that is compatible with the reaction conditions. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Nitrogen | Prevents the oxidation of the palladium catalyst and phosphine ligand. |
Visualization of the Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a robust and reliable method for the synthesis of novel 4-substituted-6-ethoxy-2-pyrimidinamine derivatives. The Buchwald-Hartwig amination offers a broad substrate scope, allowing for the introduction of a wide variety of primary and secondary amines at the C4-position. This versatility is invaluable for generating diverse compound libraries for high-throughput screening in drug discovery programs. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, and bases, may be necessary to achieve optimal yields for specific substrates. The resulting library of 2,4,6-trisubstituted pyrimidines can serve as a rich source of potential lead compounds for the development of new therapeutics.
References
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(9), 15947–15958. [Link]
-
Javed, S., Zaib, S., Khan, I., Batool, F., Khan, A., Saeed, A., & Channar, P. A. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5707. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 4-Chloro-6-ethoxy-2-pyrimidinamine
Introduction: The Analytical Imperative for 4-Chloro-6-ethoxy-2-pyrimidinamine
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, and as such, compounds like this compound are of significant interest in medicinal chemistry and drug development as key intermediates. Accurate and precise quantification of this compound is critical for ensuring the quality, consistency, and purity of starting materials and for monitoring the progress of chemical reactions in which it is a reactant or a product.
These application notes provide a comprehensive guide to a robust and validated analytical method for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly discussed. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the protocols but also adapt and troubleshoot them effectively.
The validation of these analytical methods is paramount to ensure data reliability.[1][2] This guide is therefore structured around the principles outlined by the International Conference on Harmonisation (ICH) guidelines, covering key validation parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Part 1: Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Method Rationale and Development Considerations
A reversed-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique. The choice is based on the following considerations:
-
Analyte Properties: this compound possesses a pyrimidine ring, which is a strong chromophore, making it suitable for UV detection. Its predicted polarity based on its functional groups (chloro, ethoxy, amine) makes it amenable to retention on a non-polar stationary phase like C18.
-
Versatility and Robustness: RP-HPLC is a highly versatile and robust technique used extensively in the pharmaceutical industry for quality control and impurity profiling.[1]
-
Specificity: The chromatographic separation inherent to HPLC allows for the specific quantification of the analyte even in the presence of impurities or related substances.[4][5]
The method development focused on achieving a symmetrical peak shape, adequate retention, and resolution from potential process impurities. A C18 column was selected for its wide applicability. The mobile phase consists of an acetonitrile/water gradient, which is standard for eluting moderately polar compounds. A small amount of formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the amine group, thereby reducing peak tailing.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the quantification of this compound using HPLC.
Caption: General workflow for HPLC quantification.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined via UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases for at least 15 minutes.[6]
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
-
System Setup and Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved. Inject the prepared standards and samples according to the defined sequence.
Method Validation Summary
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][4] The following table summarizes the key validation parameters and typical acceptance criteria for the quantification of this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Determined by spike recovery studies. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements from the same homogeneous sample.[3] | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, analysts, or instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Part 2: Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Applicability
GC-MS is a powerful alternative for the quantification of volatile and thermally stable compounds.[7] this compound is expected to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity, making it particularly useful for trace-level quantification or for confirmatory analysis.
Conceptual GC-MS Protocol
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (MSD).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Anhydrous solvent for sample preparation (e.g., ethyl acetate).
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions |
Workflow for GC-MS Analysis
The following diagram illustrates the logical steps in a GC-MS analytical workflow.
Caption: Logical flow of a GC-MS analysis.
Part 3: Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Peak Tailing | - Silanol interactions with the basic amine group. - Column degradation. | - Ensure mobile phase pH is low (e.g., using formic acid) to keep the amine protonated. - Use a column with end-capping or a polar-embedded phase. - Flush the column or replace if necessary.[6] |
| HPLC: Poor Resolution | - Inadequate mobile phase strength. - Column is not efficient. | - Optimize the gradient slope; a shallower gradient can improve resolution. - Check system suitability parameters (e.g., plate count, tailing factor). |
| GC-MS: No Peak/Low Signal | - Analyte degradation in the hot inlet. - Analyte is not volatile enough. | - Lower the inlet temperature. - Consider derivatization to increase volatility and thermal stability. |
| General: Inconsistent Results | - Inaccurate standard/sample preparation. - System not equilibrated. - Leaks in the system. | - Use calibrated volumetric glassware and an analytical balance. - Ensure a stable baseline before starting the sequence. - Check system pressure for fluctuations. |
Conclusion
The reliable quantification of this compound is essential for its application in research and development. The HPLC-UV method detailed herein offers a robust, precise, and accurate approach suitable for most laboratory settings. The protocol, grounded in established chromatographic principles and validated according to ICH guidelines, provides a solid foundation for routine analysis. The alternative GC-MS method offers a confirmatory technique with high sensitivity and selectivity. By understanding the causality behind the experimental choices and potential troubleshooting steps, researchers can confidently implement and adapt these methods to ensure the quality and integrity of their work.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
- (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine. (n.d.). Benchchem.
- This compound. (n.d.). Lab-Chemicals.Com.
- 2-Pyrimidinamine, 4-chloro-6-methoxy-. (n.d.). PubChem.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- 4-Chloro-6-methoxypyrimidin-2-amine. (2012).
- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). Benchchem.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- 4-Chloro-6-ethoxypyrimidin-5-amine. (n.d.). Benchchem.
- Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide to Accuracy and Precision. (n.d.). Benchchem.
Sources
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. wjarr.com [wjarr.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Chloro-6-ethoxy-2-pyrimidinamine as a Versatile Building Block for Modern Agrochemicals
Abstract
This document provides a comprehensive technical guide for researchers and chemists on the strategic use of 4-chloro-6-ethoxy-2-pyrimidinamine as a key intermediate in the synthesis of high-value agrochemicals. We delve into the rationale behind its application, focusing on its role in constructing the core of sulfonylurea herbicides. This guide furnishes detailed, field-tested protocols for the synthesis of the building block itself and its subsequent conversion into a model herbicidal compound. The narrative emphasizes the causality behind experimental choices, providing a robust framework for procedural optimization and troubleshooting.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of modern crop protection, heterocyclic compounds are paramount, with pyrimidine derivatives forming the backbone of numerous highly effective active ingredients.[1] this compound (CAS No. 89784-02-1) is a multifunctionalized pyrimidine scaffold of significant interest.[2][3] Its structure is primed for selective, sequential reactions, making it an ideal starting point for complex molecular architectures.
The molecule possesses three key reactive sites:
-
An amino group at the C2 position, which serves as a primary nucleophile.
-
A highly reactive chlorine atom at the C4 position, susceptible to nucleophilic substitution.
-
An ethoxy group at the C6 position, which modulates the electronic properties and solubility of the molecule and its derivatives.
This unique arrangement of functional groups allows for precise chemical modifications, making it a cornerstone intermediate in the synthesis of sulfonylurea herbicides, a class of compounds that revolutionized weed management due to their high efficacy at exceptionally low application rates.[4][5]
| Compound Profile: this compound | |
| IUPAC Name | 4-Chloro-6-ethoxypyrimidin-2-amine |
| CAS Number | 89784-02-1 |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.6 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Primary Application | Intermediate for Sulfonylurea Herbicides |
Mechanistic Rationale: Why the Pyrimidine Moiety is Critical
The herbicidal power of sulfonylureas stems from their highly specific mode of action: the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7]
Mechanism of Action Explained:
-
Essential Amino Acid Synthesis: ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes.[5] These amino acids are fundamental building blocks for protein synthesis and are essential for cell division and plant growth.[7]
-
Enzyme Inhibition: When a sulfonylurea herbicide is absorbed by a susceptible plant, it translocates to the regions of active growth (meristems).[7] There, it binds to the ALS enzyme, inhibiting its function.
-
Cessation of Growth: The blockage of amino acid production leads to a rapid halt in cell division and growth.[7]
-
Plant Death: Deprived of essential building blocks, the weed exhibits symptoms like chlorosis (yellowing) and necrosis (tissue death), ultimately leading to its demise.[7]
The pyrimidine ring, provided by building blocks like this compound, is a crucial component of the sulfonylurea structure. It correctly orients the molecule to bind effectively to the active site of the ALS enzyme, conferring the high potency for which these herbicides are known. Mammals, including humans, lack the ALS enzyme, which is a primary reason for the low toxicity of sulfonylurea herbicides to non-plant organisms.[4][8]
Caption: Mechanism of sulfonylurea herbicides via inhibition of the ALS enzyme.
Synthesis Protocol I: Preparation of the Building Block
The most direct and industrially viable synthesis of this compound involves the regioselective substitution of a chlorine atom from 2-amino-4,6-dichloropyrimidine (ADCP). The differential reactivity of the two chlorine atoms allows for a controlled reaction.
This protocol is based on established methods where ADCP is reacted with sodium ethoxide.[9][10]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-dichloropyrimidine (ADCP) (1.0 eq) in absolute ethanol (5-10 mL per gram of ADCP).
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with stirring.
-
Ethoxide Addition: Prepare a solution of sodium ethoxide (1.0 - 1.1 eq) in absolute ethanol. Add this solution dropwise to the cooled ADCP suspension over 1-2 hours.
-
Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions, such as the disubstitution product (2-amino-4,6-diethoxypyrimidine). Maintaining a low temperature favors monosubstitution.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ADCP spot is consumed.
-
Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water (10-20 times the volume of ethanol used). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual base. Dry the product under vacuum at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid with high purity.
Application Protocol II: Synthesis of a Model Sulfonylurea Herbicide
This protocol details the coupling of this compound with an aryl sulfonyl isocyanate to form the characteristic sulfonylurea bridge. This is the pivotal step in creating the final herbicidal molecule.[11][12]
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent, such as acetonitrile or tetrahydrofuran (THF).
-
Causality: Anhydrous and inert conditions are essential because sulfonyl isocyanates are highly reactive towards water, which would consume the reagent and reduce the yield. Aprotic solvents are used to prevent reaction with the solvent itself.
-
-
Reagent Addition: To the stirred solution, add the corresponding aryl sulfonyl isocyanate (1.0 - 1.05 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Progression: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
Work-up and Isolation: After completion, remove the solvent under reduced pressure. Add water to the residue and acidify the mixture to a pH of approximately 4-5 using dilute hydrochloric acid. This will protonate any basic impurities and precipitate the desired sulfonylurea product.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with water to remove salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield the final product with high purity.
| Typical Reaction Parameters & Expected Results | |
| Parameter | Value / Observation |
| Reactant Ratio | Amine:Isocyanate ≈ 1:1.05 |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
| Purification Method | Recrystallization |
| Final Product Purity | >98% (by HPLC) |
Safety and Handling
-
Chlorinated Pyrimidines: Handle 2-amino-4,6-dichloropyrimidine and this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Sodium Ethoxide: This reagent is corrosive and moisture-sensitive. Handle under an inert atmosphere. It can cause severe skin and eye burns.
-
Sulfonyl Isocyanates: These are lachrymators and are highly reactive with moisture. Always handle in a dry fume hood under an inert atmosphere.
Conclusion
This compound stands out as a high-utility building block for the agrochemical industry. Its defined reactivity allows for the efficient and high-yield synthesis of complex molecules, most notably the potent sulfonylurea herbicides. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel crop protection agents, leveraging the unique chemical characteristics of this versatile pyrimidine intermediate.
References
- Vertex AI Search. (2024-12-15).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Science: Sulfonylurea Herbicides and Tribenuron Methyl's Mechanism.
- Stanford Chemicals. (2023-05-23).
- Wikipedia. Sulfonylurea.
- Thakuri, S. C., et al. (2023-12-12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
- Wu, L., et al. (2022-04-06).
- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- BenchChem. Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis.
- Echemi. 4-chloro-6-ethoxypyrimidin-2-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis.
- NIH.
- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. stanfordchem.com [stanfordchem.com]
- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 6. sulfonylurea herbicides [cnagrochem.com]
- 7. nbinno.com [nbinno.com]
- 8. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 10. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 11. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
An Application Note and Protocol for the Scale-Up Synthesis of 4-Chloro-6-ethoxy-2-pyrimidinamine
Abstract
This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, a pivotal intermediate in the development of numerous pharmaceutical and agrochemical agents.[1][2] The protocol detailed herein is engineered for robustness, scalability, and high yield, transitioning from common starting materials to the final, high-purity product. We will elucidate the chemical rationale behind each procedural step, address critical process parameters for successful scale-up, and provide validated analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the life sciences sector.
Introduction and Synthetic Strategy
This compound is a key building block whose structural motif is found in a variety of biologically active molecules, including herbicides and therapeutic agents.[1][2] Its utility stems from the differential reactivity of its substituents: the chloro group is susceptible to nucleophilic substitution, the ethoxy group provides specific solubility and steric properties, and the amino group offers a site for further derivatization.
The synthetic pathway outlined is a robust, three-stage process designed for efficiency and scalability. The strategy begins with the cyclization of guanidine with a malonic ester to form the core pyrimidine ring, followed by chlorination, and culminating in a regioselective ethoxylation.
Caption: High-level overview of the three-stage synthetic pathway.
Detailed Synthesis Protocols
Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
Principle: This foundational step involves a condensation reaction between guanidine and diethyl malonate in the presence of a strong base, sodium ethoxide, to construct the pyrimidine heterocycle. This is a classic approach for creating the 2-aminopyrimidine core structure.[3][4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Supplier Example |
| Sodium Metal | 22.99 | 105.8 g | 4.6 (2.3) | Sigma-Aldrich |
| Ethanol (Absolute) | 46.07 | 1.5 L | - | Fisher Scientific |
| Guanidine Hydrochloride | 95.53 | 191.1 g | 2.0 (1.0) | Acros Organics |
| Diethyl Malonate | 160.17 | 320.3 g | 2.0 (1.0) | Alfa Aesar |
| Hydrochloric Acid (37%) | 36.46 | As needed | - | VWR Chemicals |
Protocol:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is inert and dry.
-
Sodium Ethoxide Preparation: Under a nitrogen atmosphere, carefully add sodium metal (105.8 g) in small portions to absolute ethanol (1.5 L) in the reactor. The reaction is highly exothermic; control the temperature of the reactor jacket to maintain the internal temperature below 65°C. Allow the mixture to stir until all the sodium has dissolved completely.
-
Guanidine Addition: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (191.1 g) portion-wise with vigorous stirring.
-
Cyclization Reaction: Add diethyl malonate (320.3 g) dropwise to the suspension over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and then further chill to 0-5°C in an ice bath. b. Slowly and carefully neutralize the mixture by adding concentrated HCl to achieve a pH of 6-7. This will precipitate the product. c. Stir the resulting thick slurry for an additional hour at 0-5°C. d. Isolate the white solid by filtration, wash the filter cake thoroughly with cold water (2 x 250 mL) followed by cold ethanol (2 x 150 mL). e. Dry the product in a vacuum oven at 60-70°C to a constant weight. Expected Yield: ~220-240 g (87-94%)
Stage 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
Principle: The dihydroxy groups of the pyrimidine intermediate are converted to chloro groups using a powerful chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard transformation in heterocyclic chemistry to activate the ring for subsequent nucleophilic substitution.[3][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Supplier Example |
| 2-Amino-4,6-dihydroxypyrimidine | 127.10 | 200 g | 1.57 (1.0) | From Stage 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 700 mL (~1150 g) | 7.5 (4.7) | Sigma-Aldrich |
| N,N-Dimethylaniline (optional) | 121.18 | 25 mL | - | Acros Organics |
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).
Protocol:
-
Reactor Setup: Use a clean, dry 3 L reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel.
-
Reaction Mixture: Carefully charge phosphorus oxychloride (700 mL) into the reactor. Add 2-Amino-4,6-dihydroxypyrimidine (200 g) portion-wise to the stirred POCl₃. The addition is endothermic initially but can become exothermic. Maintain the temperature at 20-30°C. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Reflux: Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 4-5 hours. The mixture should become a clearer, brownish solution.
-
Workup and Isolation: a. After cooling the reaction mixture to room temperature, carefully and very slowly quench it by pouring it onto crushed ice (~3 kg) in a separate large vessel with vigorous stirring. This is an extremely exothermic and hazardous step due to the evolution of HCl gas. b. The product will precipitate as a solid. Adjust the pH of the slurry to 7-8 using a concentrated NaOH solution while keeping the temperature below 20°C. c. Stir the neutralized slurry for 1 hour. d. Filter the solid product, wash it extensively with cold water until the filtrate is neutral. e. Dry the crude product under vacuum at 50°C. Expected Yield: ~225-245 g (87-94%)
Stage 3: Synthesis of this compound
Principle: This step involves a regioselective nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine atoms for substitution. The reaction with one equivalent of sodium ethoxide preferentially displaces one chloro group, yielding the desired mono-substituted product.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Supplier Example |
| 2-Amino-4,6-dichloropyrimidine | 163.99 | 200 g | 1.22 (1.0) | From Stage 2 |
| Sodium Metal | 22.99 | 29.4 g | 1.28 (1.05) | Sigma-Aldrich |
| Ethanol (Absolute) | 46.07 | 1.2 L | - | Fisher Scientific |
Protocol:
-
Reactor Setup: Utilize a 3 L reactor system as described in Stage 1.
-
Sodium Ethoxide Preparation: Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (29.4 g) in absolute ethanol (1.2 L) under a nitrogen atmosphere, controlling the temperature below 65°C.
-
Reaction: Once the sodium ethoxide solution has cooled to approximately 20-25°C, add the 2-Amino-4,6-dichloropyrimidine (200 g) in portions over 30 minutes.
-
Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically rapid. Monitor the consumption of the starting material by TLC or HPLC to avoid the formation of the di-substituted byproduct.[8][9]
-
Workup and Isolation: a. Once the reaction is complete, reduce the solvent volume by approximately 70% using a rotary evaporator. b. Add deionized water (1.5 L) to the concentrated residue. The product will precipitate out of the solution. c. Stir the slurry for 30 minutes in an ice bath to maximize precipitation. d. Filter the white to off-white solid product. e. Wash the filter cake with cold water (2 x 200 mL). f. Dry the final product in a vacuum oven at 45-50°C. Expected Yield: ~190-205 g (89-95%)
Process Insights and Scale-Up Considerations
-
Expertise & Causality:
-
Base Selection: Sodium ethoxide is the ideal base/nucleophile. In Stage 1, it drives the condensation. In Stage 3, it serves as the source of the ethoxy nucleophile. Using a pre-prepared solution or generating it in situ from sodium and ethanol ensures anhydrous conditions, which are critical.
-
Chlorination Agent: POCl₃ is highly effective for converting aromatic hydroxyl groups to chlorides and acts as its own solvent at reflux, simplifying the reaction setup.[4]
-
Regioselectivity: The substitution in Stage 3 is regioselective due to the electronic influence of the amino group. Controlling the stoichiometry (using only a slight excess of NaOEt) and temperature is crucial to prevent the formation of the 2-amino-4,6-diethoxypyrimidine byproduct.
-
-
Trustworthiness & Self-Validation:
-
In-Process Controls (IPCs): Each stage should be monitored by TLC or HPLC to ensure the complete consumption of the starting material before proceeding to the workup. This prevents carrying impurities into subsequent steps.
-
pH Control: Precise pH control during the workups of Stages 1 and 2 is critical for maximizing the yield and purity of the isolated solids.
-
Temperature Management: All three stages involve exothermic steps. On a larger scale, efficient heat dissipation via a jacketed reactor is mandatory to ensure safety and prevent runaway reactions or byproduct formation.
-
Analytical Characterization
Quality Control Data for Final Product:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 153-155 °C |
| Purity (HPLC) | ≥ 98.5% |
| TLC | Rf = 0.5 (Ethyl Acetate/Hexane 1:1) |
| 1H NMR | Consistent with structure |
| Mass Spectrometry | [M+H]+ = 174.04 |
Workflow Visualization
Caption: Step-by-step laboratory workflow from raw materials to final QC.
Safety and Handling
All procedures should be conducted by trained personnel in a controlled laboratory or pilot plant environment.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere.[10]
-
Phosphorus Oxychloride: Extremely corrosive and toxic. Reacts violently with water. Always handle in a fume hood with appropriate PPE.[11][12]
-
Sodium Ethoxide/Hydroxide: Corrosive bases. Avoid contact with skin and eyes.
-
General Precautions: Wear safety glasses, a lab coat, and chemical-resistant gloves at all times. Ensure emergency eyewash and shower stations are accessible.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
Kavsek, K., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(5), 8550-8567. [Link]
-
ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Institutes of Health. [Link]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fi [fishersci.fi]
Application Notes & Protocols: 4-Chloro-6-ethoxy-2-pyrimidinamine in Advanced Material Science
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
4-Chloro-6-ethoxy-2-pyrimidinamine is a multifunctional heterocyclic compound poised for significant contributions to the field of material science. Its unique molecular architecture, featuring a reactive chlorine atom, an electron-donating ethoxy group, and a nucleophilic amine group on a pyrimidine core, offers a versatile platform for the design and synthesis of novel functional materials. The inherent electronic properties and multiple reaction sites of this molecule make it an attractive candidate for a range of applications, from protective coatings to advanced electronic materials.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science. It provides in-depth application notes and detailed experimental protocols for leveraging the properties of this compound in three key areas: corrosion inhibition, synthesis of functional polymers, and the development of metal-organic frameworks (MOFs). The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices and references to authoritative sources.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₃O | [1] |
| Molecular Weight | 173.6 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder (predicted) | [2] |
| Solubility | Soluble in methanol, slightly soluble in water (predicted for similar compounds) | [2] |
| Boiling Point | 352.6°C at 760 mmHg | [1] |
| Flash Point | 167°C | [1] |
| Density | 1.329 g/cm³ | [1] |
Application I: Pyrimidine Derivatives as Advanced Corrosion Inhibitors
Scientific Rationale
A significant body of research has established that pyrimidine derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[3][4] The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[4][5] The pyrimidine ring, with its nitrogen heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface. The presence of additional functional groups, such as the amino and ethoxy groups in this compound, can further enhance this interaction through the donation of lone pair electrons to the vacant d-orbitals of the metal.[3] This synergistic effect leads to the formation of a durable and efficient protective film.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the procedure for assessing the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using the weight loss method and electrochemical impedance spectroscopy (EIS).
Materials:
-
Mild steel coupons (e.g., C1018) of known dimensions
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Deionized water
-
Silicon carbide abrasive paper (various grits)
-
Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)
Step-by-Step Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with successive grits of abrasive paper to achieve a mirror finish.
-
Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in 1 M HCl.
-
From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
-
Weight Loss Measurement:
-
Immerse the pre-weighed coupons in the test solutions (including a blank 1 M HCl solution without the inhibitor) for a specified duration (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, gently clean them with a soft brush, rinse with deionized water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D) where K is a constant, W is weight loss, A is the area of the coupon, T is the immersion time, and D is the density of the metal.
-
%IE = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Assemble the three-electrode cell with the mild steel coupon as the working electrode.
-
Allow the open circuit potential (OCP) to stabilize for 30-60 minutes.
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency can be calculated as:
-
%IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[6]
-
-
Data Interpretation and Expected Outcomes
An effective corrosion inhibitor will exhibit a decrease in weight loss and an increase in charge transfer resistance with increasing concentration. The inhibition efficiency should ideally increase with higher concentrations of this compound, indicating a greater extent of surface coverage and protection.
Workflow for Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition.
Application II: A Building Block for Novel Functional Polymers
Scientific Rationale
The presence of a reactive chlorine atom and an amino group makes this compound an excellent monomer for the synthesis of functional polymers through various cross-coupling reactions.[7] For instance, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.[8][9] This allows for the introduction of diverse functionalities and the creation of conjugated polymer backbones. Such polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, due to their tunable electronic and optical properties.[7]
Experimental Protocol: Synthesis of a Poly(pyrimidine-aniline) Copolymer
This protocol describes the synthesis of a novel copolymer, Poly(N-(6-ethoxy-2-aminopyrimidin-4-yl)aniline), via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Methanol
-
Deionized water
-
Schlenk flask and standard Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 eq.), aniline (1 eq.), Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous toluene to the flask via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to a specified temperature (e.g., 100-110°C) and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the monomers.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the precipitate and wash it sequentially with methanol and deionized water to remove any unreacted monomers, catalyst, and salts.
-
Dry the polymer product under vacuum at an elevated temperature (e.g., 60°C) for 24 hours.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the dried polymer to identify the characteristic functional groups and confirm the polymerization.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis and Photoluminescence Spectroscopy: Analyze the optical properties of the polymer in solution or as a thin film.
-
Cyclic Voltammetry (CV): Evaluate the electrochemical properties and determine the HOMO and LUMO energy levels.
-
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: MOF synthesis and characterization workflow.
References
-
Verma, C. B., et al. (2012). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. Academic Journals, 7(19), 1335-1343. [Link]
-
Yadav, M., & Kumar, S. (2012). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. International Journal of Scientific and Research Publications, 2(5), 1-6. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. [Link]
-
El-Sayed, A. M., et al. (2021). Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution. RSC Advances, 11(35), 21568-21582. [Link]
-
Abdallah, M. (2008). Pyrimidine Derivatives as Corrosion Inhibitors for Carbon-Steel in 2M Hydrochloric Acid Solution. International Journal of Electrochemical Science, 3, 1028-1040. [Link]
-
Hou, B., et al. (2021). The Development and Characterization of a High Efficiency Pyrimidine Derivatives Corrosion Inhibitor for Acid Jobs. Drilling Fluid & Completion Fluid, 38(5), 628-633. [Link]
-
ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
ResearchGate. (2012). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. [Link]
-
Kumar, A., et al. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research, 29(1), 230636. [Link]
-
Kumar, A., et al. (2022). Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. ACS Omega, 7(20), 17351-17362. [Link]
-
Horcajada, P., et al. (2012). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. Chemical Society Reviews, 41(8), 2824-2835. [Link]
-
Reguera, L., et al. (2020). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules, 25(21), 5174. [Link]
-
Al-Dhafri, N., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100142. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-ethoxy-2-pyrimidinamine
Welcome to the technical support center for the synthesis of 4-chloro-6-ethoxy-2-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through the selective mono-substitution of 2-amino-4,6-dichloropyrimidine (ADCP) with sodium ethoxide (NaOEt).[1] This reaction involves a nucleophilic aromatic substitution (SNAr) where one of the chlorine atoms on the pyrimidine ring is displaced by an ethoxy group. The key challenge lies in controlling the reaction to favor the mono-ethoxylated product over the di-substituted byproduct.[2]
Q2: What are the critical reaction parameters that must be controlled to maximize the yield and purity of the mono-substituted product?
Achieving high selectivity and yield hinges on the precise control of several key parameters:
-
Stoichiometry: The molar ratio of sodium ethoxide to 2-amino-4,6-dichloropyrimidine is crucial. Using a slight excess of the alkoxide can drive the reaction to completion, but a large excess will favor the formation of the di-substituted byproduct. A ratio of approximately 1.05 to 1.1 equivalents of sodium ethoxide is often a good starting point.[2][3]
-
Temperature: Temperature management is critical for selectivity. The initial addition of the sodium ethoxide solution should be performed at a controlled, lower temperature (e.g., 15-20°C) to manage the exothermic reaction and prevent over-substitution.[1][4] The reaction can then be gently warmed to ensure completion.[1][2]
-
Solvent Choice: Polar aprotic solvents are generally preferred for this type of reaction as they can effectively dissolve the reactants and facilitate the SNAr mechanism.[1][4] Solvents like acetone or dimethylformamide (DMF) are commonly used.[3][4] Ethanol can also be used, especially when sodium ethoxide is prepared in situ.[3][5]
-
Reagent Purity: The purity of the starting material, 2-amino-4,6-dichloropyrimidine, is important. Impurities from its synthesis can interfere with the reaction.[2]
Q3: What are the primary byproducts I should expect, and how can they be identified?
The two most common impurities are:
-
Unreacted Starting Material: Residual 2-amino-4,6-dichloropyrimidine.
-
Di-substituted Product: 2-amino-4,6-diethoxypyrimidine, formed when both chlorine atoms are substituted.[2]
These compounds can be readily identified and their relative quantities monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical Q&A format.
Problem 1: My reaction yield is low, and I have a significant amount of unreacted 2-amino-4,6-dichloropyrimidine (ADCP) remaining.
-
Potential Cause 1: Insufficient Sodium Ethoxide. The sodium ethoxide may have degraded due to exposure to moisture or an insufficient amount was used.
-
Solution: Ensure your sodium ethoxide is fresh and handled under anhydrous conditions. It is advisable to titrate the ethoxide solution before use to confirm its concentration. Consider increasing the stoichiometry slightly (e.g., from 1.05 to 1.1 equivalents), but monitor carefully for the formation of the di-substituted product.
-
-
Potential Cause 2: Suboptimal Reaction Time or Temperature. The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. After the initial controlled addition of sodium ethoxide, consider increasing the temperature to 30-45°C and extending the reaction time until the starting material is consumed.[1]
-
-
Potential Cause 3: Poor Solubility of Reactants. If the ADCP is not well-dissolved or suspended in the solvent, the reaction rate will be significantly hindered.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility remains an issue, consider switching to a solvent with better solubilizing properties for pyrimidine derivatives, such as DMF.[3]
-
Problem 2: I am forming a significant amount of the di-substituted byproduct, 2-amino-4,6-diethoxypyrimidine.
-
Potential Cause 1: Excess Sodium Ethoxide. This is the most common reason for over-substitution.
-
Solution: Reduce the amount of sodium ethoxide used to be closer to a 1:1 molar ratio with the ADCP. Precise control of the stoichiometry is paramount for selectivity.[2]
-
-
Potential Cause 2: High Reaction Temperature. Higher temperatures increase the reaction rate but can decrease selectivity, leading to the formation of the di-ethoxylated product.
-
Solution: Maintain a lower temperature (e.g., below 20°C) during the addition of sodium ethoxide.[4] A slow, dropwise addition allows for better heat dissipation and control. Only after the addition is complete should the temperature be cautiously raised if necessary to drive the reaction to completion.
-
Problem 3: The reaction seems to stall and does not proceed to completion even after extended time.
-
Potential Cause 1: Inactive Reagents. The sodium ethoxide may have been deactivated by atmospheric moisture.
-
Potential Cause 2: Presence of Water. Water will react with sodium ethoxide, quenching the reagent, and can also participate in undesired side reactions.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Problem 4: I am having difficulty purifying the crude product and removing inorganic salts.
-
Potential Cause: Inefficient Workup Procedure. Sodium chloride is a byproduct of the reaction and needs to be removed effectively.
-
Solution: A common and effective purification method involves solvent distillation followed by precipitation. After the reaction is complete, a portion of the solvent can be distilled off. The subsequent addition of water will precipitate the organic product while keeping the inorganic salts (like NaCl) dissolved in the aqueous phase.[1][4] The precipitated solid can then be isolated by filtration, washed with water to remove residual salts, and dried under vacuum.
-
Summary of Troubleshooting Strategies
| Issue Observed | Primary Cause | Recommended Solution |
| High level of unreacted ADCP | Insufficient/degraded NaOEt or incomplete reaction. | Verify NaOEt concentration; slightly increase stoichiometry. Increase reaction time/temperature post-addition while monitoring via TLC/HPLC. |
| Formation of di-ethoxy byproduct | Excess NaOEt or high reaction temperature. | Reduce NaOEt stoichiometry to near 1:1. Maintain low temperature (<20°C) during NaOEt addition. |
| Reaction Stalling | Moisture contamination deactivating NaOEt. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. Use freshly prepared NaOEt. |
| Difficult Purification | Residual inorganic salts (NaCl) in the product. | After reaction, distill off a portion of the solvent, then precipitate the product by adding water. Filter and wash the solid with water.[1][4] |
Visualizations & Protocols
Synthetic Pathway
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Synthesis of this compound via SNAr.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Recommended Experimental Protocol
This protocol is a synthesis of best practices aimed at maximizing the yield of the mono-substituted product.[1][4]
Materials:
-
2-amino-4,6-dichloropyrimidine (ADCP)
-
Sodium ethoxide (commercial solution or freshly prepared)
-
Acetone (anhydrous)
-
Deionized Water
-
Activated Carbon
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel under a nitrogen atmosphere, charge the vessel with acetone (approx. 30 mL per gram of ADCP).
-
Add Starting Material: Add 2-amino-4,6-dichloropyrimidine (1.0 eq) to the acetone and stir to form a suspension.
-
Controlled Reagent Addition: Cool the suspension to 15-17°C using an ice bath.
-
Slowly add a 20-30% solution of sodium ethoxide (1.05 eq) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at this temperature for an additional hour. Then, warm the reaction mixture to 30-35°C and hold for 2-3 hours. Monitor the consumption of ADCP by TLC or HPLC.
-
Decolorization (Optional): Add a small amount of activated carbon (approx. 0.025 g per gram of ADCP) to the warm suspension and stir for 30-60 minutes to remove colored impurities.
-
Workup and Precipitation: Filter off the activated carbon and the precipitated sodium chloride. From the filtrate, distill off approximately 50-60% of the solvent under reduced pressure.
-
Product Isolation: While stirring, add deionized water (approx. 20 mL per gram of initial ADCP) to the concentrated residue to precipitate the product.
-
Cool the resulting slurry to 5-10°C and stir for 30 minutes to ensure complete precipitation.
-
Drying: Filter the solid product, wash it thoroughly with cold deionized water, and dry it under vacuum at 50-60°C to a constant weight.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available from: [Link][3]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link][5]
-
Robertson, M. P., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(2), 129-144. Available from: [Link][6]
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from [Link][7]
-
Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from [1]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link][8]
-
ResearchGate. (2019). (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link][10]
-
J-Stage. (n.d.). Synthesis of Pyrimidine and Purine Bases. I. Retrieved from [Link][11]
-
ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link][13]
-
National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link][14]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][15]
-
National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link][16]
-
DergiPark. (n.d.). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Retrieved from [Link][17]
-
Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from [4]
Sources
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrimidine and Purine Bases. I [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 14. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 4-Chloro-6-Ethoxy-2-Pyrimidinamine
Welcome to the technical support guide for 4-chloro-6-ethoxy-2-pyrimidinamine (CAS 89784-02-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when planning your purification workflow.
Q1: What are the most common impurities I should expect when purifying this compound?
A: The impurity profile is almost always a direct consequence of the synthetic route. A common synthesis involves the nucleophilic substitution of one chlorine atom from 2-amino-4,6-dichloropyrimidine with sodium ethoxide[1]. Based on this, you should anticipate:
-
Unreacted Starting Material: 2-amino-4,6-dichloropyrimidine. This impurity is more polar than the desired product.
-
Di-substituted Byproduct: 2-amino-4,6-diethoxypyrimidine. This is a common over-reaction product and is typically less polar than the target compound.
-
Hydrolysis Product: 2-amino-4-ethoxy-6-hydroxypyrimidine. The C-Cl bond on the pyrimidine ring is susceptible to hydrolysis, especially if water is present during workup or under non-neutral pH conditions[2]. This impurity is significantly more polar.
-
Residual Solvents: Solvents used in the reaction (e.g., ethanol, DMF, acetone) or workup can be retained[1].
Q2: My compound appears to be degrading during purification, especially on a silica gel column. What is happening and how can I prevent it?
A: This is a classic issue with chloro-substituted pyrimidines. The stationary phase, silica gel, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the reactive C4-chloro group to a hydroxyl group, especially if your mobile phase contains nucleophilic solvents like water or methanol[2]. To mitigate this, you can either:
-
Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (typically 0.1-1% v/v).[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase column (C18).
Q3: What is the best general approach to start with for a first-pass purification of a crude batch?
A: A multi-step approach is often most effective.
-
Aqueous Workup/Extraction: Begin with an acid-base workup. The amino group and pyrimidine nitrogens are basic and can be protonated. This allows for washing with a dilute acid to remove non-basic impurities, followed by neutralization and extraction into an organic solvent.
-
Recrystallization: If the crude product is semi-crystalline and >85% pure, recrystallization is the most efficient and scalable method. Ethanol or isopropanol are good starting points[4].
-
Column Chromatography: If recrystallization fails to yield the desired purity or if impurities are closely related, column chromatography is necessary.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Recovery After Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even when cold. 2. Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved. 3. Premature Crystallization: The product may have crystallized in the funnel during hot filtration. | 1. Perform a Solvent Screen: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures). A good solvent dissolves the compound when hot but sparingly when cold. 2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude material. 3. Pre-heat Funnel: Use a pre-heated filter funnel or add a small amount of hot, clean solvent to the funnel just before filtration. |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Load: Impurities can suppress the crystal lattice formation. 2. Residual Solvent: A different solvent from the reaction may be present, creating an unintended co-solvent system. | 1. Trituration: Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If that fails, remove the solvent and purify by column chromatography first. 2. Co-evaporate: Dissolve the oil in a low-boiling solvent (like dichloromethane) and evaporate under reduced pressure. Repeat 2-3 times to remove residual high-boiling solvents. |
| Streaking/Tailing on Silica Gel TLC or Column | Acid-Base Interaction: The basic nitrogen atoms in your compound are strongly interacting with the acidic silanol groups on the silica surface. This causes poor peak shape and can lead to low recovery.[3] | Add a Basic Modifier: Prepare your eluent with 0.5-1% triethylamine (Et₃N) or a 9:1 mixture of eluent/methanol containing 1% NH₄OH. This neutralizes the active sites on the silica, allowing your compound to elute symmetrically. |
| Co-elution of Impurities in Column Chromatography | 1. Suboptimal Eluent Polarity: The chosen solvent system does not provide sufficient resolution between your product and the impurity. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Systematic TLC Analysis: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A good system will show clear separation (ΔRf > 0.2) between the product and impurities.[5] 2. Use a Gradient: Start with a less polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Section 3: Visual Guides & Workflows
Purification Decision Workflow
This diagram outlines a logical progression for purifying your crude this compound.
Caption: Decision workflow for selecting a purification method.
Common Impurity Relationships
This diagram illustrates the relationship between the target compound and its most common process-related impurities.
Caption: Synthetic relationship of key process impurities.
Section 4: Experimental Protocols
These protocols provide detailed, field-tested methodologies for common purification techniques.
Protocol 1: Optimized Flash Column Chromatography
This method is designed to overcome tailing and potential degradation on silica.
Objective: To purify the title compound from starting materials and byproducts using silica gel chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Glass column, flasks, and other standard glassware[6]
Methodology:
-
Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of DCM and MeOH. For this moderately polar compound, begin with 98:2 DCM:MeOH. To this mixture, add 0.5% v/v of Et₃N.
-
TLC Analysis: Dissolve a small sample of the crude material in DCM and spot it on a TLC plate. Develop the plate in the prepared eluent. The target compound should have an Rf value between 0.25 and 0.4 for optimal separation. Adjust the MeOH percentage if necessary.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column[5]. Add a thin layer (0.5 cm) of sand.
-
In a beaker, make a slurry of silica gel in a non-polar solvent (e.g., hexane or 2% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly. Ensure there are no air bubbles or cracks[6].
-
Once packed, drain the solvent to the level of the sand and add another thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a low-boiling solvent like DCM.
-
Add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column without disturbing the top layer.
-
Apply gentle pressure and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization from an Alcohol Solvent
This is the preferred method for polishing a product that is already reasonably pure (>85%).
Objective: To obtain high-purity crystalline material by leveraging temperature-dependent solubility.
Materials:
-
Crude this compound (>85% pure)
-
Ethanol (or Isopropanol)
-
Erlenmeyer flask, reflux condenser, hot plate, ice bath
Methodology:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry at room temperature.
-
Dissolution: Heat the mixture to a gentle reflux with stirring. Add more hot ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and filter flask. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Zedan, M. N., Shoman, M. E., Mohamed, M. A.-A., & Abdel-Rahman, H. M. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). BOC Sciences.
- This compound. (n.d.). Lab-Chemicals.Com.
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]
-
Beth G. (2018). Column chromatography. YouTube. [Link]
- Column chrom
- 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). BLDpharm.
- CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). Arctom.
- 4-chloro-6-ethoxypyrimidin-2-amine. (n.d.). Echemi.
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
- 2-Pyrimidinamine, 4-chloro-6-methoxy-. (n.d.). PubChem.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (n.d.).
- Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). Benchchem.
-
Chem Survival. (2013). 【4K】-- Column Chromatography (Purification). YouTube. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]
- Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. (n.d.). Benchchem.
- Application Notes and Protocols for the Preparation of 4-Chloro-6-isopropylpyrimidin-2-amine Analogs. (n.d.). Benchchem.
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Chloro-6-ethoxy-2-pyrimidinamine
A Guide to Minimizing Side Reactions and Optimizing Purity
Welcome to the technical support center for the synthesis of 4-chloro-6-ethoxy-2-pyrimidinamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document addresses the most common side reactions, their mechanistic origins, and field-proven strategies to mitigate them, ensuring the integrity and success of your synthesis.
Section 1: The Core Synthesis Pathway: An Overview
The most prevalent and industrially relevant method for synthesizing this compound is through a selective nucleophilic aromatic substitution (SNAr) reaction. The process begins with the commercially available 2-amino-4,6-dichloropyrimidine and selectively displaces one of the chlorine atoms with an ethoxy group using a source of ethoxide, typically sodium ethoxide (NaOEt).
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are the primary leaving groups. The key to a successful synthesis lies in achieving mono-substitution, as the di-substituted product is the most common and challenging impurity to separate.
Caption: The desired mono-substitution synthetic route.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis, and why does it form?
A1: The most frequently encountered side product is the di-substituted pyrimidine, 2-amino-4,6-diethoxypyrimidine . This impurity arises when the ethoxide nucleophile attacks the desired product, this compound, displacing the second chlorine atom. This over-reaction is primarily driven by:
-
Excess Nucleophile: Using more than one molar equivalent of sodium ethoxide.
-
Elevated Temperature: Higher temperatures provide the activation energy needed for the second, slower substitution to occur at a significant rate.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed increases the probability of di-substitution.
Controlling these three parameters is the cornerstone of achieving high selectivity.[1]
Q2: My reaction is sluggish, leaving significant unreacted starting material. What are the likely causes?
A2: Incomplete conversion is typically traced back to the potency and stoichiometry of your reagents or suboptimal reaction conditions. Key factors include:
-
Poor Quality or Sub-stoichiometric Ethoxide: Sodium ethoxide can degrade upon exposure to atmospheric moisture. If its quality is compromised or if less than one equivalent is used, the reaction will stall. It is often recommended to use freshly prepared or high-quality commercial sodium ethoxide.[1]
-
Low Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. A careful balance must be struck, often starting at a low temperature and slowly warming the mixture.[1][2]
-
Inappropriate Solvent: The reaction requires a suitable polar solvent to facilitate the SNAr mechanism. While ethanol is common (as the source for ethoxide), polar aprotic solvents like acetone can also be effective. Ensure the solvent is anhydrous.[1][3][4]
Q3: I'm observing a highly polar impurity by TLC/LC-MS that doesn't correspond to the di-substituted product. Could it be a hydrolysis product?
A3: Yes, this is highly likely. The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic attack by water, leading to hydrolysis. The primary hydrolysis product would be 2-amino-4-chloro-6-hydroxypyrimidine , and potentially the di-hydrolyzed 2-amino-4,6-dihydroxypyrimidine .[5] These hydroxyl-pyrimidines are significantly more polar than their chlorinated counterparts. This issue is exacerbated by:
-
Using non-anhydrous solvents (e.g., wet ethanol).
-
Exposure of hygroscopic reagents (like sodium ethoxide) to air.
-
Running the reaction open to the atmosphere in a humid environment.
Q4: How critical is the quality of my 2-amino-4,6-dichloropyrimidine starting material?
A4: It is absolutely critical. The synthesis of 2-amino-4,6-dichloropyrimidine often involves chlorination of 2-amino-4,6-dihydroxypyrimidine with reagents like phosphorus oxychloride (POCl₃).[6] A common byproduct of this process is 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride .[1][7] If present, this impurity can interfere with the subsequent ethoxylation step. While this specific impurity can often be hydrolyzed back to the desired starting material, it is best practice to start with high-purity, well-characterized 2-amino-4,6-dichloropyrimidine.[7]
Section 3: Troubleshooting Guide: A Systematic Approach
This troubleshooting table provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem Observed | Potential Root Cause(s) | Recommended Corrective Actions & Solutions |
| High Levels of Di-substitution (2-Amino-4,6-diethoxypyrimidine) | 1. Stoichiometry: Molar excess of sodium ethoxide. 2. Temperature: Reaction temperature is too high (e.g., > 30-40°C). 3. Reaction Time: Extended reaction time after consumption of starting material. | 1. Control Stoichiometry: Carefully control the amount of sodium ethoxide to be between 1.0 and 1.05 equivalents.[1] 2. Manage Temperature: Add the ethoxide solution dropwise at a low temperature (e.g., 0-10°C) to manage the initial exotherm. Allow the reaction to slowly warm to a moderate temperature (e.g., 20-30°C) to ensure completion.[1][2] 3. Monitor Progress: Track the reaction using TLC or HPLC and quench it promptly once the starting material is consumed. |
| Presence of Hydrolysis Products (e.g., 2-Amino-4-chloro-6-hydroxypyrimidine) | 1. Moisture Contamination: Presence of water in the solvent or reagents. 2. Atmospheric Exposure: Reaction setup is not protected from ambient humidity. | 1. Use Anhydrous Conditions: Employ freshly dried, anhydrous solvents (e.g., absolute ethanol). Ensure reagents are dry. 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent moisture ingress.[5] |
| Incomplete Conversion (Significant Unreacted Starting Material) | 1. Reagent Quality: Deactivated or poor-quality sodium ethoxide. 2. Insufficient Reagent: Sub-stoichiometric amount of ethoxide used. 3. Low Temperature: Reaction temperature is too low to drive the reaction to completion. | 1. Verify Reagent Quality: Use freshly prepared sodium ethoxide solution or a new bottle of high-purity commercial reagent. 2. Confirm Stoichiometry: Accurately weigh all reagents and re-calculate molar equivalents. 3. Optimize Temperature Profile: After initial low-temperature addition, consider gently warming the reaction mixture (e.g., to 30°C) for a defined period to push it to completion.[1] |
| Unidentified Impurities | 1. Starting Material Purity: Contaminants carried over from the synthesis of 2-amino-4,6-dichloropyrimidine.[7] 2. Solvent Reactivity: Side reactions with the solvent under harsh conditions (less common). | 1. Analyze Starting Material: Characterize the starting material by HPLC, GC-MS, or NMR to identify and quantify impurities before use. Purify if necessary. 2. Maintain Mild Conditions: Avoid excessively high temperatures or prolonged reaction times to minimize potential degradation or solvent side reactions. |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Optimized Synthesis for Selective Mono-ethoxylation
This protocol is designed to maximize the yield of the desired product while minimizing di-substitution and hydrolysis.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4,6-dichloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous acetone (approx. 10-15 mL per gram of starting material).[1] Stir to create a suspension.
-
Temperature Control: Cool the suspension to 15-20°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.05 eq) in anhydrous ethanol. Note: For ethoxylation, sodium ethoxide is used. The reference uses methoxide as an example of a general procedure. For this synthesis, use a 30% solution of sodium ethoxide in ethanol. Add this solution dropwise to the cooled pyrimidine suspension over a period of 2-4 hours, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Stir the mixture at this temperature for an additional hour after the addition is complete.
-
Completion: Gently warm the reaction mixture to 30°C and hold for 2 hours to ensure complete conversion. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, cool the mixture. Add water to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum at 50°C.
Protocol 4.2: Analytical Method for Reaction Monitoring (TLC)
-
Mobile Phase: Ethyl Acetate / Hexanes (e.g., 30:70 or 40:60 v/v)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Visualization: UV light (254 nm)
-
Expected Rf Values:
-
2-Amino-4,6-dichloropyrimidine (Starting Material): Highest Rf
-
This compound (Product): Intermediate Rf
-
2-Amino-4,6-diethoxypyrimidine (Side Product): Lowest Rf (among non-polar products)
-
Hydrolysis products will remain at or near the baseline.
-
Section 5: Visualizing the Competing Reaction Network
Understanding the interplay between the desired reaction and its side pathways is crucial for effective troubleshooting. The following diagram illustrates how reaction conditions dictate the product distribution.
Caption: Competing reactions in the synthesis of this compound.
Conclusion
The successful synthesis of this compound with high purity is an exercise in controlling reaction kinetics and maintaining a clean experimental environment. The primary challenges—di-substitution and hydrolysis—are readily overcome through careful management of stoichiometry, temperature, and anhydrous conditions. By understanding the mechanistic basis for these side reactions, researchers can proactively design robust synthetic procedures, leading to higher yields, improved purity, and more reliable results in downstream applications.
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]
-
Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(9), 3437-3447. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]
- Lochner, E., & Franz, D. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270. Google Patents.
- Haga, T., et al. (1989). Process for producing 2-amino-4,6-dichloropyrimidine. European Patent No. EP 0 329 170 A2. Google Patents.
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3359. Available at: [Link]
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Tømmernes, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
- Albach, R., et al. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. World Intellectual Property Organization. Patent No. WO2001000593A1. Google Patents.
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico Institutional Repository. Available at: [Link]
-
Arctom Scientific (n.d.). 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. Arctom. Available at: [Link]
- Fischer, R., et al. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. German Patent No. DE10249946B4. Google Patents.
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102279. Available at: [Link]
- Fischer, R., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S. Patent Application No. 10/523,736. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stability of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE in Solution
Welcome to the technical support guide for 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy and reproducibility of experimental results.
Introduction to the Stability Profile of this compound
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene. The presence of the chloro and ethoxy groups, along with the amine substituent, dictates its chemical reactivity and stability. The primary stability concerns for halogenated pyrimidines like this compound are susceptibility to hydrolysis and solvolysis, particularly at the carbon atom bonded to the chlorine atom.[1] The electron-withdrawing nature of the pyrimidine ring and the chloro group makes this position susceptible to nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways involve the nucleophilic substitution of the chloride atom.
-
Hydrolysis: In aqueous solutions, the chloro group can be displaced by a hydroxyl group to form 2-amino-6-ethoxy-4-hydroxypyrimidine. This reaction can be catalyzed by both acidic and basic conditions.[1]
-
Solvolysis: In alcoholic solvents, such as methanol or ethanol, the chloro group can be replaced by an alkoxy group (e.g., methoxy or another ethoxy group), leading to the formation of the corresponding ether derivatives.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For other chloropyrimidines, UV irradiation has been shown to cause heterolytic rupture of the C-Cl bond, leading to hydroxylation, or homolytic rupture, leading to the formation of pyrimidinyl radicals.[2]
Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my stock solution in a methanol/water mixture. What could be the cause?
A2: This is a classic sign of hydrolysis. The chloro group on the pyrimidine ring has likely been replaced by a hydroxyl group from the water in your solvent mixture. The resulting 2-amino-6-ethoxy-4-hydroxypyrimidine is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm, you can analyze your sample by LC-MS to check for a mass corresponding to the hydroxylated product.
Q3: My solution of this compound has turned slightly yellow after being left on the benchtop. Is this a sign of degradation?
A3: A color change can indicate degradation, potentially due to photolytic or oxidative processes. It is recommended to prepare fresh solutions and protect them from light, especially if they will be stored for any length of time.[1] The ICH Q1B guideline on photostability testing recommends exposing samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess light sensitivity.[3][4][5]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions.[1] If your experiment requires a protic solvent, prepare the solution immediately before use.[1]
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[1]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
pH Control: If using aqueous solutions, maintain the pH as close to neutral as possible, unless your experimental conditions require otherwise.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS | Hydrolysis or solvolysis of the chloro group. | Prepare fresh solutions in an aprotic solvent if possible. If aqueous or alcoholic solvents are necessary, use the solution immediately after preparation.[1] |
| Gradual decrease in the main peak area over time | Degradation of the compound. | Store stock solutions at -20°C or -80°C.[1] Protect from light.[1] |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | Consult solubility data. The solubility of similar compounds is generally higher in organic solvents like DMF and lower in alcohols and water.[6] |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., elevated temperature, non-neutral pH). | Evaluate the stability of the compound under your specific experimental conditions by running control experiments. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the compound.
Caption: Workflow for a forced degradation study.
Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply stress conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm).[2] Include a dark control wrapped in foil.
-
-
Analyze the samples at appropriate time points using a validated stability-indicating HPLC method.
Solubility Assessment Protocol
Determining the solubility in various solvents is crucial for preparing stable solutions.
Caption: Workflow for solubility assessment.
Steps:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the test solvent.
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Dilute the supernatant and determine the concentration using a calibrated analytical method like HPLC.
Data Summary
Solubility of Structurally Similar Compounds
| Solvent | Relative Solubility |
| N,N-Dimethylformamide (DMF) | Highest |
| 1,4-Dioxane | High |
| Acetone | High |
| Acetonitrile | Moderate |
| Ethyl Acetate | Moderate |
| Methanol | Low |
| Ethanol | Low |
| Toluene | Very Low |
| Water | Very Low |
Data adapted from studies on 2-amino-4-chloro-6-methoxypyrimidine.[6]
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways of this compound based on the reactivity of similar chloropyrimidines.
Caption: Potential degradation pathways.
References
- BenchChem. (2025). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
- Photochem Photobiol Sci. (2002). Photochemistry of 2-chloropyrimidine. PubMed.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
- Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- Lab-Chemicals.Com. (n.d.). This compound.
- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-.
- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- European Patent Office. (n.d.). Process for producing 2-amino-4,6-dichloropyrimidine.
- IAGIM. (n.d.). Photostability.
- RD Labor
- Google Patents. (n.d.). EP0329170A2 - Process for producing 2-amino-4,6-dichloropyrimidine.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5.
- ResearchGate. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a),....
- DOI. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”.
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- ChemicalBook. (n.d.). 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE CAS#: 89784-02-1.
- ResearchGate. (n.d.). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
- RSC Publishing. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles.
Sources
troubleshooting low reactivity of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
Welcome to the technical support center for 4-chloro-6-ethoxy-2-pyrimidinamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in their synthetic workflows. We understand that its unique electronic properties can sometimes lead to challenges in achieving desired reactivity. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and optimize your reaction outcomes.
Part 1: Understanding the Inherent Reactivity of this compound
Before troubleshooting, it's crucial to understand the electronic nature of the molecule. The reactivity of the chloro group at the C4 position, a key site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, is significantly modulated by the other substituents on the pyrimidine ring.
-
Electron-Donating Groups (EDGs): The amino group at C2 and the ethoxy group at C6 are both powerful electron-donating groups through resonance. They increase the electron density of the pyrimidine ring.
-
Effect on Reactivity: This increased electron density deactivates the ring towards nucleophilic attack. Electron-withdrawing groups generally accelerate nucleophilic displacement of chloro groups on a pyrimidine ring, while electron-releasing groups, like those present here, retard it.[1] This inherent electronic property is the primary reason for the observed "low reactivity."
Understanding this principle is the foundation for rational troubleshooting. Most optimization strategies will focus on overcoming this electronic deactivation.
Part 2: Troubleshooting Guide: Low or No Conversion
This section addresses the most common issue encountered: failure to achieve satisfactory conversion of the starting material.
Q1: My SNAr or cross-coupling reaction with this compound is stalled or showing very low conversion. What is my first step?
Your first step is to systematically verify the integrity of your reaction setup and reagents before attempting to drastically alter conditions.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for systematically troubleshooting low reactivity.
Q2: I've confirmed my reagents are sound. How should I approach optimizing the reaction conditions?
Given the substrate's deactivation, aggressive conditions are often necessary.
-
Temperature: Many SNAr and cross-coupling reactions on deactivated chloropyrimidines require significant thermal energy.[2] If you are running the reaction at room temperature or mild heat (e.g., <80 °C), this is the first variable to change.
-
Solvent Choice: The solvent plays a critical role. For SNAr reactions, polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. For cross-coupling, the choice is highly dependent on the catalyst system.
-
Recommendation: If using solvents like THF or Dioxane and observing low reactivity, switch to a higher-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
-
Q3: My reaction is still not proceeding. Should I change my catalyst or base? (For Cross-Coupling Reactions)
Absolutely. For electron-rich aryl chlorides, the choice of catalyst (specifically the ligand) and base is paramount. The catalyst system must be active enough to facilitate the difficult oxidative addition step.
For Suzuki Couplings: The oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step. Electron-donating groups on the pyrimidine ring make this step more challenging.
| Catalyst / Ligand System | Base | Solvent | Typical Temperature | Rationale & Notes |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C | A standard, often effective starting point. May lack efficacy for this deactivated substrate.[5] |
| Pd₂(dba)₃ with P(t-Bu)₃ | KF, K₃PO₄ | THF, Toluene | 50-100 °C | Bulky, electron-rich phosphine ligands like P(t-Bu)₃ are excellent for promoting oxidative addition into electron-rich aryl chlorides.[6] |
| Buchwald Palladacycle Precatalysts (e.g., G3/G4) with Biarylphosphine Ligands (e.g., SPhos, XPhos) | K₃PO₄, LHMDS | Toluene, Dioxane | 80-120 °C | These are highly active, state-of-the-art catalysts designed for challenging couplings. Often the best choice for difficult substrates. |
For Buchwald-Hartwig Aminations: Similar to Suzuki couplings, the choice of ligand is critical. The nature of the amine coupling partner also heavily influences the optimal conditions.[7]
| Ligand | Base | Solvent | Typical Temperature | Rationale & Notes |
| Xantphos | NaOt-Bu | Toluene, Dioxane | 90-110 °C | A common and robust ligand for a wide range of aminations.[8] |
| RuPhos, XPhos | K₂CO₃, Cs₂CO₃, LHMDS | Toluene, Dioxane | 80-120 °C | Highly active ligands that are often successful when others fail, particularly with challenging substrates or sterically hindered amines. |
| BINAP | NaOt-Bu | Toluene | 90-110 °C | A classic ligand, though often superseded by more modern biarylphosphine ligands for difficult substrates. |
Part 3: Frequently Asked Questions (FAQs)
Q: I'm observing a new spot on my TLC/LCMS that isn't product or starting material. What could it be?
A: The most common side product, especially at elevated temperatures in the presence of water or hydroxide, is the hydrolysis product, 4-hydroxy-6-ethoxy-2-pyrimidinamine .[2][9]
-
Cause: Water or hydroxide ions acting as competing nucleophiles. This is exacerbated by high temperatures and long reaction times.
-
Prevention:
-
Ensure you are using anhydrous solvents and reagents.
-
If using an aqueous base (e.g., K₂CO₃ in water), try switching to an anhydrous organic-soluble base (e.g., NaOt-Bu) or a non-aqueous inorganic base (e.g., spray-dried KF).[6]
-
Minimize reaction time where possible, perhaps by using a more active catalyst or microwave heating.
-
Q: My starting material is poorly soluble in the recommended solvent. What can I do?
A: Poor solubility can prevent the reaction from initiating.
-
Switch Solvents: Move to a solvent in which your substrate is more soluble, such as DMF or NMP. Be aware that this may require re-optimization of other parameters.
-
Increase Temperature: Heating the reaction mixture will often increase the solubility of the starting material.
-
Use a Co-solvent: In some Suzuki reactions, a mixture like Dioxane/H₂O can improve the solubility of both the organic substrate and the inorganic base.[5] However, be mindful of potential hydrolysis side reactions.
Q: Could the amino or ethoxy group be reacting?
A: These groups are generally stable under typical SNAr and cross-coupling conditions. The primary reactive site is the C-Cl bond. However, under extremely harsh basic conditions, de-ethylation of the ethoxy group is a remote possibility, though hydrolysis of the C-Cl bond is far more likely.
Part 4: Sample Experimental Protocols
Protocol 1: General Procedure for a Test SNAr Reaction with an Amine
This protocol provides a starting point for reacting this compound with a generic amine nucleophile.
-
To a dry reaction vial, add this compound (1.0 eq), the amine nucleophile (1.2 - 1.5 eq), and a suitable base (e.g., DIPEA, 2.0 eq).
-
Add an anhydrous polar aprotic solvent (e.g., NMP or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LCMS every 4-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine to remove the solvent and excess base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Protocol for a Suzuki Coupling Reaction
This protocol is designed for small-scale screening to identify optimal conditions.
-
Prepare a Stock Solution: In a glovebox, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene or dioxane. For example, Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%).
-
Array Vials: In an array of microwave vials, add this compound (1.0 eq, e.g., 0.1 mmol), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Dispense and Heat: Add the catalyst stock solution to each vial, seal, and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LCMS to determine the conversion and identify the most promising conditions for scale-up.
References
-
ProQuest. (n.d.). The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13534-13548. Available from: [Link]
-
Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1003417. Available from: [Link]
-
Kappe, C. O., et al. (2013). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 18(9), 10595-10607. Available from: [Link]
-
Han, Y., & Manley, D. W. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available from: [Link]
-
Katritzky, A. R., et al. (2005). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2005(5), 233-243. Available from: [Link]
Sources
- 1. The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest [proquest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
avoiding regioisomer formation in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
A Guide to Controlling Regioisomer Formation for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into one of the most common challenges in this field: the formation of undesired regioisomers. Uncontrolled regioselectivity leads to difficult purifications, reduced yields, and project delays.
This resource combines mechanistic explanations with field-tested troubleshooting strategies and detailed protocols to help you gain precise control over your pyrimidine syntheses.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrimidine synthesis, and why are they a problem?
A: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrimidine ring. In pyrimidine synthesis, this issue commonly arises when using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound, which has two different electrophilic carbonyl carbons.[1] The nucleophilic amidine (or urea/thiourea) can attack either carbonyl group, leading to two different product isomers.
This is problematic because regioisomers often have very similar physical properties (e.g., polarity, boiling point), making them difficult and costly to separate by standard techniques like column chromatography or recrystallization. For pharmaceutical applications, strict isomeric purity is a regulatory requirement, making the control of regioselectivity a critical process parameter.
Q2: What are the fundamental principles that govern regioselectivity in these reactions?
A: The formation of one regioisomer over another is primarily governed by a combination of three factors:
-
Electronic Effects: The distribution of electron density in the unsymmetrical reactant. Electron-withdrawing groups can make a nearby carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity.
-
Steric Effects: The physical bulk of substituents near the reactive centers. A large, bulky group can hinder the approach of the nucleophile to the nearby reactive site, forcing the reaction to occur at the less sterically crowded position.[2]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can profoundly influence the reaction pathway. For instance, a Lewis acid catalyst might coordinate to a specific carbonyl group, activating it for attack, while a Brønsted acid might favor a different pathway by protonating a different site.[3]
Understanding these principles is key to designing experiments that favor the formation of the desired product.
Troubleshooting Guide 1: The Pinner Synthesis
The Pinner synthesis is a classic and versatile method for creating pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine.[4][5][6] However, when an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester like ethyl benzoylacetate) is used, regioselectivity becomes a primary challenge.
Q: I'm performing a Pinner synthesis with benzoylacetone and acetamidine, and I'm getting a mixture of 4-methyl-6-phenylpyrimidine and 4-phenyl-6-methylpyrimidine. How can I favor just one isomer?
A: This is a classic regioselectivity problem. The outcome depends on which carbonyl group of the benzoylacetone the amidine preferentially attacks. The phenyl ketone is sterically more hindered but electronically more reactive than the methyl ketone. The balance between these factors determines the product ratio.
Troubleshooting Steps & Solutions:
-
Exploit Electronic Differences (Kinetic Control):
-
Rationale: The carbonyl carbon adjacent to the phenyl group is more electrophilic due to the electron-withdrawing nature of the phenyl ring. A reaction run under mild, kinetically controlled conditions (low temperature) should favor the attack at this more reactive site.
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) using a non-coordinating base. This minimizes the energy input, allowing the inherent electronic differences between the two carbonyls to dictate the reaction pathway.
-
-
Exploit Steric Hindrance (Thermodynamic Control):
-
Rationale: At higher temperatures, the reaction can become reversible, leading to a thermodynamically controlled product distribution. The isomer formed from the attack on the less sterically hindered methyl ketone is often the more stable product.
-
Protocol: Try running the reaction at a higher temperature (reflux) for a longer duration with a strong base like sodium ethoxide. This allows the reaction to reach equilibrium, potentially favoring the thermodynamically more stable regioisomer.
-
-
Catalyst Choice:
-
Rationale: The catalyst can influence which intermediate is stabilized. A bulky Lewis acid might preferentially coordinate to the less hindered methyl ketone, directing the nucleophilic attack there.
-
Protocol: Experiment with different catalysts. Instead of a simple acid or base, try a Lewis acid like Yb(OTf)₃ or InCl₃.[7] These have been shown to improve yields and can influence selectivity.
-
The logical relationship between reactant structure and the controlling factors is illustrated below.
Caption: Factors influencing regioselectivity in Pinner synthesis.
Table 1: Condition Screening for Pinner Synthesis of 4-Aryl-6-methylpyrimidines
| Catalyst/Base | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| HCl | Ethanol | 80 | Mixture of Isomers | Standard Brønsted acid catalysis, often unselective. |
| NaOEt | Ethanol | 0 to 25 | Favors attack at more electrophilic site | Kinetic control. |
| NaOEt | Ethanol | 80 (Reflux) | May favor attack at less hindered site | Thermodynamic control. |
| Yb(OTf)₃ | Acetonitrile | 60 | Often high yield, selectivity varies | Lewis acid catalysis, mechanism can differ.[7] |
| Anhydrous K₂CO₃ | DMF | 100 | Favors attack at less hindered site | Base-catalyzed, higher temp favors thermodynamic product. |
Troubleshooting Guide 2: The Biginelli Reaction
The Biginelli reaction is a powerful multi-component reaction for synthesizing dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3][8] While the classic reaction with symmetrical components like ethyl acetoacetate is straightforward, using unsymmetrical β-dicarbonyls introduces regiochemical complexity.
Q: I'm using an unsymmetrical fluorinated β-diketone in a Biginelli reaction and obtaining a mixture of regioisomers. How can I control the cyclization step?
A: Fluorinated diketones are a prime example where electronic effects dominate.[9] The strong electron-withdrawing nature of the fluoroalkyl group makes the adjacent carbonyl carbon significantly more electrophilic. The key is to choose conditions that exclusively favor the reaction pathway involving this activated carbonyl.
Mechanistic Insight: The reaction proceeds via an N-acyliminium ion intermediate formed from the aldehyde and urea.[7][8] The β-dicarbonyl then adds to this iminium ion. The subsequent cyclization is the regiochemistry-determining step. The more nucleophilic nitrogen of the urea adduct will attack the more electrophilic carbonyl carbon.
Caption: Key steps in the Biginelli reaction mechanism.
Troubleshooting Protocol: Maximizing Electronic Control
This protocol is designed to favor the formation of a single regioisomer when using an electronically biased β-dicarbonyl compound.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Fluorinated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Solvent: Acetonitrile (5 mL) or solvent-free conditions
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde (1.0 mmol), the fluorinated β-diketone (1.0 mmol), urea (1.5 mmol), and the Yb(OTf)₃ catalyst (0.1 mmol).[7]
-
Reaction Conditions:
-
Solvent-Free Option: Gently heat the mixture to 60-80 °C. The use of solvent-free conditions often accelerates the reaction and can improve selectivity.[7]
-
Solvent Option: Add acetonitrile (5 mL) and heat the mixture to reflux.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is Hexane:Ethyl Acetate (7:3).
-
Workup: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. Add cold water (10 mL) and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Rationale for this Protocol:
-
Lewis Acid Catalyst: Yb(OTf)₃ is a highly effective Lewis acid that activates the aldehyde for iminium ion formation and can coordinate with the carbonyl oxygens, enhancing the electronic disparity between them.[7]
-
Moderate Temperature: The chosen temperature is sufficient to drive the reaction forward without providing enough energy to overcome the high activation barrier for the formation of the undesired, less stable isomer.
References
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. PubMed. Available at: [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Pinner pyrimidine synthesis. Slideshare. Available at: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]
-
Pinner pyrimidine synthesis. Slideshare. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Chlorinated Pyrimidines
Welcome to the technical support center for chlorinated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but often challenging heterocyclic compounds. Here, we address common pitfalls encountered during synthesis, handling, and analysis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Section 1: Stability and Handling
FAQ 1: My chlorinated pyrimidine is decomposing upon storage or in solution. What's happening and how can I prevent it?
Answer:
Chlorinated pyrimidines, while generally stable, can be susceptible to degradation, primarily through hydrolysis. The electron-deficient nature of the pyrimidine ring makes it prone to attack by nucleophiles, including water.
Common Causes of Decomposition:
-
Moisture: The primary culprit is ambient moisture or residual water in solvents. Hydrolysis can replace a chlorine atom with a hydroxyl group, forming a hydroxypyrimidine, which can often be observed as an insoluble precipitate.
-
pH: Both acidic and basic conditions can accelerate hydrolysis.
-
Light and Heat: While less common, prolonged exposure to heat and UV light can cause decomposition, sometimes leading to the formation of radical species.[1]
Troubleshooting and Prevention Protocol:
-
Rigorous Drying: Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system. Dry glassware thoroughly in an oven before use.
-
Inert Atmosphere: Store highly reactive chlorinated pyrimidines, such as tetrachloropyrimidine, under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.[2]
-
Controlled Storage: Store compounds in a desiccator in a cool, dark place. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent condensation upon removal.
-
pH Neutrality: When preparing solutions, ensure the solvent is neutral. If the subsequent reaction is sensitive to small amounts of HCl generated during hydrolysis, consider adding a non-nucleophilic acid scavenger like potassium carbonate.
Section 2: Common Synthetic Reactions & Pitfalls
The reactivity of chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 » C5 for both nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.[3] Understanding this is key to troubleshooting regioselectivity issues.
FAQ 2: I'm getting a mixture of isomers in my Nucleophilic Aromatic Substitution (SNAr) reaction with a dichloropyrimidine. How can I improve regioselectivity?
Answer:
This is one of the most common challenges. While the C4 position is generally more reactive than the C2 position in 2,4-dichloropyrimidine, this selectivity is highly sensitive to several factors, and exceptions are common.[3][4]
Key Factors Influencing Regioselectivity:
-
Substituents on the Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, making the C2 position more reactive.[4] Conversely, sterically bulky groups at the C5 position can hinder attack at the C4 position, favoring C2 substitution.
-
Nucleophile: The nature of the nucleophile (hard vs. soft, sterically hindered) plays a crucial role.
-
Reaction Conditions: Temperature and solvent can significantly impact the C4/C2 product ratio. Lower temperatures often favor the kinetically preferred product.
Troubleshooting Workflow for Poor Regioselectivity:
Below is a decision-making workflow to troubleshoot and optimize for the desired regioisomer.
Caption: Troubleshooting workflow for SNAr regioselectivity.
Detailed Protocol for Improving C4 Selectivity:
-
Temperature Control: Start the reaction at 0°C or even -20°C. Add the nucleophile slowly to maintain a low temperature and minimize exothermic spikes.
-
Solvent Screening: The reaction medium can influence selectivity.[5] Aprotic solvents like THF, 1,4-dioxane, or toluene are common starting points.
-
Controlled Addition: Use precisely one equivalent of the nucleophile to favor monosubstitution. Adding the nucleophile dropwise can prevent localized areas of high concentration.
-
Catalysis: For challenging aminations, palladium-catalyzed conditions (Buchwald-Hartwig) can sometimes offer superior regioselectivity compared to traditional SNAr.[3]
FAQ 3: My Suzuki coupling reaction with a chloropyrimidine is failing or giving low yields. What should I check first?
Answer:
While chloropyrimidines are more reactive than many other aryl chlorides in cross-coupling reactions, they still present challenges.[6] Failure is often related to catalyst deactivation or suboptimal reaction conditions.
Initial Troubleshooting Checklist:
| Parameter | Common Problem | Recommended Action |
| Catalyst System | Inefficient generation of active Pd(0) species. | Use a modern pre-catalyst (e.g., G3/G4 palladacycle). Ensure the phosphine ligand is bulky and electron-rich, suitable for C-Cl bond activation.[7] |
| Base | Incorrect base strength or purity. | Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered and dry. |
| Solvent | Presence of oxygen or water. | Use dry, degassed solvents. Common choices include 1,4-dioxane or toluene with a small amount of water.[8] |
| Temperature | Insufficient temperature for oxidative addition. | Reactions often require elevated temperatures (80-110 °C). Microwave irradiation can sometimes improve yields and reduce reaction times.[6] |
| Substrate Issues | Poisoning of the palladium catalyst. | If your boronic acid or pyrimidine contains functional groups like thiols, they can poison the catalyst.[6] Consider protecting groups or alternative catalysts. |
Visualizing the Suzuki Catalytic Cycle:
Caption: Key steps in the Suzuki cross-coupling cycle.
FAQ 4: My Buchwald-Hartwig amination is sluggish and I'm seeing hydrodehalogenation. How can I fix this?
Answer:
The Buchwald-Hartwig amination is a powerful tool, but aryl chlorides are the least reactive coupling partners.[7] Sluggish reactions and the formation of hydrodehalogenated byproducts (where the chlorine is replaced by hydrogen) are common pitfalls.
Root Causes and Solutions:
-
Problem: Low Conversion:
-
Cause: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[7]
-
Solution:
-
Use a Specialized Ligand: Standard ligands are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) designed for C-Cl bond activation.[7]
-
Increase Temperature: These reactions typically require temperatures between 80-110 °C to proceed efficiently.[7]
-
Use an Active Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) can be unreliable. Use a well-defined pre-catalyst that cleanly generates the active Pd(0) species.[7]
-
-
-
Problem: Hydrodehalogenation Side Product:
-
Cause: This occurs when competing reduction pathways outpace the desired reductive elimination of the product. It is often exacerbated by trace amounts of water or an insufficiently anhydrous base.[7]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the base (especially sodium tert-butoxide) are scrupulously dry.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help favor the productive coupling pathway over reduction.[7]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening a few different ligands may be necessary.
-
-
Section 3: Physical Properties and Analysis
FAQ 5: I'm having trouble dissolving my chlorinated pyrimidine. What solvents should I try?
Answer:
The solubility of chlorinated pyrimidines can vary widely based on their substitution pattern and crystal lattice energy. Generally, their polarity is relatively low.
Recommended Solvents:
Solubility tends to increase with temperature.[9][10]
-
Good Solubility: Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), 1,4-Dioxane, Tetrahydrofuran (THF).[9]
-
Moderate to Low Solubility: Toluene, Ethyl Acetate, Methanol, Ethanol.[10][11]
-
Poor Solubility: Water, Hexanes.
Troubleshooting Poor Solubility:
-
Gentle Warming: Warming the mixture can significantly improve solubility.
-
Solvent Mixtures: Using a mixture of solvents, such as DCM/Methanol or Toluene/THF, can sometimes dissolve difficult compounds.
-
Sonication: Applying ultrasonic agitation can help break up solid particles and accelerate dissolution.
Section 4: Safety and Disposal
FAQ 6: What are the primary safety concerns when handling chlorinated pyrimidines?
Answer:
As with all halogenated organic compounds, chlorinated pyrimidines should be handled with care. They are classified as hazardous waste and require specific handling protocols.[12]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.
-
Engineering Controls: Always handle chlorinated pyrimidines in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Disposal: Dispose of all waste containing chlorinated pyrimidines as hazardous chemical waste. Do not pour it down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[12][14]
References
-
Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. PubMed. [Link]
-
Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical. The University of Western Australia Profiles and Research Repository. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. [Link]
-
Chemicals. MIT Environmental Health & Safety. [Link]
-
Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. SciTech Connect. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Journal of Chemical Information and Modeling. ACS Publications. [Link]
-
CHEMISTRY (862). Council for the Indian School Certificate Examinations. [Link]
Sources
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemicals – EHS [ehs.mit.edu]
Technical Support Center: Enhancing the Solubility of Pyrimidine Compounds for Biological Assays
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of pyrimidine compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles that can compromise data integrity and experimental outcomes. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Introduction: The Pyrimidine Solubility Challenge
Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating significant challenges during in vitro and in vivo biological assays.[3] Compound precipitation, even at microscopic levels, can lead to inaccurate dose-response curves, underestimated potency, and poor reproducibility.[4][5] This guide provides a systematic approach to diagnosing and overcoming these critical solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with poorly soluble pyrimidine derivatives.
Q1: My pyrimidine compound immediately precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and what's my first step?
A1: This phenomenon, often called "crashing out," is a classic sign that the final concentration of your compound exceeds its aqueous solubility limit.[5] The high concentration of an organic solvent like DMSO in your stock solution keeps the compound dissolved, but upon rapid dilution into an aqueous buffer, the compound is no longer soluble and precipitates.[5][6]
Your first step is to perform a quick visual inspection and then verify your final DMSO concentration. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% and almost always under 1% to avoid solvent-induced toxicity and precipitation.[5][7]
Q2: I've confirmed my DMSO concentration is low, but I still see precipitation. What are the next simple mitigation strategies I should try?
A2: If lowering the DMSO concentration isn't enough, you can try several simple strategies before moving to more complex formulations:
-
Lower the Final Compound Concentration: The most direct solution is to test your compound at lower concentrations to find its practical solubility limit in your assay medium.[6]
-
Optimize the Dilution Process: Instead of a single, large dilution step, perform serial dilutions. Adding the compound stock dropwise to the assay buffer while gently vortexing can also prevent localized high concentrations that initiate precipitation.[6]
-
Gently Warm the Buffer: If your compound and biological system are thermally stable, pre-warming the assay buffer to the experimental temperature (e.g., 37°C) can increase solubility.[5][6]
Q3: How do I know if the poor dose-response curve I'm seeing is due to solubility issues or something else?
A3: Poor dose-response curves are frequently linked to compound solubility and aggregation.[4] To diagnose this, you should:
-
Visually Inspect Assay Plates: Carefully examine your assay plates under a microscope for any signs of compound precipitation, which may appear as crystals or an amorphous film.
-
Conduct a Formal Solubility Assessment: Perform a kinetic solubility test to determine the maximum soluble concentration of your compound in the specific assay buffer you are using.[8] This will give you a clear upper limit for your experiments.
-
Incorporate Vehicle Controls: Always include appropriate vehicle controls (assay buffer with the same final concentration of DMSO or other solvents) to ensure the solvent itself is not causing an effect.[9]
Q4: Can the structure of my pyrimidine derivative give me clues about its potential solubility problems?
A4: Absolutely. The structure-activity relationship (SAR) also extends to physicochemical properties like solubility.[1] Highly planar, symmetrical, and hydrophobic pyrimidine structures tend to have lower aqueous solubility due to efficient crystal packing.[10] Conversely, introducing groups that disrupt planarity or add ionizable centers can improve solubility.[10] The presence and position of functional groups on the pyrimidine ring and its substituents significantly affect solubility.[11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common solubility-related problems.
Guide 1: Compound Precipitation During Experiments
This guide provides a step-by-step workflow for addressing compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of the compound exceeds its solubility in the aqueous buffer.[5][6] | - Lower the final concentration of the compound.[6] - Perform serial dilutions instead of a single large dilution.[5][6] - Add the compound stock to the buffer dropwise while gently vortexing.[6] |
| Precipitation Over Time in Incubator | The compound has low thermodynamic solubility and is slowly coming out of a supersaturated solution. Temperature changes might also affect solubility.[8] | - Pre-warm the cell culture media to 37°C before adding the compound.[6] - Ensure the incubator maintains a stable temperature. - Consider using solubilizing agents like cyclodextrins for long-term stability.[8] |
| Cloudiness or Turbidity in Media | Fine particulate precipitation or formation of an amorphous solid dispersion. | - Visually inspect a sample under a microscope to confirm the presence of a precipitate.[6] - Follow the solutions for immediate precipitation. |
Advanced Solubilization Strategies & Protocols
When simple methods are insufficient, more advanced formulation strategies can be employed.
pH Modification
For ionizable pyrimidine derivatives, adjusting the pH of the buffer can dramatically alter solubility.[12][13] Most drug molecules are weak acids or bases, and their solubility can be increased by shifting the pH to a point where they are in their ionized, more soluble form.[14][]
Protocol: pH-Dependent Solubility Screen
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).[8]
-
Compound Addition: Add a small, known amount of your pyrimidine compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.[16]
-
Separation: Centrifuge the samples at high speed to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[17][18]
-
Analysis: Plot solubility versus pH to determine the optimal pH range for your compound.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][19] Common co-solvents include polyethylene glycols (PEGs), ethanol, and propylene glycol.[][19]
Table of Common Co-solvents for Biological Assays
| Co-solvent | Typical Concentration Range | Considerations |
| DMSO | < 1% (ideally < 0.5%) | Can be cytotoxic at higher concentrations.[7] |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| PEG 400 | 5-20% | Generally well-tolerated, but can increase viscosity. |
| Propylene Glycol | 5-20% | Similar to PEG 400, good safety profile. |
Protocol: Co-solvent Formulation for an In Vivo Study
This protocol provides a starting point for a common co-solvent system. The optimal ratio must be determined experimentally.
-
Calculate Amounts: Determine the required mass of your pyrimidine compound and the volume of each vehicle component. A common starting formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.[19]
-
Initial Dissolution: In a sterile vial, dissolve the pyrimidine compound in DMSO.
-
Sequential Addition: Add the PEG 400 to the solution and vortex thoroughly. Then, add the Tween 80 and vortex again.[19]
-
Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.[19]
-
Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, adjust the formulation.
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure without the compound for the control group.[19]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble molecules, like many pyrimidine derivatives, forming an inclusion complex that is water-soluble.[8][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[5]
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Cyclodextrin Paste: Weigh the required amount of HP-β-CD and add a small amount of water to form a thick paste.
-
Incorporation of Compound: Accurately weigh the pyrimidine compound and add it to the cyclodextrin paste.[6]
-
Kneading: Thoroughly knead the mixture for 30-60 minutes. If the mixture becomes too dry, add a small amount of water to maintain a paste-like consistency.[6]
-
Drying: Spread the resulting paste in a thin layer and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[6]
-
Pulverization: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.[6]
-
Solubility Assessment: Measure the apparent solubility of the complex in your assay buffer and compare it to the uncomplexed compound.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Pyrimidine Compounds in Biological Assays.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
-
Sanna, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays.
- Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- BenchChem. (n.d.). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
-
Fujikawa, Y., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-Chloro-6-Ethoxy-2-Pyrimidinamine
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of 4-chloro-6-ethoxy-2-pyrimidinamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, offering insights grounded in scientific principles and field-proven experience.
Part 1: Understanding the Stability of this compound
This compound is a versatile intermediate in pharmaceutical synthesis. Its stability is paramount for ensuring the integrity of experimental results and the quality of downstream products. The molecule possesses several reactive sites susceptible to degradation under various conditions. Understanding these potential degradation pathways is the first step in troubleshooting and preventing unwanted chemical transformations.
The primary sites of reactivity on this compound are the chloro group at the C4 position, which is prone to nucleophilic substitution, the ethoxy group at the C6 position, and the amino group at the C2 position, which can influence the electron density of the pyrimidine ring.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
FAQ 1: Hydrolytic Degradation
Question: I'm observing a new, more polar impurity in my aqueous reaction mixture containing this compound, especially when the pH is not neutral. What could be the cause?
Answer: The most probable cause is hydrolytic degradation. The chloro group on the pyrimidine ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of a hydroxylated impurity. This reaction is often accelerated at non-neutral pH.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your reaction mixture as close to neutral as possible, unless your protocol specifically requires acidic or basic conditions. Use appropriate buffer systems to ensure pH stability.
-
Temperature Management: Hydrolysis rates are generally temperature-dependent. If permissible for your reaction, consider running it at a lower temperature to minimize degradation.
-
Solvent Choice: If the presence of water is not essential for your reaction, consider using anhydrous aprotic solvents to prevent hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to hydrolytic conditions.
Visualizing Hydrolytic Degradation:
Caption: Primary hydrolytic degradation pathway.
FAQ 2: Photodegradation
Question: My stock solution of this compound, stored in a clear vial on the lab bench, is showing signs of degradation over time, even at room temperature. What is a likely cause?
Answer: Photodegradation is a common issue for aromatic and heteroaromatic compounds. Exposure to ambient light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Steps:
-
Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct, bright light.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
FAQ 3: Thermal Degradation
Question: I'm performing a reaction at an elevated temperature and observing multiple degradation products. What are the expected thermal degradation pathways?
Answer: At elevated temperatures, this compound can undergo complex degradation reactions. While specific pathways for this compound are not extensively documented, thermal decomposition of similar nitrogen-containing heterocycles can lead to ring cleavage and the release of toxic fumes such as nitrogen oxides and hydrogen chloride.[1]
Troubleshooting Steps:
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Avoid excessive heating.
-
Use of Catalysts: Investigate if a catalyst could facilitate the desired reaction at a lower temperature.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or HPLC to stop the reaction as soon as the starting material is consumed, preventing further degradation of the product.
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Light | Store in amber vials or protect from light. | Prevents photodegradation. |
| Temperature | Store at 2-8 °C for long-term storage. | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | For solutions, consider storing under an inert atmosphere. | Reduces the risk of oxidative and photo-oxidative degradation. |
| pH (in solution) | Maintain near-neutral pH (6-8) if possible. | Minimizes acid- or base-catalyzed hydrolysis. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[2]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
UV lamp (254 nm and 365 nm)
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm and 365 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as HPLC with UV or MS detection.
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizing the Analytical Workflow:
Caption: Workflow for forced degradation studies.
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation.
- Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376.
- Kwiecień, A., & Ciunik, Z. (2015).
- van Kuilenburg, A. B., Meinsma, R., Zonnenberg, B. A., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1924–1931.
- Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376.
-
Minoxidil. (2023, December 29). In Wikipedia. [Link]
-
Thiamine. (2023, December 29). In Wikipedia. [Link]
- Kappe, C. O. (2000). 2-Chloropyrimidine. Organic Syntheses, 77, 159.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38403-38407.
- Stapleton, D. R., Konstantinou, I. K., & Hela, D. G. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. Water, Air, and Soil Pollution, 174(1-4), 287–300.
- Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism (pp. 165-176). Wiley.
- Kim, S., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of bacteriology, 192(17), 4361–4370.
- van Kuilenburg, A. B., Meinsma, R., Zonnenberg, B. A., & van Gennip, A. H. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1924–1931.
- Wang, W., et al. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- Singh, S., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Hunds, A. (1996).
- Singh, B. K. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
- Das, S., et al. (2019). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in gliblastoma cells. PLoS genetics, 15(11), e1008486.
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-6-ethoxy-2-pyrimidinamine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-chloro-6-ethoxy-2-pyrimidinamine. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical advice for catalyst selection and troubleshooting. The inherent electronic properties of the pyrimidine ring, coupled with the specific substituents, present unique challenges and opportunities in reaction optimization.[1] This document will serve as a comprehensive resource to facilitate the successful synthesis of your target molecules.
Catalyst Selection: A Strategic Overview
The successful cross-coupling of this compound hinges on the judicious selection of a palladium catalyst system. The chloro group at the C4 position is the primary reactive site for common cross-coupling reactions.[1] The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C-Cl bond compared to analogous benzene halides.[1][2] However, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, often necessitating more robust catalytic systems.[1]
Key Considerations for Catalyst System Selection:
-
Palladium Precursor: While Pd(PPh₃)₄ can be effective, modern palladium pre-catalysts like those from the Buchwald group (e.g., XPhos Pd G2, G3) often provide higher activity and stability, leading to better yields with lower catalyst loadings.[3][4]
-
Ligand Choice: This is arguably the most critical parameter. For challenging substrates like chloropyrimidines, bulky, electron-rich phosphine ligands are generally preferred.[3][5] These ligands promote the oxidative addition of the palladium(0) species to the C-Cl bond, which is often the rate-limiting step.[1] Examples of effective ligands include XPhos, SPhos, and RuPhos.[6]
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[2][6] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[6][7] The base not only facilitates the catalytic cycle but can also influence side reactions like protodeboronation in Suzuki couplings.[8]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are frequently used.[2][6] The solubility of all reaction components is a key factor to consider.[9] In some cases, the addition of water can be beneficial, particularly in Suzuki-Miyaura reactions.[10]
Recommended Catalyst Systems for Common Cross-Coupling Reactions:
| Cross-Coupling Reaction | Recommended Catalyst System | Base | Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos Pd G3 | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | 80-120 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 90-120 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N or other amine bases | THF or DMF | Room Temp to 80 |
| Heck | Pd(OAc)₂ / PPh₃ or phosphine-free | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.
Low or No Product Yield
Q1: I'm observing very low or no conversion of my this compound starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A1: This is a frequent challenge with less reactive aryl chlorides. Here's a systematic approach to troubleshooting:
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.[9]
-
Inefficient Ligand: The ligand may not be suitable for activating the C-Cl bond.
-
Suboptimal Base: The base might be too weak or not sufficiently soluble.
-
Low Reaction Temperature: Aryl chlorides generally require higher temperatures for oxidative addition to occur.[6]
Q2: My Buchwald-Hartwig amination is giving poor yields. What adjustments should I consider?
A2: The success of Buchwald-Hartwig aminations with chloropyrimidines is highly dependent on the catalyst system and reaction conditions.
-
Catalyst/Ligand System: Standard catalysts may not be active enough.
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not cause unwanted side reactions.
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Solution: Aprotic polar solvents like toluene or dioxane are generally preferred.[6]
-
Side Reactions and Impurities
Q3: In my Suzuki-Miyaura coupling, I'm observing a significant amount of a side product that appears to be the result of protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom.
-
Cause: This is often promoted by the presence of water and a strong base.[9]
-
Solutions:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried.[9]
-
Use a Boronic Ester: Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to hydrolysis.[9]
-
Optimize the Base: A milder base might reduce the rate of protodeboronation.[9] Alternatively, using a phosphate base like K₃PO₄ can sometimes suppress this side reaction.
-
-
Q4: I'm seeing the formation of a homocoupled product from my boronic acid. What is causing this and how can I prevent it?
A4: Homocoupling of the boronic acid is another potential side reaction.
-
Cause: This can be promoted by the presence of oxygen or an inappropriate catalyst system.
-
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen.
-
Optimize Catalyst/Ligand: Bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[9]
-
-
Experimental Workflow Visualization
Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized starting points for common cross-coupling reactions. Note: These protocols should be optimized for each specific substrate combination.
Suzuki-Miyaura Coupling Protocol
-
Preparation: To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Reaction Setup: Seal the tube, evacuate, and backfill with argon (repeat 3 times). Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%).
-
Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Preparation: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and NaOtBu (1.2-1.5 equiv.).
-
Reaction Setup: Seal the tube, evacuate, and backfill with argon (repeat 3 times). Add the palladium pre-catalyst (e.g., Pd₂(dba)₃ with XPhos ligand, 1-5 mol%). Add degassed toluene.
-
Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle Visualization
The generalized catalytic cycle for Suzuki-Miyaura coupling illustrates the key steps involved.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Vertex AI Search.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Cross-Coupling of Hetero
- Buchwald–Hartwig amin
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.).
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PMC - NIH.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindole. (n.d.). SpringerLink.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PMC.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Buchwald-Hartwig Amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). Benchchem.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). PMC.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed.
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.).
- Synthesis of new 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. (n.d.). RSC Publishing.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. (n.d.). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREOSELECTIVE CENTERS. (n.d.). Redalyc.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. (n.d.).
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Thiamine. (n.d.). Wikipedia.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.).
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing.
- Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-5-ethynylpyrimidin-2-amine. (n.d.). Benchchem.
- Synthesis of novel 5-amino-6-ethoxy-2-alkyl-4-pyrimidinecarbonitriles. (n.d.). Research Explorer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nasc.ac.in [nasc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Pyrimidines
Welcome to the Technical support center dedicated to addressing the challenges of moisture sensitivity in chemical reactions involving pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who work with these crucial heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common issues, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Moisture in Pyrimidine Chemistry
Pyrimidines are a cornerstone of medicinal chemistry and materials science. However, their synthesis and modification can be fraught with challenges, a primary one being their sensitivity to moisture. The presence of water, even in trace amounts, can lead to a host of problems including low reaction yields, formation of unwanted byproducts, and reaction failure.[1][2] This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
You've run your reaction multiple times, but the yield of your desired pyrimidine derivative is consistently low or non-existent.
Potential Causes & Recommended Solutions
-
Moisture Contamination: Water can quench moisture-sensitive reagents (e.g., organometallics, strong bases) and catalyze side reactions.[2]
-
Degraded Reagents: Moisture-sensitive starting materials or reagents may have degraded during storage or handling.[2] Some pyrimidine precursors, like amidines, can be hygroscopic and may hydrolyze over time.[1]
-
Hydrolysis of Intermediates: Certain reaction intermediates in pyrimidine synthesis, such as the imidate salt in the Pinner synthesis, are highly susceptible to hydrolysis.[4]
-
Solution: Maintain strict anhydrous conditions throughout the reaction. This is the most critical factor in preventing hydrolysis.[4]
-
Issue 2: Formation of Unexpected Byproducts
Your reaction is producing your desired product, but also significant amounts of unknown impurities, complicating purification and reducing your yield.
Potential Causes & Recommended Solutions
-
Side Reactions Promoted by Water: The presence of water can lead to the hydrolysis of starting materials or intermediates, opening up pathways to unwanted side reactions.[2] For instance, in acylation reactions, the acylating agent can be hydrolyzed to the corresponding carboxylic acid.[5]
-
Incomplete Cyclization: In reactions that form the pyrimidine ring, the presence of water can interfere with the final cyclization and dehydration steps.
-
Solution: In addition to ensuring anhydrous conditions, consider using a dehydrating agent or a Dean-Stark trap to remove water as it is formed, driving the equilibrium towards the cyclized product.[4]
-
Issue 3: Reaction Fails to Initiate or Stalls
You've set up your reaction, but it either doesn't start or stops before all the starting material is consumed.
Potential Causes & Recommended Solutions
-
Deactivated Reagents: As mentioned before, moisture-sensitive reagents can be deactivated by water.[2] This is a common cause for reaction failure.
-
Solution: Re-evaluate your reagent handling and storage procedures. Ensure that solvents are truly anhydrous and that reagents have not been compromised.
-
-
Inactive Catalyst: Catalysts, especially Lewis acids, can be poisoned by water or other impurities.[2]
-
Solution: Use a fresh batch of catalyst and ensure it is handled under anhydrous and inert conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are truly anhydrous?
A1: While commercially available anhydrous solvents are a good starting point, they may still contain unacceptable levels of moisture for highly sensitive reactions.[5] For ultimate dryness, it is best to dry solvents in-house. Common methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina.[6][7]
| Solvent | Common Drying Agents | Typical Residual Water Content |
| Tetrahydrofuran (THF) | Sodium/benzophenone, 3Å molecular sieves | ~43 ppm (Na/benzophenone), <10 ppm (sieves)[6] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | ~13 ppm[6] |
| Toluene | Sodium/benzophenone, 3Å molecular sieves, silica gel | ~34 ppm (Na/benzophenone), <10 ppm (sieves/silica)[6] |
| Acetonitrile | 3Å molecular sieves, phosphorus pentoxide | <10 ppm (sieves)[6] |
Q2: What is the best way to set up an inert atmosphere for my reaction?
A2: The two most common methods for creating an inert atmosphere are using a Schlenk line or a glove box.[8][9] For many applications, a well-executed balloon setup is sufficient.
Basic Inert Atmosphere Setup with a Balloon:
-
Dry Glassware: Oven-dry or flame-dry your reaction flask and other glassware.[2]
-
Assemble and Purge: Assemble the glassware while hot and immediately seal with a rubber septum.[2] Insert a needle connected to a balloon filled with an inert gas (nitrogen or argon) and a second "outlet" needle.[2][10]
-
Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace the air.[2] Then, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas.[2]
A visual representation of this workflow is provided below.
Q3: My pyrimidine starting material is a hygroscopic solid. How should I handle it?
A3: Hygroscopic solids should be handled in a glove box if possible.[2] If a glove box is not available, you can add them to the reaction flask under a positive flow of inert gas.[2] Store hygroscopic compounds in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or calcium chloride.[3][5]
Q4: I am using an organometallic reagent in my pyrimidine synthesis. Are there special considerations?
A4: Yes, organometallic reagents like Grignard and organolithium compounds are extremely sensitive to moisture and will be rapidly quenched by even trace amounts of water.[8][11] It is a long-held view that successful handling of these reagents requires strictly anhydrous conditions.[12][13] All the precautions mentioned above—rigorously dried glassware and solvents, and a well-maintained inert atmosphere—are absolutely critical when working with these reagents.
Q5: Can protecting groups help manage moisture sensitivity?
A5: Yes, protecting groups can be an effective strategy.[11][14] If your pyrimidine substrate has functional groups that are particularly sensitive to the reaction conditions or could be protonated/deprotonated by trace moisture (e.g., hydroxyl or amino groups), you can "mask" them with a protecting group. This prevents unwanted side reactions.[11][14] The protecting group is then removed in a subsequent step.[15][16]
Experimental Protocols & Visual Guides
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
This protocol describes the preparation of anhydrous THF using sodium and benzophenone, a common method for achieving very low water content.
Materials:
-
Pre-dried THF (e.g., over KOH pellets)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a distillation apparatus that has been thoroughly oven or flame-dried.
-
To a round-bottom flask, add the pre-dried THF.
-
Under a flow of inert gas, carefully add small pieces of sodium metal to the THF.
-
Add a small amount of benzophenone to the flask.
-
Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free. If the color does not persist, more sodium may be needed.
-
Distill the required amount of THF directly into the reaction flask, which is also under an inert atmosphere.
Diagrams
Troubleshooting Workflow for Moisture-Related Issues
Caption: A generalized workflow for conducting a reaction under anhydrous and inert conditions.
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis. BenchChem Technical Support.
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis. BenchChem Technical Support.
-
YouTube. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
- BenchChem. (2025). troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines. BenchChem Technical Support.
-
ResearchGate. (2021). How to create inert atmosphere? ResearchGate. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis. BenchChem Technical Support.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
-
University of Rochester Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
- Protecting Groups. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
- BenchChem. (2025). Managing moisture sensitivity in reactions with 3-Phenyloxetan-3-amine. BenchChem Technical Support.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem Technical Support.
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). SOLVENT DRYING AND DRYING AGENTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ResearchGate. (2025). Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem Technical Support.
-
Royal Society of Chemistry. (2016). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Separation of Pyrimidine Isomers
Welcome to the technical support center for the chromatographic separation of pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving structurally similar pyrimidine molecules. We will explore the causal factors behind common chromatographic challenges and provide robust, field-proven solutions.
Part 1: Foundational Concepts & Method Development Strategy
The separation of pyrimidine isomers is a significant challenge due to their subtle structural differences, which often result in very similar physicochemical properties. Effective separation hinges on exploiting minor variations in polarity, hydrogen bonding capacity, pKa, and, for chiral molecules, stereochemistry.
A logical method development process is critical to efficiently achieving baseline resolution. The following workflow outlines a systematic approach to developing a separation method for pyrimidine isomers.
Caption: General workflow for pyrimidine isomer separation method development.
Comparison of Primary Chromatographic Modes
The choice of chromatographic mode is the most critical decision in method development. Reversed-phase (RP-HPLC) is the most common starting point, but Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for very polar isomers.
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Chiral Chromatography |
| Principle | Separation based on hydrophobicity. | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[1] | Enantioselective interactions with a Chiral Stationary Phase (CSP).[2] |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl-Hexyl).[3] | Polar (e.g., Bare Silica, Amide, Diol, Zwitterionic).[1][4] | Coated/immobilized polysaccharides, cyclodextrins, macrocyclic glycopeptides.[5][6] |
| Mobile Phase | High aqueous content, polar solvents (e.g., Water/Methanol, Water/Acetonitrile).[7] | High organic content (>60% ACN) with a small amount of aqueous buffer.[4] | Varies: Normal-phase (Hexane/IPA), Polar Organic, or Reversed-Phase.[2][8] |
| Best For | Non-polar to moderately polar pyrimidine isomers. | Highly polar, hydrophilic, and charged pyrimidine isomers.[9] | Enantiomers of chiral pyrimidine derivatives.[5] |
| Elution Order | Least polar elutes first. | Most polar elutes last (roughly opposite of RP-HPLC). | Depends on the enantiomer's interaction strength with the CSP. |
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the separation of pyrimidine isomers in a question-and-answer format.
Caption: Logic diagram for troubleshooting common HPLC issues.
Q1: Why are my pyrimidine isomer peaks co-eluting or poorly resolved?
Cause 1: Incorrect Mobile Phase Strength. The organic-to-aqueous ratio of your mobile phase dictates elution strength. If the mobile phase is too "strong" (too much organic solvent in RP-HPLC), analytes will move too quickly through the column without sufficient interaction, leading to co-elution.
-
Causality: In reversed-phase, retention is driven by hydrophobic interactions between the analyte and the stationary phase. A high organic content in the mobile phase weakens these interactions, reducing retention time.
-
Solution:
-
Decrease Organic Content (RP-HPLC): Reduce the percentage of acetonitrile or methanol in 5% increments. This will increase retention times and provide more opportunity for the isomers to separate.
-
Increase Aqueous Content (HILIC): In HILIC, water is the strong solvent.[4] To increase retention and improve separation, you must decrease the aqueous component (e.g., from 10% water to 5% water).
-
Cause 2: Suboptimal Mobile Phase pH. The ionization state of pyrimidine isomers can significantly alter their polarity and interaction with the stationary phase.[10][11] If the mobile phase pH is close to the pKa of an isomer, small fluctuations can lead to peak broadening or splitting, and isomers with similar pKa values may not resolve.
-
Causality: Pyrimidine rings contain nitrogen atoms that can be protonated.[12] Operating at a pH where the isomers are either fully protonated or fully deprotonated provides the most stable retention and often enhances selectivity. A general rule is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[13]
-
Solution:
-
Measure or Predict Analyte pKa: Use software or literature data to find the pKa of your pyrimidine isomers.
-
Adjust pH: Use a suitable buffer to control the pH well above or below the pKa. For basic pyrimidines, a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) will ensure they are in a stable, cationic form.[14] For acidic pyrimidines, a higher pH may be necessary.
-
Verify Column Stability: Ensure your chosen pH is within the stable operating range of your column, especially for silica-based columns which can dissolve at high pH (>8) or show bonded phase hydrolysis at low pH (<2).[11][15]
-
Cause 3: Inappropriate Stationary Phase. A standard C18 column may not have sufficient selectivity to differentiate between closely related isomers.
-
Causality: Isomers may differ by the position of a functional group, which can alter dipole moments or hydrogen bonding potential. A stationary phase that offers alternative interactions beyond simple hydrophobicity can exploit these differences.
-
Solution:
-
Try a Phenyl-Hexyl or PFP (Pentafluorophenyl) Column: These phases provide pi-pi and dipole-dipole interactions, which can be highly effective for aromatic, heterocyclic compounds like pyrimidines.
-
Consider a Mixed-Mode Column: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for charged or polar isomers.[16][17]
-
Q2: My pyrimidine isomer peaks are tailing. What is the cause and solution?
Cause 1: Secondary Interactions with Surface Silanols. This is the most common cause of peak tailing for basic compounds like many pyrimidines. Residual silanol groups (Si-OH) on the silica surface of the column can become deprotonated (Si-O⁻) at mobile phase pH > 3 and interact electrostatically with protonated basic analytes.
-
Causality: This secondary ionic interaction is a different retention mechanism from the primary reversed-phase mechanism. It leads to a non-ideal distribution of analyte molecules, causing the peak to tail.
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH to 2.5-3.0. This protonates the silanol groups, minimizing their ionic interaction with basic analytes.[18]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to shield the silanol interactions.[18]
-
Add a Competing Base: For older columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. Note: TEA is not MS-compatible.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols, making them less prone to this issue.[18]
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing or fronting peaks.
-
Causality: When the concentration of the analyte exceeds the linear capacity of the stationary phase, the equilibrium of partitioning is disrupted, resulting in a distorted peak shape.
-
Solution:
-
Reduce Injection Mass: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, the original injection was overloaded.
-
Use a Higher Capacity Column: If you need to inject a larger mass for preparative purposes or for detecting trace impurities, switch to a column with a larger internal diameter or a higher stationary phase loading.[18]
-
Q3: My polar pyrimidine isomers show little or no retention on a C18 column. What should I do?
Cause: Analyte is too hydrophilic for Reversed-Phase Chromatography. Highly polar compounds have very little affinity for the non-polar C18 stationary phase and are eluted at or near the void volume.
-
Causality: Retention in RP-HPLC requires some degree of hydrophobic character in the analyte. If the molecule is dominated by polar functional groups (e.g., -NH2, -OH), it will prefer to stay in the polar mobile phase.
-
Solution 1: Switch to HILIC. This is the preferred solution for very polar analytes.
-
Mechanism: HILIC uses a polar stationary phase (like silica or amide) and a highly organic mobile phase (e.g., >80% acetonitrile). The analytes partition into a water-enriched layer on the surface of the stationary phase. The more polar the analyte, the stronger the retention.[1]
-
Starting Conditions: Begin with a polar column (e.g., Amide) and a mobile phase of 90:10 Acetonitrile/10 mM Ammonium Acetate. Adjust the water content to optimize retention.[9][19]
-
-
Solution 2: Use an Ion-Pairing Reagent (for RP-HPLC).
-
Mechanism: An ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) is a molecule with a charged head group and a hydrophobic tail. It pairs with the charged analyte, and the resulting neutral, hydrophobic complex is retained on the C18 column.[20]
-
Caveat: Ion-pairing reagents can be difficult to remove from the column and can cause ion suppression in mass spectrometry.[21] This approach is often considered a last resort.
-
-
Solution 3: Use an Aqueous C18 Column.
-
Mechanism: Some C18 columns are specifically designed to be stable in 100% aqueous mobile phases without "phase collapse." These can sometimes provide sufficient retention for moderately polar compounds that are not retained on traditional C18 phases.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Which column should I choose as a starting point for pyrimidine isomer separation? A: For general screening, a modern, high-purity, end-capped C18 column (e.g., 100 Å, 2.7 or 3.5 µm particle size) is the most versatile starting point.[3] If your isomers are known to be highly polar, starting directly with a HILIC Amide column is more efficient.[9] For isomers with aromatic rings, a PFP (Pentafluorophenyl) column can provide unique selectivity and should be included in your initial screening.
Q: How do I select the optimal mobile phase pH and buffer? A: The key is to control the ionization state of your analytes.
-
Determine pKa: Find the pKa of your pyrimidine isomers.
-
Select pH: Choose a pH that is at least 1.5-2 units away from the pKa to ensure a single, stable ionic form. For basic pyrimidines, a pH of 2.5-3.5 is common.[14]
-
Choose a Buffer: Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[22]
-
For LC-MS: Always use volatile buffers.
| Target pH Range | Recommended Volatile Buffer System | Non-Volatile Alternative (UV Only) |
| 2.5 - 3.8 | 0.1% Formic Acid | 0.1% Phosphoric Acid |
| 3.8 - 5.8 | Ammonium Acetate / Acetic Acid | Sodium/Potassium Acetate |
| 8.2 - 10.2 | Ammonium Hydroxide / Ammonium Acetate | Sodium/Potassium Borate |
Q: My pyrimidine has chiral centers. How do I approach enantiomeric separation? A: Enantiomeric separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[2]
-
Column Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most broadly applicable and successful for a wide range of compounds, including pyrimidine derivatives.[5]
-
Mode Selection: Start with normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol). These often provide the best selectivity.
-
Method Development: Screen several polysaccharide-based CSPs with a standard mobile phase system. The elution order can be predicted in some cases using molecular modeling to understand the interaction between the enantiomers and the CSP.[2]
Part 4: Experimental Protocols
Protocol 1: Generic Reversed-Phase Method Development for Pyrimidine Isomers
This protocol provides a starting point for separating moderately polar pyrimidine isomers.
-
Column Selection: High-purity, end-capped C18, 100 x 2.1 mm, <3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Gradient:
-
Time 0.0 min: 5% B
-
Time 10.0 min: 95% B
-
Time 12.0 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm or as appropriate for your compound; or MS with ESI+.
-
Optimization:
-
If retention is too low, start the gradient at 0% or 2% B.
-
If resolution is poor in the early part of the gradient, decrease the gradient slope (e.g., extend the gradient time to 20 minutes).
-
If peaks are well-separated, shorten the gradient time to increase throughput.
-
Once a suitable gradient is found, it can be converted to an isocratic method for simplicity if the separation window allows.[13]
-
Protocol 2: Generic HILIC Method Development for Polar Pyrimidine Isomers
This protocol is for polar pyrimidine isomers that are poorly retained in reversed-phase.
-
Column Selection: HILIC Amide, 100 x 2.1 mm, <3 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Initial Gradient:
-
Time 0.0 min: 0% B (i.e., 95% ACN)
-
Time 10.0 min: 100% B (i.e., 50% ACN)
-
Time 12.0 min: 100% B
-
Time 12.1 min: 0% B
-
Time 18.0 min: 0% B (Allow for longer equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-2 µL (dissolve sample in 80-90% Acetonitrile if possible to avoid peak distortion).
-
Detection: UV or MS with ESI+.
-
Optimization:
References
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Retrieved from [Link]
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry, 22(2), 345–348. Retrieved from [Link]
-
Van Gennip, A. H., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28. Retrieved from [Link]
-
Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 879-890. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
KNAUER. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Al-Jureghb, S., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
-
Ianni, F., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899. Retrieved from [Link]
-
Fanali, S., et al. (2007). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 1147(2), 245-251. Retrieved from [Link]
-
Mouret, S., et al. (2016). Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods. Photochemistry and Photobiology, 92(1), 133-143. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
-
BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. mastelf.com [mastelf.com]
- 14. hplc.eu [hplc.eu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. sielc.com [sielc.com]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
addressing poor cell permeability of pyrimidine-based compounds
Technical Support Center: Pyrimidine-Based Compounds
A Senior Application Scientist's Guide to Overcoming Poor Cell Permeability
Welcome to the troubleshooting and support center for researchers working with pyrimidine-based compounds. Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their inherent polarity can often lead to a critical roadblock in drug development: poor cell permeability. This guide is designed to provide you, our fellow scientists, with a logical, evidence-based framework for diagnosing and systematically addressing this common challenge.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the initial questions that arise when a promising compound fails in a cellular context.
Q1: My pyrimidine-based compound is highly potent in my biochemical assay but shows no activity in cell-based assays. Is this a permeability issue?
A: This is a classic hallmark of poor membrane permeability. When a compound is active against its purified target (e.g., an enzyme) but inactive when that target is inside a cell, it strongly suggests the compound cannot reach its destination. The cell membrane acts as a selective barrier, and compounds with unfavorable physicochemical properties will be excluded. Before exploring other possibilities like metabolic instability, assessing permeability should be a primary step.
Q2: What are the key physicochemical properties that govern the cell permeability of pyrimidine derivatives?
A: Cell permeability is a delicate balance of several factors. For passive diffusion, the most critical properties are:
-
Lipophilicity (logP/logD): This measures a compound's affinity for a lipid environment versus an aqueous one. A value that is too low means the compound won't enter the lipid membrane, while a value that is too high can cause it to get stuck within the membrane.[3]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.[4] A high PSA (>140 Ų) is often associated with poor permeability as it increases the energy required to shed water molecules (desolvation) before entering the membrane.[5]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is crucial.[6] Each hydrogen bond to water must be broken for the molecule to enter the membrane, a process that is energetically costly.[5]
-
Molecular Weight (MW): Smaller molecules generally diffuse more rapidly across membranes.[7]
-
Ionization State (pKa): The charge of a molecule significantly impacts its ability to cross the lipid bilayer.[8] Generally, neutral, un-ionized species are more permeable than their charged counterparts.[3]
Q3: I've heard about "Lipinski's Rule of Five." How relevant is it for my pyrimidine compound?
A: Lipinski's Rule of Five (Ro5) is an incredibly useful guideline, not a strict law, for predicting oral bioavailability and permeability.[9] It was formulated by observing the properties of successful orally administered drugs.[10]
A compound is likely to have poor permeability if it violates more than one of these rules:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Lipophilicity (logP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Why it's important: The pyrimidine core itself contains two nitrogen atoms, which are hydrogen bond acceptors. Substitutions on the ring can easily add more polar groups, increasing the HBA/HBD count and PSA, or increase the molecular weight.[11] While many successful drugs exist that violate one or more of these rules (so-called "beyond the Rule of Five" space), the Ro5 provides an excellent first-pass filter to identify potential permeability liabilities.[9][10]
Q4: How can I get a quick, initial estimate of my compound's permeability without complex cell culture?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, cost-effective first step.[12] It's a cell-free assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[13] Because it measures only passive diffusion, it provides a clean, uncomplicated baseline of your compound's intrinsic permeability.[14] A poor result in PAMPA is a strong indicator that the compound's fundamental physicochemical properties need to be optimized.
Part 2: Troubleshooting Workflow - From Diagnosis to Solution
If the initial assessment points towards a permeability problem, this workflow provides a systematic approach to quantify the issue, identify the cause, and implement a solution.
Step 1: Quantifying the Permeability Problem with PAMPA
The first step is to generate quantitative data. The PAMPA assay will classify your compound's passive permeability.
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of a phospholipid (e.g., 10% lecithin) in an organic solvent like dodecane.[12]
-
Donor Solution: Dissolve your test compound in a buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 100 µM), typically with a small amount of DMSO (e.g., <5%) to aid solubility.[15]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with fresh buffer.[13]
-
-
Prepare Membrane Plate: Gently add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well on a 96-well donor plate, being careful not to puncture the membrane. Allow the solvent to evaporate, leaving a lipid layer.[13]
-
Assemble the "Sandwich": Place the lipid-coated donor plate onto the acceptor plate.
-
Add Compound: Add your donor solution containing the test compound to the wells of the donor plate.
-
Incubate: Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.[16]
-
Analyze: After incubation, carefully separate the plates. Measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[14]
-
Calculate Permeability (Pₑ): The effective permeability is calculated using the concentrations and physical parameters of the system.
The output is an effective permeability coefficient (Pₑ), typically in units of 10⁻⁶ cm/s.
| Permeability Class | Pₑ (x 10⁻⁶ cm/s) | Interpretation & Next Steps |
| High | > 15 | Passive permeability is unlikely to be a major barrier. If cell-based activity is still low, investigate other mechanisms like active efflux or metabolism. |
| Medium | 1 - 15 | Permeability may be borderline. Small structural modifications could yield significant improvements. Consider this a key optimization parameter. |
| Low | < 1 | Passive permeability is a significant barrier. The compound's physicochemical properties require substantial modification. |
This table provides general classification ranges; specific values can vary based on the exact PAMPA protocol.
Caption: Workflow for the PAMPA assay.
Step 2: Identifying the Permeability Barrier
If PAMPA results indicate low permeability, the next step is to diagnose the likely cause based on the compound's structure.
Caption: Key barriers to cell entry.
| Observation (from Structure) | Likely Cause of Poor Permeability | Rationale |
| Multiple -OH, -NH₂, -COOH groups | High Polar Surface Area (PSA) & H-Bond Donors | These groups form strong hydrogen bonds with water. The energy required to break these bonds (desolvation energy) before entering the lipid membrane is very high.[5] |
| Low calculated logP (<1.0) | Low Lipophilicity | The compound is too polar and has a low affinity for the hydrophobic core of the cell membrane, preventing it from partitioning into the bilayer.[3] |
| High calculated logP (>5.0) | High Lipophilicity | The compound enters the membrane easily but may become trapped within the lipid core, unable to partition back out into the aqueous cytosol. This is less common for pyrimidines but can occur with greasy substituents.[4] |
| Quaternary amines, sulfonates | Permanent Charge | Charged molecules cannot easily pass through the nonpolar lipid bilayer without a specific transporter. The energy penalty is prohibitive.[8] |
| Large, flexible structure with polar groups | Active Efflux | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove xenobiotics from the cell.[17] This is not a passive permeability issue but has the same outcome: low intracellular concentration. |
Step 3: Strategic Interventions & Chemical Modifications
Based on the diagnosis, select a strategy to modify the compound.
This involves making discrete chemical changes to the parent molecule to improve its properties.
| Modification Strategy | Example Chemical Change | Expected Impact | Key Consideration |
| Mask Polar Groups | Convert a carboxylic acid (-COOH) to a methyl ester (-COOCH₃). | Reduces HBD count by 1; increases logP. | The ester must be cleavable by intracellular esterases to release the active acid form. |
| Reduce H-Bond Donors | Replace a primary amine (-NH₂) with a tertiary amine (-NMe₂). | Reduces HBD count by 2; can increase logP. | May alter target binding if the NH₂ group was critical for a key interaction. |
| Modulate Lipophilicity | Add a small alkyl or halogen substituent. | Increases logP. | Must be carefully balanced to avoid making the compound too greasy, which can decrease solubility and increase metabolic liability. |
| Promote Internal H-Bonds | Introduce groups that can form an intramolecular hydrogen bond. | This can "hide" polar groups from water, effectively lowering the dynamic PSA and reducing the desolvation penalty.[18][19] | Requires specific stereochemistry and conformational flexibility. |
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.[20] This is an excellent strategy for temporarily masking polar groups that are essential for target activity but detrimental to permeability.[21][22]
-
Mechanism: A lipophilic, enzyme-labile group is attached to a polar functional group (like a phosphate, carboxylate, or hydroxyl). This new, more permeable molecule crosses the cell membrane. Inside the cell, enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active drug at its site of action.[23]
-
Common Prodrug Moieties:
-
For Carboxylic Acids: Acyloxymethyl esters.
-
For Phosphates/Phosphonates: Pivaloyloxymethyl (POM) or S-acylthioethyl (SATE) groups.
-
For Amines/Amides: N-Mannich bases.
-
If you suspect your compound is being actively pumped out of cells, this must be confirmed experimentally. The gold-standard in vitro model for this is the Caco-2 permeability assay.[24][25]
-
Caco-2 Cells: These are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate into a monolayer that mimics the intestinal epithelial barrier.[26] Crucially, they express key efflux transporters like P-glycoprotein (P-gp).[27]
-
Bidirectional Transport Assay: The permeability of the compound is measured in two directions: from the top (apical, AP) to the bottom (basolateral, BL) and from BL to AP.
-
Calculating the Efflux Ratio (ER):
-
ER = Papp (BL→AP) / Papp (AP→BL)
-
An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.[26]
-
-
Using Inhibitors: The assay can be repeated in the presence of a known P-gp inhibitor like verapamil.[28] If the ER decreases significantly in the presence of the inhibitor, it confirms that P-gp is responsible for the efflux.[29]
Part 3: Advanced Assays & In-Depth Characterization
While PAMPA is an excellent screening tool, the Caco-2 assay provides more biologically relevant data, accounting for passive diffusion, active transport, and paracellular routes.[26][30] It is considered the industry standard for predicting human oral drug absorption.[24] If your compound is intended for oral administration, generating Caco-2 data is a critical step in its development profile.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Bentham Science. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
-
Mastering Lipinski Rules for Effective Drug Development. Bioaccess. Available at: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
-
Caco-2 Permeability. Concept Life Sciences. Available at: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. Available at: [Link]
-
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. Available at: [Link]
-
increase membrane permeability by prodrug design. Slideshare. Available at: [Link]
-
PAMPA permeability assay. Slideshare. Available at: [Link]
-
What are the exceptions to Lipinski's Rule of 5? Patsnap Synapse. Available at: [Link]
-
Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. Available at: [Link]
-
What are the physicochemical properties affecting drug distribution? Patsnap Synapse. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
Lipinski´s Rule of 5. PharmaInformatic. Available at: [Link]
-
High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Publications. Available at: [Link]
-
Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. Available at: [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. Available at: [Link]
-
Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. Available at: [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Available at: [Link]
-
Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Ivyspring. Available at: [Link]
-
P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. NIH. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP. Books. Available at: [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchtrend.net [researchtrend.net]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 7. journals.co.za [journals.co.za]
- 8. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. PAMPA permeability assay | PDF [slideshare.net]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 18. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 23. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 28. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Analytical Standards for 4-Chloro-6-ethoxy-2-pyrimidinamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the quality control of 4-chloro-6-ethoxy-2-pyrimidinamine. As a key intermediate in pharmaceutical synthesis, the purity and characterization of this compound are of paramount importance. This document outlines objective comparisons of its performance with alternative compounds and provides supporting experimental data to ensure analytical method robustness and accuracy.
Introduction to this compound and its Analytical Significance
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active molecules, including several approved drugs. The specific substituents—a chloro group at position 4, an ethoxy group at position 6, and an amino group at position 2—confer distinct chemical properties that necessitate well-defined analytical methods for its characterization and quality control.
Accurate and precise analytical standards are crucial for:
-
Purity Assessment: Quantifying the amount of this compound in a sample and identifying any impurities.
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions to determine its shelf-life and storage requirements.
-
Regulatory Compliance: Ensuring that the quality of the intermediate meets the stringent requirements of regulatory bodies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the reliable characterization of this compound. This section compares the most common and effective methods, highlighting their principles, advantages, and limitations.
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages: High resolution, sensitivity, and reproducibility. It is a stability-indicating method capable of separating the main compound from its degradation products and related impurities.
-
Considerations: The polar nature of the pyrimidine derivative can sometimes lead to poor retention on standard reversed-phase columns[1].
Recommended HPLC Strategy: Reversed-Phase with a Polar-Embedded Column
To overcome the challenge of poor retention of polar analytes, a reversed-phase HPLC method using a polar-embedded or end-capped column is recommended. This approach enhances the retention of polar compounds, providing better separation and peak shape[1].
Table 1: Comparison of HPLC Strategies
| Strategy | Stationary Phase (Column) | Typical Mobile Phase | Advantages | Considerations |
| Reversed-Phase (RP-HPLC) | C8 or C18 Silica[1][2] | Aqueous buffer with Acetonitrile or Methanol[1][2] | Widely available and robust.[1] | Poor retention for highly polar analytes.[1] |
| RP-HPLC with Polar-Embedded/Endcapped Column | Polar-functional group embedded or endcapped C18[1] | High aqueous content mobile phases (>95% aqueous buffer)[1] | Enhanced retention for polar compounds. | May require longer equilibration times. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., silica, amide) | High organic content mobile phase with a small amount of aqueous buffer | Excellent retention for very polar compounds.[1] | Sensitive to water content in the sample solvent.[1] |
GC is suitable for volatile and thermally stable compounds. While less common for this specific analyte, it can be employed for the analysis of certain impurities or related substances.
-
Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Advantages: High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Considerations: The compound may require derivatization to increase its volatility and thermal stability. The high temperatures of the GC inlet and column could potentially cause degradation of the analyte.
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Advantages: Provides unambiguous structural information. 1H and 13C NMR are routinely used to confirm the identity and purity of the compound[3][4][5][6][7].
-
Considerations: Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis.
MS is a powerful technique for determining the molecular weight and elemental composition of a compound. It is often coupled with a chromatographic system (LC-MS or GC-MS) for enhanced specificity.
-
Principle: Measures the mass-to-charge ratio of ions.
-
Advantages: High sensitivity and specificity. Provides molecular weight information, which is crucial for identity confirmation.
-
Considerations: Does not provide information about the stereochemistry of the molecule.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical experiments.
This protocol is a starting point and may require optimization based on the specific instrumentation and column used.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector[1].
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8].
-
Mobile Phase A: 0.1% Formic Acid in Water[2].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2].
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm[2].
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a Water/Acetonitrile (95:5 v/v) mixture to a final concentration of 1.0 mg/mL[1].
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection[1][2].
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Forced degradation studies are essential to develop stability-indicating methods and to understand the degradation pathways of the drug substance[9].
Caption: Workflow for Forced Degradation Studies.
Comparison with Alternative Pyrimidine Standards
The analytical behavior of this compound can be benchmarked against other commercially available chloropyrimidine derivatives.
Table 2: Comparison of Related Pyrimidine Analytical Standards
| Compound | CAS Number | Molecular Formula | Key Analytical Considerations |
| 2-Amino-4-chloropyrimidine | 3993-78-0 | C4H4ClN3 | A simpler analog, useful for initial method development. A Certificate of Analysis for a similar compound shows a purity of 99.85% by HPLC[10]. |
| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C5H6ClN3 | The methyl group may slightly alter retention time and UV absorbance compared to the ethoxy group[11]. |
| 4-Chloro-6-methoxypyrimidin-2-amine | 5734-64-5 | C5H6ClN3O | Very similar structure, with a methoxy instead of an ethoxy group. This would be an excellent compound for comparative chromatographic studies[12][13][14]. |
| 2,4-Diamino-6-chloropyrimidine | 156-83-2 | C4H5ClN4 | The additional amino group will significantly increase polarity, requiring adjustments to the chromatographic method[15]. |
Data Interpretation and Trustworthiness
A self-validating analytical system is built on the principles of specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The HPLC method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is confirmed through peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. biomedres.us [biomedres.us]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
- 12. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 14. 4-Chloro-6-meth-oxy-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,4,6-Substituted Pyrimidine Derivatives as Kinase Inhibitors
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activity of 2,4,6-substituted pyrimidine derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous endogenous molecules, including nucleic acid bases. This inherent biocompatibility and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a "privileged scaffold" in the design of kinase inhibitors. Kinases are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP pocket, pyrimidine-based inhibitors can block the downstream signaling that drives tumor growth and proliferation.
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents at the 2, 4, and 6 positions of the ring. Strategic modifications at these positions can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on a series of 4-anilino-6-phenoxy-pyrimidine derivatives, which serve as an excellent case study for understanding the SAR of this class of compounds.
Comparative Analysis of 4-Anilino-6-Phenoxy-Pyrimidine Derivatives as EGFR/ErbB-2 Inhibitors
Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (HER2) are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, making them prime targets for therapeutic intervention. The following data, derived from a study on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines, illustrates how modifications to the phenoxy group at the C6 position of the pyrimidine ring impact their inhibitory activity.[1]
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a selection of these derivatives against EGFR and ErbB-2 kinases.
| Compound ID | R Group (at C6-phenoxy) | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
| 6 | Acrylamido | 37 | 29 |
| 9 | Cyanoacetamido | 48 | 38 |
| 11 | (4-amino)pyrimidinylamino | 61 | 42 |
| 14 | Phenoxyacetamido | 65 | 79 |
Data extracted from a study by Liu et al. (2012).[1]
Expert Analysis of Structure-Activity Relationship (SAR):
The data reveals that small, flexible substituents on the C6-phenoxy ring that can act as hydrogen bond donors and acceptors are favorable for potent dual inhibition of EGFR and ErbB-2.
-
Compound 6 , with an acrylamido group, demonstrates the most potent activity against both kinases. The terminal amide and the double bond likely engage in crucial interactions within the active site.
-
Compounds 9 and 11 also show significant potency, highlighting the importance of nitrogen-containing functional groups that can participate in hydrogen bonding.
-
Compound 14 , with a bulkier phenoxyacetamido group, exhibits a slight decrease in potency, suggesting that steric hindrance may play a role in modulating activity.
This analysis underscores the importance of rational design in optimizing the inhibitory potential of pyrimidine derivatives. The choice of substituents at the C6 position is critical for achieving high-affinity binding to the target kinases.
In Vitro Antiproliferative Activity
The ultimate goal of a kinase inhibitor in oncology is to halt the proliferation of cancer cells. The following table presents the IC50 values of the same series of compounds against A431 (EGFR overexpressing) and SKOV-3 (ErbB-2 overexpressing) human cancer cell lines.
| Compound ID | R Group (at C6-phenoxy) | A431 IC50 (µM) | SKOV-3 IC50 (µM) |
| 6 | Acrylamido | 3.25 | 0.89 |
| 11 | (4-amino)pyrimidinylamino | 4.24 | 0.71 |
Data extracted from a study by Liu et al. (2012).[1]
Expert Analysis of Cellular Activity:
The antiproliferative data correlates well with the kinase inhibition data.
-
Compounds 6 and 11 , which were potent dual inhibitors of EGFR and ErbB-2, also effectively inhibit the growth of cancer cell lines that are dependent on these kinases.
-
Notably, both compounds are more potent against the SKOV-3 cell line, which overexpresses ErbB-2, suggesting a potential for targeted therapy in ErbB-2 positive cancers.
This demonstrates the successful translation of enzymatic inhibition into cellular efficacy, a critical step in the drug discovery process.
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
To understand how these pyrimidine derivatives exert their effect, it is essential to visualize the signaling pathway they inhibit. The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is a common target for this class of compounds.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by pyrimidine derivatives.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of pyrimidine derivatives. These protocols are designed to be self-validating and ensure the generation of reproducible data.
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the in vitro kinase inhibitory activity of the synthesized compounds using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized pyrimidine derivatives
-
Target kinase (e.g., EGFR, ErbB-2)
-
Kinase substrate (specific to the target kinase)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrimidine derivative in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: In a white microplate, add the following components in order:
-
Assay buffer
-
Diluted pyrimidine derivative or DMSO (for control wells)
-
Target kinase
-
Kinase substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Sources
4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE vs other pyrimidine kinase inhibitors
An In-Depth Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating Scaffolds from Precursors to Clinical Candidates
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal therapeutic targets.[1][2] Their dysregulation is a common feature in numerous diseases, making the development of specific inhibitors a cornerstone of targeted therapy.[3] Among the myriad of chemical structures explored, the pyrimidine nucleus stands out as a "privileged scaffold".[4][5][6] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the kinase active site, and its versatile structure serves as a foundational building block for numerous FDA-approved drugs.[4][6][7][8]
This guide provides a comparative analysis of pyrimidine-based kinase inhibitors, with a specific focus on understanding the role of foundational molecules like 4-Chloro-6-ethoxy-2-pyrimidinamine in the synthesis of more complex, potent, and selective therapeutic agents. We will delve into the experimental data that underpins the evaluation of these compounds, provide detailed methodologies for their characterization, and contextualize their performance against established alternatives.
While not extensively documented as a potent kinase inhibitor itself, This compound and its close analogs represent critical starting points in medicinal chemistry. Its structure, featuring a pyrimidine core with strategically placed chloro, ethoxy, and amine groups, makes it a highly versatile building block.[9]
The electron-deficient nature of the pyrimidine ring, combined with the chloro-substituent at the 4-position, renders this site highly susceptible to nucleophilic aromatic substitution (SNAr).[10] This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily introduce a wide array of functional groups to build more complex molecules with tailored kinase selectivity profiles. The synthesis of related compounds, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, has been shown to proceed efficiently, highlighting the feasibility of selective functionalization of the pyrimidine scaffold.[11][12] Therefore, this compound is best understood not as an end-product inhibitor, but as a key precursor for developing next-generation kinase inhibitors.
Performance Benchmarking: A Comparative Analysis of Pyrimidine Kinase Inhibitors
To understand the performance of pyrimidine-based drugs, it is essential to compare clinically relevant examples against other inhibitor classes. The efficacy of these inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), a measure of potency where lower values indicate greater effectiveness.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, provides a compelling case study. It demonstrates superior efficacy against mutant forms of EGFR, particularly the T790M resistance mutation, when compared to first-generation quinazoline-based inhibitors like Erlotinib.[4]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[4] |
This data clearly illustrates the targeted advantage of the pyrimidine scaffold in Osimertinib, which maintains high potency against the T790M mutation that confers resistance to Erlotinib.
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
Similarly, in the context of HER2-positive cancers, the pyrimidine-based inhibitor Tucatinib shows excellent potency and selectivity, comparing favorably with the quinazoline-based inhibitor Lapatinib.[4]
| Parameter | Tucatinib (Pyrimidine-based) | Lapatinib (Quinazoline-based) |
| Biochemical IC50 (HER2) | ~8 nM | ~10 nM |
| Cellular IC50 (BT474, HER2+) | ~15 nM | ~30 nM |
| Data represents typical values from comparative studies. |
These examples underscore how the pyrimidine scaffold can be tailored to create highly potent and selective inhibitors for critical oncogenic kinases.
Methodologies for Evaluating Kinase Inhibitor Performance
The rigorous evaluation of kinase inhibitors requires a multi-faceted approach, progressing from initial biochemical assays to more complex cellular models. This progression is critical because promising results in biochemical assays do not always translate to efficacy within the complex environment of a living cell.[13][14]
In Vitro Biochemical Assays for Potency Determination
The primary goal of in vitro assays is to determine an inhibitor's direct effect on the activity of a purified kinase enzyme.[15] Luminescence-based assays that quantify ATP consumption are a widely used method for determining IC50 values.[3][16]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[3][16]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in DMSO. A known non-selective inhibitor like Staurosporine should be used as a positive control.[3]
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.[3]
-
Add 2.5 µL of a solution containing the purified kinase of interest in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[3]
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]
-
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3][16]
-
Add 20 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature to develop the luminescent signal.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
-
Cellular Assays for Target Engagement and Functional Validation
Cell-based assays are indispensable for confirming that an inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[1][17] Factors like high intracellular ATP concentrations and the presence of other cellular proteins can significantly alter a compound's effectiveness compared to in vitro results.[13][14]
Experimental Protocol: Cellular Target Phosphorylation Assay (Western Blot)
This protocol assesses whether an inhibitor can block the phosphorylation of a kinase's known downstream substrate within intact cells.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., H1975 for an EGFR inhibitor) in 6-well plates and allow them to adhere overnight.
-
Starve the cells of growth factors (e.g., by using a low-serum medium) for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody against the total protein of the substrate (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: A generic receptor tyrosine kinase signaling cascade.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-Ethoxy-2-Pyrimidinamine: HPLC vs. UPLC
This guide provides an in-depth comparison and validation framework for analytical methods tailored to 4-chloro-6-ethoxy-2-pyrimidinamine, a key pyrimidine scaffold in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated analytical method is not merely a regulatory checkbox; it is the foundation of product quality, ensuring safety and efficacy from early-stage development through to commercial manufacturing.[1][2]
Choosing the Analytical Platform: HPLC vs. UPLC
The fundamental principle of separating chemical components based on their interaction with a stationary and mobile phase is the same for both HPLC and UPLC.[7] The primary distinction, and the source of their differing performance characteristics, lies in the column particle size and the operating pressure required.[8]
-
High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades, typically utilizing columns with particle sizes of 3-5 µm and operating at pressures up to 6,000 psi.[8][9] It is known for its robustness and versatility.
-
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of this technology, employing sub-2 µm particles.[10] This smaller particle size dramatically increases the surface area for interaction, leading to significantly higher separation efficiency. However, pushing a mobile phase through such a densely packed column requires much higher operating pressures, often up to 15,000 psi (100 MPa).[8][9][10]
The causality behind UPLC's enhanced performance is rooted in chromatographic theory. The smaller particles improve mass transfer, allowing for the use of higher linear velocities (flow rates) without sacrificing resolution.[10] This directly translates to faster analysis times and sharper, narrower peaks, which in turn leads to greater sensitivity.[11]
Table 1: Head-to-Head Comparison of HPLC and UPLC Systems
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact |
| Column Particle Size | 3–5 µm | < 2 µm | Smaller particles provide more surface area, leading to higher efficiency and resolution.[8] |
| Operating Pressure | 500–6,000 psi | Up to 15,000 psi | Higher pressure is required to force the mobile phase through the smaller, more resistant particles.[9] |
| Analysis Speed | Slower (Typical run: 15–20 min)[8] | Faster (Typical run: 3–10 min)[9] | Higher efficiency allows for faster flow rates without loss of resolution, increasing throughput.[7] |
| Sensitivity | Good | Superior | Narrower peaks result in a higher signal-to-noise ratio, improving detection of trace impurities.[7][11] |
| Solvent Consumption | Higher | Lower | Shorter run times and smaller column dimensions significantly reduce solvent usage and waste.[11] |
| Initial Cost | Lower | Higher | UPLC systems require specialized pumps and detectors capable of handling extreme pressures. |
The Validation Gauntlet: A Parameter-by-Parameter Protocol
Analytical method validation is a documented process that proves a method is suitable for its intended purpose.[1][12] The following protocols are designed based on the ICH Q2(R1) guideline and provide a framework for validating a method for the quantification of this compound and its related substances.[3][13][14]
Specificity and Selectivity
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and matrix components.[6][14] A lack of specificity can lead to inaccurate quantification. Forced degradation studies are the ultimate test of specificity, intentionally stressing the drug substance to produce potential degradation products and proving the method can separate them from the main analyte peak. Peak purity analysis via a Diode Array Detector (DAD) or Mass Spectrometer (MS) provides further, self-validating evidence by confirming that the analyte peak is spectrally homogeneous.
-
Prepare Solutions:
-
Analyte Solution: Prepare a solution of this compound at the target concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., Acetonitrile:Water 50:50).
-
Placebo Solution: Prepare a solution containing all formulation excipients without the active ingredient.
-
Forced Degradation Samples: Subject the analyte solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis: Inject the blank, placebo, unstressed analyte, and all stressed samples into both the HPLC and UPLC systems.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention time of the main analyte in the blank and placebo chromatograms.
-
Assess the resolution between the main analyte peak and any degradation product peaks.
-
Perform peak purity analysis on the main analyte peak in all chromatograms.
-
Caption: Workflow for Specificity via Forced Degradation.
Table 2: Hypothetical Specificity & Degradation Data
| Condition | System | Analyte RT (min) | Degradant Peaks | Resolution (Analyte vs. Nearest Impurity) | Peak Purity Index |
| Unstressed | HPLC | 8.52 | None | N/A | > 0.999 |
| UPLC | 2.15 | None | N/A | > 0.999 | |
| Acid Hydrolysis | HPLC | 8.51 | RT: 7.98 | 2.8 | > 0.999 |
| UPLC | 2.14 | RT: 1.95 | 3.5 | > 0.999 | |
| Oxidative | HPLC | 8.53 | RT: 9.25 | 3.1 | > 0.999 |
| UPLC | 2.15 | RT: 2.41 | 4.2 | > 0.999 |
Linearity
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is critical for accurate quantification and is typically evaluated using the correlation coefficient (r²) of a linear regression plot. An r² value close to 1.0 indicates a strong linear relationship.
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard.
-
Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the slope, y-intercept, and correlation coefficient (r²).
Table 3: Comparative Linearity Data
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Range | 0.5 - 15 µg/mL | 0.1 - 15 µg/mL | Covers normal assay range |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Slope | 45870 | 185400 | - |
| Y-Intercept | 1250 | 980 | Should be insignificant |
Accuracy
Expertise & Causality: Accuracy measures the closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure analyte is "spiked" into a placebo mixture. High percent recovery demonstrates that the method can accurately measure the analyte without bias from the sample matrix.
-
Prepare Spiked Samples: Prepare triplicate samples of a placebo mixture spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze all nine spiked samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Table 4: Comparative Accuracy (Recovery) Data
| Spike Level | System | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | HPLC | 99.5% | 0.8% | Recovery: 98.0% - 102.0% |
| UPLC | 100.2% | 0.5% | %RSD: ≤ 2.0% | |
| 100% | HPLC | 100.8% | 0.6% | |
| UPLC | 100.5% | 0.4% | ||
| 120% | HPLC | 99.1% | 0.9% | |
| UPLC | 99.8% | 0.6% |
Precision
Expertise & Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment). A low Relative Standard Deviation (%RSD) indicates high precision.
-
Repeatability: Prepare six individual test samples of the analyte at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six individual test samples on a different day, with a different analyst, or on a different instrument.
-
Evaluation: Calculate the %RSD for the results from the repeatability study, the intermediate precision study, and for all 12 results combined.
Table 5: Comparative Precision Data
| Parameter | System | Mean Assay (%) | % RSD | Acceptance Criteria |
| Repeatability (n=6) | HPLC | 100.3% | 0.75% | %RSD ≤ 2.0% |
| UPLC | 100.1% | 0.45% | ||
| Intermediate Precision (n=6) | HPLC | 99.8% | 0.82% | |
| UPLC | 100.4% | 0.51% | ||
| Overall (n=12) | HPLC | 100.1% | 0.95% | |
| UPLC | 100.3% | 0.60% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Causality: These parameters describe the lowest concentration of analyte that the method can reliably handle.
-
LOD: The lowest amount that can be detected, but not necessarily quantified as an exact value.[15][16]
-
LOQ: The lowest amount that can be quantified with suitable precision and accuracy.[17][18] These are crucial for impurity analysis. The superior sensitivity of UPLC typically results in lower LOD and LOQ values.[7]
-
Method 1 (Signal-to-Noise Ratio): Prepare a series of increasingly dilute solutions of the analyte. Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Method 2 (Statistical): Construct a calibration curve using a series of low-concentration samples. Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[18]
-
Table 6: Comparative LOD & LOQ Data
| Parameter | System | Value (µg/mL) | Determination Method |
| LOD | HPLC | 0.15 | S/N Ratio ≈ 3:1 |
| UPLC | 0.03 | S/N Ratio ≈ 3:1 | |
| LOQ | HPLC | 0.50 | S/N Ratio ≈ 10:1 |
| UPLC | 0.10 | S/N Ratio ≈ 10:1 |
Robustness
Expertise & Causality: Robustness testing demonstrates the reliability of a method with respect to small but deliberate variations in its parameters. It provides an indication of its suitability for transfer to other labs and its performance during normal use. Failures in robustness testing often point to a method that is not well-developed.
-
Identify Parameters: Select critical method parameters to vary (e.g., flow rate, column temperature, mobile phase composition).
-
Vary Parameters: Analyze a system suitability solution and a test sample under the normal condition and under each varied condition (one variation at a time).
-
Evaluation: Assess the impact of each variation on key system suitability parameters like retention time, resolution, and peak tailing factor.
Table 7: Comparative Robustness Data (UPLC Example)
| Parameter Varied | Variation | Retention Time (min) | Resolution | Tailing Factor |
| Nominal | - | 2.15 | 4.2 | 1.1 |
| Flow Rate | +10% (0.44 mL/min) | 1.95 | 4.1 | 1.1 |
| -10% (0.36 mL/min) | 2.36 | 4.3 | 1.1 | |
| Column Temp. | +5°C (45°C) | 2.11 | 4.2 | 1.1 |
| -5°C (35°C) | 2.19 | 4.1 | 1.2 | |
| Mobile Phase %B | +2% | 2.05 | 4.0 | 1.1 |
| -2% | 2.25 | 4.3 | 1.1 |
The Self-Validating System: Overall Workflow & Suitability
A validated method does not exist in a vacuum. It is part of a lifecycle that begins with development and continues through routine use. System Suitability Testing (SST) is the mechanism that ensures the chromatographic system is adequate for the intended analysis on any given day, acting as a routine check on the validated state.
Caption: Analytical Method Validation Lifecycle.
Conclusion and Recommendations
Both HPLC and UPLC can be successfully validated to provide accurate, precise, and reliable data for the analysis of this compound. The choice between them is dictated by the specific needs of the laboratory and the stage of drug development.
-
UPLC is the superior choice for high-throughput environments, complex impurity profiling where maximum resolution is needed, and when low-level detection is critical. The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and improved laboratory efficiency.[7][11]
-
HPLC remains a robust and cost-effective option for routine quality control applications where throughput is less of a concern. Its established protocols and lower initial investment make it an accessible and reliable workhorse for many laboratories.[8]
Ultimately, a well-developed and rigorously validated method, regardless of the platform, is the cornerstone of analytical quality in the pharmaceutical industry. It provides the trustworthy data necessary to make informed decisions and ensure patient safety.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
HPLC vs. UPLC. (2025, December 30). WebofPharma. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Journal of Drug Delivery and Therapeutics. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. [Link]
-
VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION. (n.d.). TSI Journals. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
-
Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube. [Link]
-
How To Start Method Validation-Related Substances. (n.d.). Scribd. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). The Pharma Guidance. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]
-
Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. [Link]
-
A new validation approach applied to the GC determination of impurities in organic solvents. (2025, August 5). ScienceDirect. [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]
-
(PDF) Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2025, August 10). ResearchGate. [Link]
-
Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (n.d.). SciELO. [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Validation of Analytical Methods: EMA and FDA Audit Findings. (2025, December 18). PharmaRegulatory.in. [Link]
-
Related Substances Method Validation. (2022, February 2). Pharmaguideline Forum. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine. [Link]
-
Method Development and Validation of Gas Chromatography. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs. (2016, December 24). Journal of Chromatographic Science. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]
-
(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025, October 16). ResearchGate. [Link]
-
(PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate. [Link]
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
-
Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. (n.d.). RSC Publishing. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. HPLC vs. UPLC [webofpharma.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 4-Chloro-6-ethoxy-2-pyrimidinamine Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology.[1] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a vast array of protein kinases, enzymes frequently dysregulated in human diseases.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-chloro-6-ethoxy-2-pyrimidinamine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Privileged Starting Point
The this compound structure presents a trifecta of strategically positioned functional groups, each offering distinct opportunities for chemical modification and interaction with biological targets.
-
The 2-Amino Group: This primary amine is a critical hydrogen bond donor, often anchoring the molecule within the hinge region of a kinase's ATP-binding pocket. Modifications at this position can profoundly influence binding affinity and selectivity.
-
The 4-Chloro Group: The chlorine atom serves as a versatile synthetic handle. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties.[4]
-
The 6-Ethoxy Group: The ethoxy group occupies a region of the binding pocket that can be exploited to enhance potency and selectivity. Variations in the alkoxy or aryloxy group at this position can fine-tune interactions with the solvent-exposed region of the target protein.
The interplay of these three positions forms the basis of the SAR exploration for this class of compounds.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
Our analysis of this compound analogs will focus on systematic modifications at the C4 and C6 positions of the pyrimidine ring, drawing upon data from various studies on related 2-aminopyrimidine derivatives. While a singular, comprehensive study on this exact scaffold is not publicly available, we can synthesize findings from multiple sources to build a robust SAR model.
The Impact of C4 Substitution: Beyond a Synthetic Handle
The substitution of the C4-chloro atom is a common strategy to enhance biological activity and modulate physicochemical properties. The nature of the substituent introduced can dramatically alter the compound's profile.
Table 1: Comparative Anticancer Activity of C4-Substituted 2-Aminopyrimidine Analogs
| Compound ID | C4-Substituent | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Analog 1 | -Cl | HCT116 (Colon) | 89.24 ± 1.36 | [5] |
| MCF7 (Breast) | 89.37 ± 1.17 | [5] | ||
| Analog 2 | Bromophenyl piperazine | HCT116 (Colon) | 89.24 ± 1.36 | [5] |
| MCF7 (Breast) | 89.37 ± 1.17 | [5] | ||
| Analog 3 | Morpholine | PI3Kα | 0.019 | [6] |
| mTOR | 0.037 | [6] |
Expertise & Experience: As evidenced in Table 1, replacing the chloro group with a larger, more complex moiety like a bromophenyl piperazine (Analog 2) can, in some cases, maintain or slightly alter the anticancer activity against cell lines like HCT116 and MCF7.[5] However, the introduction of a morpholine ring (Analog 3) has been shown to yield highly potent inhibitors of PI3Kα and mTOR kinases.[6] This highlights a critical principle in SAR: the choice of substituent at C4 should be guided by the topology of the target's binding site. A bulky group may be well-tolerated or even beneficial if it can access a deeper hydrophobic pocket, while a smaller, more polar group like morpholine may be optimal for forming favorable interactions in a different region of the active site.
The Influence of C6 Substitution: Tuning for Potency and Selectivity
Modifications at the C6 position, occupied by the ethoxy group in our parent scaffold, are crucial for fine-tuning potency and achieving selectivity against off-target kinases.
Table 2: Comparative Activity of C6-Substituted 2-Aminopyrimidine Analogs
| Compound ID | C6-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| Analog 4 | Diaryl | Anti-inflammatory | - | [7] |
| Analog 5 | (2,4-dichlorophenyl) | Not Specified | Not Specified | |
| Analog 6 | (3-bromophenyl) | Not Specified | Not Specified |
Expertise & Experience: The introduction of aryl groups at the C6 position, as seen in diaryl-substituted pyrimidines (Analog 4), has been associated with anti-inflammatory and antimicrobial activities.[7] While specific IC50 values are not always provided, these studies suggest that extending into the solvent-exposed region with aromatic moieties can confer novel biological properties. The choice of substitution on these aryl rings (e.g., dichlorophenyl in Analog 5 vs. bromophenyl in Analog 6) will further dictate the electronic and steric properties of the molecule, influencing its interactions with the target.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below are representative protocols for key assays used in the evaluation of pyrimidine-based kinase inhibitors.
Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from high-throughput screening methods for pyrimidine-based kinase inhibitors.[8]
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a test compound results in a higher luminescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).
-
Prepare serial dilutions of the test compounds (analogs of this compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well white, opaque-bottom plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
ATP Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizing the Path to Potency: SAR Trends and Workflows
Graphical representations are invaluable tools for understanding complex biological data and experimental processes.
Caption: Key SAR points for this compound analogs.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other targeted therapies. The strategic positioning of its functional groups provides a rich playground for medicinal chemists to explore diverse chemical space and optimize for potency, selectivity, and drug-like properties.
This guide has synthesized data from multiple studies to construct a foundational understanding of the SAR of this compound class. Key takeaways include the versatility of the C4-chloro group for introducing diverse functionalities and the importance of the C6-alkoxy/aryloxy group in fine-tuning biological activity.
Future research in this area should focus on a more systematic exploration of substitutions at all three key positions, coupled with comprehensive profiling against a panel of kinases to better understand the drivers of selectivity. Furthermore, the investigation of fused-ring systems and bioisosteric replacements for the pyrimidine core could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Pradeepkumar, K., Narender reddy, K., & Vijaykumar, N. (n.d.). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific reports, 12(1), 17559. [Link]
-
Buron, F., Rodrigues, N., Saurat, T., Hiebel, M. A., Bourg, S., Bonnet, P., Nehmé, R., Morin, P., Percina, N., Corret, J., Vallée, B., le Guevel, R., Jourdan, M. L., Bénédetti, H., & Routier, S. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 26(17), 5349. [Link]
-
Schenone, S., Brullo, C., & Bruno, O. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(1), 1-22. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. (2019). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies, 16(3), 266–285. [Link]
-
Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future medicinal chemistry, 13(2), 189–213. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Cytotoxicity of Substituted Pyrimidines
For drug development professionals and cancer researchers, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents.[1] As a heterocyclic aromatic compound, pyrimidine is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into cellular proliferation pathways.[2][3] Its privileged structure has been extensively modified to produce a multitude of derivatives with potent anticancer properties.[4][5]
This guide provides a comparative analysis of the cytotoxic profiles of various classes of substituted pyrimidines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy, detail the standard methodologies for assessing their cytotoxicity, and explore the molecular mechanisms through which they exert their therapeutic effects.
The Molecular Logic of Pyrimidine Cytotoxicity: Mechanisms of Action
Substituted pyrimidines primarily exert their cytotoxic effects by acting as antimetabolites, interfering with the synthesis and function of DNA and RNA, which are critical for rapidly dividing cancer cells.[6][7] However, the specific mechanisms are diverse and depend on the nature of the substitutions on the pyrimidine ring.[1] These mechanisms include direct inhibition of critical enzymes in nucleotide synthesis, incorporation into nucleic acids leading to replication errors, and modulation of key signaling pathways that control cell growth and survival.[6][8][9]
A pivotal target for many pyrimidine analogs, such as 5-Fluorouracil (5-FU), is Thymidylate Synthase (TS).[4][6] This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[4] Inhibition of TS leads to a depletion of the dTMP pool, which triggers "thymineless death," a state of DNA damage and apoptosis in cancer cells.[4]
Other derivatives have been engineered to target specific protein kinases that are often dysregulated in cancer. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[1][10] By blocking PIM-1, these compounds can induce cell cycle arrest and promote programmed cell death.[1]
Comparative Cytotoxicity Across Pyrimidine Classes
The cytotoxic potency of pyrimidine derivatives is profoundly influenced by the specific substituents attached to the core ring structure.[4] These modifications alter the molecule's electronic properties, lipophilicity, and steric conformation, thereby affecting its ability to bind to biological targets and its overall pharmacokinetic profile.[4][11]
Pyrido[2,3-d]pyrimidine Derivatives
This fused heterocyclic system has proven to be a versatile scaffold for developing potent anticancer agents, particularly as kinase inhibitors.[1][10]
| Compound | Target/Class | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | [10] |
| HepG2 (Liver) | 1.13 | [10] | ||
| Compound 11 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 1.31 | [10] |
| HepG2 (Liver) | 0.99 | [10] | ||
| 1n | TS Inhibitor | HCT-116 (Colon) | 1.98 | [4] |
| MCF-7 (Breast) | 2.18 | [4] |
As shown in the table, pyrido[2,3-d]pyrimidines demonstrate significant cytotoxicity at low micromolar concentrations against various cancer cell lines. Studies suggest that their mechanism often involves the induction of apoptosis by inhibiting key survival kinases like PIM-1.[10]
Aminopyrimidine Derivatives
Substitutions with amino groups, particularly at the 2 and 4 positions, have yielded compounds with broad-spectrum anticancer activity.[12][13] These derivatives can be further modified to enhance potency and selectivity.
| Compound | Target/Class | Cell Line | IC₅₀ (µM) | Reference |
| RDS 3442 (1a) | Aminopyrimidine | CAL27 (Oral) | >20 (at 48h) | [12] |
| Compound 2a | Aminopyrimidine | CAL27 (Oral) | ~20 (at 48h) | [12] |
| U87MG (Glioblastoma) | 5 (at 48h) | [12] | ||
| Compound 9k | 2,4-Diaminopyrimidine | A549 (Lung) | 2.14 | [13] |
| HCT-116 (Colon) | 3.59 | [13] | ||
| Compound 13f | 2,4-Diaminopyrimidine | A549 (Lung) | 1.98 | [13] |
| HCT-116 (Colon) | 2.78 | [13] |
The data indicates that strategic modifications, such as the benzylation seen in compound 2a compared to its parent compound, can significantly enhance cytotoxic potency.[12] Further mechanistic studies on compounds like 9k have shown they can induce apoptosis and cause cell cycle arrest at the G2/M phase.[13]
Other Notable Pyrimidine Derivatives
The versatility of the pyrimidine scaffold allows for the creation of hybrid molecules and other unique structures with promising cytotoxic profiles.[11][14]
| Compound | Target/Class | Cell Line | IC₅₀ (µg/mL) | Reference |
| CFMPY-2 | Pyrimidine-Chalcone | HeLa (Cervical) | Not specified, but potent | [14] |
| CFMPY-4 | Pyrimidine-Chalcone | A549 (Lung) | < 4.05 | [14] |
| Compound 3b | Hydrazinopyrimidine | PC3 (Prostate) | 21 µM | [15] |
| Compound 3d | Hydrazinopyrimidine | PC3 (Prostate) | 17 µM | [15] |
These results highlight the potential of combining the pyrimidine core with other pharmacophores, like chalcones, to create agents with superior or novel anticancer activities.[14] Notably, some of these compounds have shown greater potency than the standard chemotherapeutic agent cisplatin in certain cell lines.[14]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated assays are essential. The choice of assay depends on the expected mechanism of action of the compound and the specific question being addressed. The MTT and SRB assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.[1][16]
The MTT Cell Viability Assay
Principle: This assay quantifies cell viability based on the metabolic activity of mitochondria.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16] The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[1][4]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[17] The goal is to have cells in the exponential growth phase during the experiment.
-
Compound Treatment: The following day, remove the growth medium and add fresh medium containing various concentrations of the substituted pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell doubling time and the compound's expected mechanism.
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]
The Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay. It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[11][16] The amount of bound dye is directly proportional to the total cellular protein mass, providing an estimate of cell number.[16]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Steps 1-3 are identical to the MTT assay.
-
Cell Fixation: After the treatment incubation period, gently add cold TCA (e.g., 10% w/v) to each well to fix the cells, and incubate for 1 hour at 4°C. This terminates the reaction and affixes the cellular proteins.
-
Washing: Discard the supernatant and wash the plates several times with slow-running tap water or deionized water to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
Staining: Add SRB solution (e.g., 0.4% w/v in 1% acetic acid) to each well and stain for 10-30 minutes at room temperature.
-
Wash and Dry: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance on a microplate reader at approximately 515 nm.[16]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells compared to the control and determine the IC₅₀ value.
Conclusion
The pyrimidine scaffold remains an exceptionally fruitful starting point for the development of novel anticancer therapeutics.[5] The cytotoxic efficacy of its derivatives is intricately linked to the nature and position of chemical substitutions, which dictate the compound's mechanism of action and interaction with specific molecular targets.[2][4] As demonstrated, substituted pyrimidines, ranging from pyrido[2,3-d]pyrimidines to various aminopyrimidines, exhibit potent cytotoxic effects across a wide array of human cancer cell lines.[10][12] Ongoing research continues to uncover new derivatives with enhanced potency and selectivity, some even surpassing established chemotherapeutic drugs in preclinical models.[11][14] A rigorous and systematic evaluation using validated in vitro assays, such as the MTT and SRB protocols detailed herein, is a critical and indispensable step in identifying the most promising candidates for future drug development.
References
- Benchchem. (n.d.). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
- Micale, N., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
- Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
- National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. NIH.
- Benchchem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- Elsevier. (2024). Synthesis of novel pyrimidine derivatives and their bioevaluations.
- Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.
- Gangjee, A., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed.
- Sangeetha, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Sangeetha, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds. BenchChem.
- Benchchem. (n.d.). A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. BenchChem.
- Gomaa, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Galmarini, C. M., et al. (2003). Pyrimidine nucleoside analogs in cancer treatment. PubMed.
- Papaspyrou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Al-Nahrain University. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. NIH.
- Benchchem. (n.d.). Comparative Cytotoxicity of Hexahydropyrimidine Derivatives in Cancer Cell Lines: A Guide for Researchers. BenchChem.
- Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH.
- Diasio, R. B., & Harris, B. E. (n.d.). Metabolism of pyrimidine analogues and their nucleosides. Mayo Clinic.
- PLOS. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel pyrimidine derivatives and their bioevaluations. [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
The Discerning Eye: A Guide to Selectivity Profiling of 4-Chloro-6-ethoxy-2-pyrimidinamine Based Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[1][2] The 2,4-disubstituted pyrimidine scaffold is a privileged structure in kinase inhibitor design, appearing in numerous FDA-approved drugs. This guide focuses on a specific derivative, the 4-chloro-6-ethoxy-2-pyrimidinamine core, as the foundation for a hypothetical lead compound, "Compound X" .
Achieving inhibitor selectivity is a paramount challenge in the development of kinase-targeted drugs.[3][4] Most kinase inhibitors target the highly conserved ATP-binding pocket, making off-target interactions a significant concern.[5][6] These unintended interactions can lead to toxicity or confound the interpretation of a compound's biological effects. Therefore, a rigorous and multi-faceted approach to selectivity profiling is not just a regulatory hurdle but a fundamental aspect of robust drug discovery.[7][8]
This guide provides a comprehensive framework for assessing the selectivity of inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of our hypothetical "Compound X" against established inhibitors.
The Strategic Workflow of Selectivity Profiling
A robust assessment of inhibitor selectivity requires a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This workflow allows for early identification of potential liabilities and provides a deeper understanding of a compound's mechanism of action.
Caption: Tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Profiling - Casting a Wide Net
The initial step in selectivity assessment is to screen the inhibitor against a large panel of purified kinases. This provides a broad overview of the compound's activity across the kinome.
Experimental Protocol: Radiometric Kinase Activity Assay
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and your test compound (e.g., "Compound X") at a single high concentration (e.g., 1 µM).
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Quenching and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the radioactivity on the membrane using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO).
Rationale: This method directly measures the catalytic activity of the kinases and is highly sensitive.[9] Screening at a single, high concentration is a cost-effective way to identify potential off-targets.[8]
Data Presentation: Comparative Kinome Scan
For kinases showing significant inhibition (e.g., >70%) in the initial screen, a full dose-response curve is generated to determine the IC50 value.
| Kinase Target | "Compound X" IC50 (nM) | Inhibitor A (e.g., Palbociclib) IC50 (nM) | Inhibitor B (e.g., Abemaciclib) IC50 (nM) |
| CDK4 | 15 | 11 | 2 |
| CDK6 | 25 | 16 | 5 |
| CDK1 | >10,000 | 2,100 | 300 |
| CDK2 | 5,200 | 400 | 65 |
| LRRK2 | >10,000 | >10,000 | >10,000 |
| ROCK1 | 850 | >10,000 | 1,500 |
| ROCK2 | 920 | >10,000 | 1,200 |
Interpretation: The data suggests that "Compound X" is a potent inhibitor of CDK4 and CDK6, with good selectivity against CDK1 and LRRK2. However, there is some off-target activity against ROCK1 and ROCK2, which warrants further investigation.
Tier 2: Cellular Target Engagement - Verifying the Interaction in a Live Cell Context
Biochemical assays, while valuable, do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[10][11][12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to an appropriate density and treat with "Compound X" or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[13]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., CDK4) using an appropriate method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][11]
Data Presentation: Comparative Thermal Shift
| Compound | Target | ΔTm (°C) |
| "Compound X" (1 µM) | CDK4 | +5.2 |
| Inhibitor A (1 µM) | CDK4 | +4.8 |
| Inhibitor B (1 µM) | CDK4 | +6.1 |
| "Compound X" (1 µM) | ROCK1 | +1.5 |
Interpretation: "Compound X" induces a significant thermal stabilization of CDK4, confirming target engagement in a cellular context. The smaller shift for ROCK1 suggests a weaker or more transient interaction in cells compared to the biochemical assay.
Tier 3: Phosphoproteomics - Unveiling the Downstream Consequences
The ultimate measure of a kinase inhibitor's selectivity is its effect on cellular signaling pathways. Quantitative phosphoproteomics allows for a global and unbiased assessment of changes in protein phosphorylation following inhibitor treatment.[6][14][15]
Experimental Protocol: SILAC-based Quantitative Phosphoproteomics
-
SILAC Labeling: Culture cells in media containing either "light" (normal) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids for several passages to achieve complete labeling.
-
Cell Treatment and Lysis: Treat the "heavy" labeled cells with "Compound X" and the "light" labeled cells with a vehicle control. Lyse the cells and combine the lysates in a 1:1 ratio.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the combined protein lysate into peptides and enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography.[15]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "heavy" and "light" phosphopeptides. A change in the heavy/light ratio indicates a change in phosphorylation at that site in response to the inhibitor.
Data Presentation: Phosphorylation Changes of Key Substrates
| Phosphosite | Protein | Pathway | Fold Change ("Compound X") |
| pRb (Ser780) | Retinoblastoma protein | CDK4/6 | -4.5 |
| pFOXO3 (Ser253) | Forkhead box protein O3 | PI3K/Akt | -1.2 |
| pMYPT1 (Thr853) | Myosin phosphatase target subunit 1 | Rho/ROCK | -2.1 |
Interpretation: "Compound X" strongly inhibits the phosphorylation of the canonical CDK4/6 substrate, pRb, confirming its on-target effect. The modest change in the phosphorylation of the ROCK substrate, pMYPT1, is consistent with the weaker off-target activity observed in the CETSA and biochemical assays.
Conclusion: A Holistic View of Selectivity
The comprehensive assessment of inhibitors derived from the this compound scaffold, as exemplified by our hypothetical "Compound X," requires a multi-pronged approach. By integrating data from biochemical profiling, cellular target engagement, and phosphoproteomics, we can build a detailed picture of a compound's selectivity profile. This holistic understanding is critical for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies.
References
-
Cohen, P., Alessi, D. R. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 587(17), 2773-2781. [Link]
-
Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1569-1575. [Link]
-
Wu, J., et al. (2015). Protein kinase profiling assays: a technology review. Future Medicinal Chemistry, 7(12), 1607-1621. [Link]
-
van der Wouden, E. J., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 170(4), 747-764. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12979-12984. [Link]
-
Duncan, J. S., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics, 7(5), 727-740. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement. Nature Protocols, 9(9), 2100-2122. [Link]
-
Mi, Y., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 24(1), 143. [Link]
-
D'Abaco, G. M., et al. (2011). Kinome Profiling. Methods in Molecular Biology, 795, 139-151. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]
-
Ruprecht, B., et al. (2020). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Genome Biology, 21(1), 1-18. [Link]
-
Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]
-
Olsen, J. V., et al. (2009). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 8(8), 1739-1750. [Link]
-
Ruprecht, B. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Technical University of Munich. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors | MDPI [mdpi.com]
- 6. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-chloro-6-ethoxy-2-pyrimidinamine derivatives and related analogues. As researchers and drug development professionals, understanding the journey of a compound from a petri dish to a preclinical model is paramount. Discrepancies between in vitro potency and in vivo efficacy are common hurdles in medicinal chemistry. This document delves into the causality behind experimental choices, provides validated protocols, and synthesizes data to illuminate the structure-activity relationships (SAR) that govern success.
While specific comparative data for this compound derivatives is not extensively available in public literature, this guide will utilize well-documented, structurally related pyrimidine-based kinase inhibitors as exemplars. This approach allows us to explore the critical principles of translating benchtop results into whole-organism efficacy, a process directly applicable to the development of any novel pyrimidine series. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in essential biomolecules like nucleic acids and its role in numerous approved therapeutics.[1][2][3][4]
Part 1: The Foundation - Assessing Efficacy In Vitro
The initial evaluation of any potential therapeutic agent begins in vitro. These controlled environments are indispensable for isolating variables and testing a primary hypothesis: does the compound interact with its intended molecular target, and does this interaction elicit a desired biological response in a cellular context? For many pyrimidine derivatives, the primary targets are protein kinases, enzymes that are often dysregulated in cancers and inflammatory diseases.[5][6][7]
Key In Vitro Methodologies
-
Target Engagement Assays (Biochemical): The first question is one of direct physical interaction. Does the compound inhibit the target kinase? Biochemical assays quantify this by measuring the enzyme's activity in the presence of the inhibitor. The resulting IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is the gold standard for potency.
-
Cell-Based Proliferation Assays (Phenotypic): A compound that inhibits its target must also demonstrate an effect on whole cells. Cytotoxicity assays, such as the MTT or SRB assay, measure a compound's ability to inhibit cancer cell proliferation.[8][9][10] The result, often expressed as a GI50 (concentration for 50% growth inhibition) or IC50, provides the first clue about the compound's ability to cross the cell membrane and act on its target within the complex cellular machinery.
Data Summary: In Vitro Profiling
The following table presents representative data for a hypothetical series of pyrimidine derivatives, illustrating typical outcomes of an initial in vitro screening campaign against a target kinase (e.g., Epidermal Growth Factor Receptor - EGFR) and a panel of cancer cell lines.
| Derivative ID | R1 Group | R2 Group | Target Kinase IC50 (nM) [EGFR] | Cell Line A GI50 (µM) [NCI-H1975] | Cell Line B GI50 (µM) [A549] |
| PD-01 | -H | -Phenyl | 85 | 10.2 | > 50 |
| PD-02 | -F | -Phenyl | 15 | 1.5 | 25.8 |
| PD-03 | -F | -4-fluorophenyl | 12 | 0.9 | 15.1 |
| Reference | Erlotinib | - | 5 | 0.1 | 10.0 |
This data is illustrative. Actual values are compound and assay-dependent.
From this table, we can infer an initial SAR. The addition of a fluorine atom at the R1 position (PD-02 vs. PD-01) significantly improved target engagement and cellular potency. Further modification at the R2 position (PD-03) provided an additional modest benefit.
Part 2: The In Vitro-In Vivo Translation: A Critical Workflow
A potent in vitro compound is a promising start, but it is no guarantee of in vivo success. The transition from a 2D cell culture to a 3D, multi-organ system introduces immense complexity. The primary reason for failure at this stage is unfavorable pharmacokinetics (PK)—what the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may be potent but metabolizes too quickly or fails to reach the target tissue in sufficient concentration.
Experimental Workflow: From Hit to In Vivo Candidate
The following diagram outlines the logical progression from initial screening to the selection of a candidate for animal studies.
Caption: Drug discovery workflow from in vitro to in vivo testing.
Part 3: The Verdict - Assessing Efficacy In Vivo
In vivo studies are the definitive test of a compound's therapeutic potential. The most common model for anti-cancer agents is the tumor xenograft, where human cancer cells are implanted into immunodeficient mice. This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
Key In Vivo Methodology: The Subcutaneous Xenograft Model
This model involves injecting human cancer cells (e.g., NCI-H1975) subcutaneously into the flank of an immunodeficient mouse. Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The test compound is administered systemically (e.g., orally, intraperitoneally) on a defined schedule. Tumor volume is measured regularly to determine the extent of Tumor Growth Inhibition (TGI).
Data Summary: In Vivo Efficacy
This table presents plausible in vivo results for the derivatives profiled in vitro.
| Derivative ID | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (TGI, %) | Observed Toxicity |
| PD-02 | 50 | 25% | None observed |
| PD-03 | 50 | 70% | None observed |
| Reference | 50 | 85% | Minor weight loss |
This data is illustrative.
Comparative Analysis: Connecting the Dots
By comparing the in vitro and in vivo data, a clearer picture emerges:
-
Derivative PD-02: Despite strong in vitro target inhibition (15 nM), its in vivo efficacy was modest (25% TGI). This common scenario often points to a PK liability, such as rapid clearance or poor bioavailability, preventing sustained, effective concentrations at the tumor site.
-
Derivative PD-03: This compound demonstrates a successful translation. The excellent in vitro potency was matched by strong in vivo efficacy (70% TGI). The structural change from PD-02 (addition of a 4-fluoro group) likely improved its metabolic stability or absorption, leading to superior performance. This highlights a successful iteration in the lead optimization cycle.
The targeted signaling pathway for these derivatives is often crucial for cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling cascade, a common target for pyrimidine inhibitors.[1][11]
Caption: Simplified EGFR signaling pathway inhibited by pyrimidine derivatives.
Part 4: Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are essential. The following are standardized, self-validating protocols for the key assays discussed.
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations by serial dilution in growth medium.
-
Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "time zero" plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the "time zero" absorbance. Normalize the data to the vehicle control (100% growth). Plot the percentage of growth inhibition versus log(concentration) and fit to a sigmoidal dose-response curve to calculate the GI50.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the ability of a test compound to inhibit tumor growth in a murine model.
Methodology:
-
Animal Acclimatization: Acclimate female athymic nude mice for one week prior to the study.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Compound Formulation & Dosing: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound daily via oral gavage at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Monitor body weight as a general indicator of toxicity.
References
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration. ResearchGate. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Institutes of Health (NIH). [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH). [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unambiguous Structure Elucidation: A Comparative Guide to the Confirmation of 4-Chloro-6-ethoxy-2-pyrimidinamine
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-chloro-6-ethoxy-2-pyrimidinamine, a substituted pyrimidine derivative representative of scaffolds found in many biologically active compounds. While a direct crystal structure for the ethoxy compound is not publicly available, we will utilize the detailed crystallographic data of its close analog, 4-chloro-6-methoxypyrimidin-2-amine, as a primary reference point, supplemented by a discussion of other key analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and thereby determine the precise spatial arrangement of its atoms, as well as bond lengths and angles.
The crystal structure of the closely related 4-chloro-6-methoxypyrimidin-2-amine reveals a planar pyrimidine ring.[1][2] In the crystal lattice, molecules are linked by hydrogen bonds, forming dimers.[1][2] This detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies such as structure-activity relationship (SAR) analysis and drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol) is a common method for obtaining high-quality single crystals.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.
Key Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine
| Parameter | Value |
| Chemical Formula | C5H6ClN3O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.7683 (2) |
| b (Å) | 16.4455 (2) |
| c (Å) | 10.7867 (2) |
| β (°) | 94.550 (1) |
| Volume (ų) | 666.36 (4) |
Data obtained from the crystallographic study of 4-chloro-6-methoxypyrimidin-2-amine.[2]
Sources
A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
Introduction: The Pyrimidine Scaffold and the Imperative of Early-Stage Profiling
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from anticancer drugs to antivirals.[1][2] Its prevalence is a testament to its versatile chemical nature and its ability to interact with a wide range of biological targets.[3][4] However, a promising molecular scaffold is only the starting point. The journey from a biologically active "hit" to a clinically successful drug is fraught with challenges, with a high rate of attrition often due to poor pharmacokinetic properties.[5]
This guide provides a comprehensive framework for evaluating the drug-like properties of a representative pyrimidine derivative, 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE . We will move from rapid in silico predictions to foundational in vitro assays, establishing a critical dataset for decision-making in early drug discovery. Our approach emphasizes not just the "how" but the "why," grounding experimental choices in the principles of absorption, distribution, metabolism, and excretion (ADME). For comparative context, we will evaluate our target compound alongside Imatinib , a successful pyrimidine-based drug, and 4-Chloro-2,6-diaminopyrimidine , a simpler pyrimidine building block.
Part 1: Foundational Assessment: Physicochemical Properties & In Silico Profiling
Before any wet lab experimentation, a robust in silico assessment provides a critical, resource-efficient first pass. The most widely adopted framework for this is Lipinski's Rule of Five (Ro5), a set of guidelines used to evaluate the potential for oral bioavailability of a drug candidate.[6][7] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons[8]
-
Log P (a measure of lipophilicity) ≤ 5[8]
-
Hydrogen Bond Donors (HBD) ≤ 5[8]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[8]
These rules are based on the observation that most successful oral drugs are relatively small and moderately lipophilic molecules.[6]
Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | This compound | Imatinib | 4-Chloro-2,6-diaminopyrimidine | Lipinski's Rule of Five Guideline |
| Structure | N/A | |||
| Molecular Weight (Da) | 187.62 | 493.6 | 144.57 | ≤ 500 |
| Calculated Log P | ~2.1 | 3.9 | 0.4 | ≤ 5 |
| H-Bond Donors | 1 (amine group) | 5 | 2 (two amine groups) | ≤ 5 |
| H-Bond Acceptors | 4 (2x ring N, O, N) | 10 | 4 (2x ring N, 2x amine N) | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
Note: Properties for the title compound are calculated/estimated based on its structure, as direct database entries are unavailable. Properties for comparators are from established chemical databases.
Interpretation: All three compounds fully comply with Lipinski's Rule of Five, suggesting that, from a physicochemical standpoint, none possess inherent liabilities that would preclude oral absorption. This positive initial assessment justifies proceeding to more resource-intensive experimental validation.
Part 2: The Experimental Workflow for ADME Profiling
Our experimental cascade is designed to assess the key pillars of ADME: solubility, permeability, metabolic stability, and potential toxicity.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Pyrimidine Synthesis Routes
For researchers and professionals in drug development, the synthesis of the pyrimidine scaffold is a foundational activity.[1] These nitrogen-containing heterocyclic compounds are not merely academic curiosities; they are the core of nucleic acids and feature prominently in a vast range of therapeutics, from antiviral to anticancer agents.[2][3][4] The choice of synthetic route is therefore a critical decision, balancing yield and purity against the often-competing demands of time, cost, and environmental impact.
This guide provides a comparative analysis of the primary biological and chemical pathways for pyrimidine synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for selecting the most cost-effective route for your specific research and development objectives.
The Biological Blueprint: De Novo vs. Salvage Pathways
In nature, cells have evolved two distinct strategies for producing pyrimidines: building them from scratch (de novo synthesis) or recycling pre-existing components (the salvage pathway).[5][6] Understanding the economics of these biological routes provides crucial context for laboratory and industrial synthesis.
De Novo Synthesis: The High-Energy Construction Pathway
The de novo pathway constructs the pyrimidine ring from simple, ubiquitous precursors: bicarbonate, aspartate, and glutamine.[5][] This multi-step, energy-intensive process is essential for rapidly proliferating cells, such as those in developing tissues or tumors, which have a high demand for new DNA and RNA.[]
The key steps, catalyzed by a series of enzymes, are as follows:
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm where the enzyme Carbamoyl Phosphate Synthetase II (CPS II)—the primary regulated step in animals—catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and two molecules of ATP.[5][][8]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then combines carbamoyl phosphate with aspartate to form carbamoyl aspartate.[][9]
-
Ring Closure: The enzyme dihydroorotase facilitates the cyclization of carbamoyl aspartate to create dihydroorotate.[][8]
-
Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH), a key reaction that occurs in the mitochondria.[5][8]
-
UMP Formation: Finally, orotate is converted to orotidine monophosphate (OMP) and then decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the first pyrimidine nucleotide produced by this pathway.[5][]
From a cost-effectiveness standpoint, the de novo pathway is metabolically expensive, consuming significant ATP.[5] Its activity is tightly regulated by feedback inhibition; high levels of the end-product UTP allosterically inhibit the initial enzyme, CPS II, preventing wasteful overproduction.[5][9]
The Salvage Pathway: An Economical Recycling Program
In contrast to the energy demands of de novo synthesis, the salvage pathway is a highly efficient recycling system.[5] It reclaims pyrimidine bases (uracil, thymine) and nucleosides from the degradation of DNA and RNA.[5][10] This route is particularly critical in tissues with low rates of cell division, where building nucleotides from scratch is unnecessary.[5][11]
The core principle involves enzymes like uridine phosphorylase and thymidine kinase, which convert free bases back into their corresponding nucleotides.[5][11] The salvage pathway is considerably more energy-efficient than its de novo counterpart, making it the preferred route when precursors are available.[12] This biological paradigm—of a high-cost, high-throughput pathway complemented by a low-cost recycling route—offers a powerful analogy for the choices faced in chemical synthesis.
Chemical Synthesis Routes: A Comparative Cost Analysis
In the laboratory and industrial settings, a variety of methods exist to construct the pyrimidine ring. The choice of method is a strategic decision weighing raw material costs, process complexity, yield, and safety. We will compare several prominent methods, from classic named reactions to modern catalytic approaches.
Classic Condensation Reactions
The Biginelli Reaction: This one-pot, three-component reaction is a highly efficient and cost-effective method for synthesizing dihydropyrimidinones, which are readily oxidized to pyrimidines.[13] It typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][13] Its primary advantages are operational simplicity and the use of inexpensive, readily available starting materials, making it a workhorse in medicinal chemistry.[13]
The Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][11] While versatile, it can sometimes present challenges in terms of regioselectivity and may require harsher conditions compared to the Biginelli reaction.[]
Modern Synthetic Approaches
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times for pyrimidine synthesis, often reducing multi-hour reflux procedures to mere minutes.[1][14] This leads to significant energy savings and often results in higher yields and cleaner reaction profiles.[1] While the initial capital investment in microwave reactors is a factor, the long-term savings in energy and time can be substantial, especially for library synthesis and rapid lead optimization.
Multicomponent and Catalytic Syntheses: Modern organic chemistry has introduced sophisticated methods, such as the iridium-catalyzed multicomponent synthesis from amidines and alcohols.[14] These routes can offer very high yields (up to 93%) and novel ways to construct complex pyrimidine derivatives.[14] However, the cost-effectiveness is heavily dependent on the price and recyclability of the metal catalyst.[15] For large-scale production, an expensive but highly efficient and recyclable catalyst can be more economical than a cheaper, less efficient, or single-use alternative.[15]
Quantitative Comparison of Synthesis Routes
The selection of a synthetic pathway is a multifactorial decision. The following table provides a comparative overview of key parameters for different routes to inform this choice.
| Method | Key Reactants | Catalyst/Reagent | Conditions | Typical Yield (%) | Cost-Effectiveness Profile |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) | Conventional: 1-3 hours, RefluxSolvent-free: 30-45 min, 100°C | 60–85%+[1][14] | Excellent: Uses inexpensive, common reagents in a one-pot reaction, making it highly efficient for both lab and scale-up.[13] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies, often requires reflux | Moderate to High[1] | Good: A versatile and established method, though may require more optimization than the Biginelli reaction. |
| Microwave-Assisted | Varies (e.g., Chalcones, Guanidine) | Varies (e.g., Basic Medium) | 2–20 minutes, 125-135°C | 72–95%[1][14] | Very Good for R&D: High throughput and energy efficiency offset initial equipment cost. Ideal for library synthesis. |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Not specified, 150°C | Up to 93%[14] | Scale-Dependent: High initial cost due to the precious metal catalyst. Becomes cost-effective at large scale if the catalyst is efficiently recycled.[15] |
| Reductive Amination | Pyrimidine-4-carboxaldehyde, Amine | Sodium Borohydride | Varies | Moderate to High[15] | Good for Specific Derivatives: Utilizes relatively inexpensive reagents but may involve a more complex workup.[15] |
Experimental Protocols: A Practical View
To provide a tangible sense of the workflow, detailed protocols for two common and contrasting methods are provided below.
Protocol: Conventional Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone, a common precursor to pyrimidines.
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (e.g., 3-4 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 to 3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization if necessary.
Protocol: Microwave-Assisted Synthesis
This generalized protocol highlights the speed and efficiency of microwave-assisted synthesis.
-
Reactant Mixture: In a dedicated microwave reaction vessel, combine the aromatic aldehyde (1 equivalent), an active methylene compound (e.g., ethyl cyanoacetate, 1 equivalent), and a guanidine or urea derivative (1.2 equivalents) in a minimal amount of a suitable high-boiling solvent like ethanol or DMF.[1]
-
Catalyst/Base Addition: Add the specified catalyst or base (e.g., a few drops of ethanolic NaOH).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 7-12 minutes at a specified temperature (e.g., 125-135°C) and power (e.g., 300W).[1][14]
-
Workup: After cooling, the product often precipitates directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is collected by filtration and washed. Purification is typically straightforward due to the clean nature of the reaction.
Conclusion
The selection of a pyrimidine synthesis route is a strategic decision that directly impacts the economic and practical viability of a research project or manufacturing process.
-
For rapid, small-scale synthesis and library generation , particularly in a drug discovery context, microwave-assisted methods offer unparalleled speed and efficiency, justifying the initial equipment investment.
-
For large-scale, cost-sensitive production of simpler pyrimidine structures, the Biginelli reaction remains a highly competitive and robust choice due to its use of inexpensive raw materials and operational simplicity.[13]
-
For the synthesis of highly functionalized, complex derivatives , modern catalytic methods may provide the highest yields and cleanest products. Their cost-effectiveness hinges on the price and recyclability of the catalyst, making them most suitable for high-value products where process optimization can yield significant long-term savings.[15]
Ultimately, the most cost-effective pathway is not a universal constant but is determined by the specific goals of the synthesis, the available scale, and the required complexity of the final molecule. It is imperative for researchers to perform small-scale trial runs to validate and optimize conditions within their own laboratory environment before committing to a large-scale campaign.[15]
References
-
Elkanzi, N. A. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
ResearchGate. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
ResearchGate. (n.d.). Nucleotide Synthesis via Salvage Pathway | Request PDF. [Link]
-
Plant Physiology. (n.d.). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. [Link]
-
PMC - NIH. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. [Link]
-
Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. growingscience.com [growingscience.com]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
In the landscape of contemporary drug discovery and chemical biology, the unequivocal demonstration that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comprehensive comparison of two robust methodologies for validating the cellular target engagement of novel compounds, using the pyrimidine derivative 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE as a case study. While the specific cellular target of this compound is not yet publicly established, this guide will equip researchers with the principles and practical protocols to elucidate and validate such interactions.
We will delve into the technical intricacies of the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays. Beyond a mere recitation of steps, this guide will illuminate the rationale behind experimental design, data interpretation, and the inherent strengths and limitations of each approach. Our objective is to empower researchers to make informed decisions when selecting and implementing target validation strategies.
The Challenge: Moving Beyond In Vitro Affinity
Biochemical assays, while valuable for determining a compound's potency against a purified protein, do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, off-target binding, and the necessity for a compound to engage its target within a protein complex are not accounted for.[1] Therefore, confirming target engagement in intact cells is a critical step to bridge the gap between biochemical activity and cellular phenotype.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Principle of Ligand-Induced Thermal Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in a cellular or even tissue context.[2][3] The underlying principle is that the binding of a ligand, such as our compound of interest, this compound, to its target protein confers thermal stability. When heated, proteins denature and aggregate; however, a ligand-bound protein is more resistant to this heat-induced unfolding.[2][3]
This differential stability is then quantified by separating the soluble protein fraction from the aggregated portion and measuring the amount of the target protein remaining in the soluble fraction at different temperatures. A positive target engagement event is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.[3][4]
CETSA Experimental Workflow
Caption: NanoBRET™ TE Workflow.
Detailed NanoBRET™ TE Protocol:
-
Cell Preparation:
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of this compound.
-
Add the test compound and a fixed, optimized concentration of the cell-permeable fluorescent tracer to the cells. [6] * Incubate to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoLuc® substrate to the wells.
-
Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) using a plate reader capable of BRET measurements. [6]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound for the target.
-
Comparison of CETSA® and NanoBRET™ for Target Engagement Studies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. [2][3] | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein. [7][8] |
| Target Modification | Not required for endogenous proteins. | Requires genetic fusion of the target protein with NanoLuc® luciferase. [8] |
| Compound Labeling | Not required. | Requires a specific, cell-permeable fluorescent tracer for the target. |
| Throughput | Lower to medium, can be adapted for higher throughput with specific detection methods. [9] | High, easily scalable for 96- and 384-well formats. [10] |
| Data Output | Thermal shift (ΔTm), indicating target engagement. | Intracellular IC50, providing a quantitative measure of compound affinity. [10] |
| Live-Cell Kinetics | Typically an endpoint assay. [1]Real-time versions are emerging but less common. [1] | Can be adapted to measure compound residence time in live cells. [8] |
| Applicability | Broadly applicable to any soluble protein. | Requires a suitable fluorescent tracer and successful expression of the fusion protein. |
| Potential Artifacts | Compound-induced protein destabilization, indirect effects on protein stability. | Steric hindrance from the NanoLuc® tag, tracer competition with endogenous ligands. |
Concluding Remarks
Both CETSA® and NanoBRET™ are powerful and complementary techniques for validating the cellular target engagement of a novel compound like this compound. CETSA® offers the significant advantage of being a label-free method that can be used to study endogenous proteins in their native state. In contrast, NanoBRET™ provides a higher-throughput and more quantitative measure of intracellular affinity, along with the ability to study binding kinetics in live cells.
The choice of method will depend on the specific research question, the available resources, and the nature of the target protein. For initial validation of a completely novel target, CETSA® may be the preferred approach due to its label-free nature. For more detailed characterization of compound affinity and for high-throughput screening campaigns, NanoBRET™ offers a robust and scalable solution. Ultimately, employing both methods can provide a comprehensive and highly confident validation of target engagement, a critical step in the journey of drug discovery and development.
References
-
NanoBRET assays to assess cellular target engagement of compounds Version - EUbOPEN. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]
-
Methods to investigate protein–protein interactions - Wikipedia. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. news-medical.net [news-medical.net]
- 5. promega.com [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 8. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Safety Operating Guide
Navigating the Disposal of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE, a halogenated pyrimidine derivative. By understanding the chemical's characteristics and following these procedures, you can ensure the safety of your team and the protection of our environment.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls that prioritize safety and environmental stewardship. The fundamental principle is to treat all chemical waste as hazardous until proven otherwise. This compound, being a chlorinated organic substance, falls under the category of halogenated waste, which requires specific disposal pathways.
Hazard Profile and Risk Assessment
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
These potential hazards underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) during handling and disposal.
Physicochemical Data of a Structurally Similar Compound (2-Pyrimidinamine, 4-chloro-6-methoxy-)
| Property | Value | Source |
| Molecular Formula | C5H6ClN3O | PubChem |
| Molecular Weight | 159.57 g/mol | PubChem |
| Appearance | Solid | ChemicalBook |
| Storage Temperature | 2-8 °C under inert gas | ChemicalBook |
This data is for a related compound and should be used for general guidance only.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Segregation of Halogenated Waste
The cardinal rule of chemical waste disposal is segregation. Due to the presence of chlorine, this compound must be disposed of in a designated halogenated organic waste stream.
-
Why Segregate? Halogenated and non-halogenated organic wastes are often treated differently. Halogenated waste typically requires high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.[8] Mixing halogenated compounds with non-halogenated solvents can contaminate the entire waste stream, leading to more complex and costly disposal procedures.
Step 2: Proper Waste Containment
Utilize a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste.
-
Container Selection: Use a container made of a material that is resistant to chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," must be written out. Do not use abbreviations. The label should also include the date when the first waste was added to the container.
Step 3: Waste Accumulation and Storage
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container using a chemically resistant spatula. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, pour the waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and incompatible materials. Ensure the container is kept closed when not in use.
Step 4: Arranging for Disposal
Once the waste container is full or has been in use for a designated period (as per your institution's policy), arrange for its collection by your EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Consult SDS (of a similar compound): Refer to the SDS for a structurally similar compound for specific spill cleanup guidance.
-
Small Spills: For small spills of solid material, carefully sweep up the material and place it in the designated halogenated waste container. Avoid generating dust. For small liquid spills, use an absorbent material, such as vermiculite or a chemical spill pillow, to contain and absorb the liquid. Place the contaminated absorbent material in the halogenated waste container.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.
References
-
2-Pyrimidinamine, 4-chloro-6-methoxy- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemsigma. (n.d.). 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1]. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved January 11, 2026, from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Environmental Health and Safety - University of Washington. (2018, December). Hazardous Waste Reduction. Retrieved from [Link]
-
University of Louisville. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
- 1. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE [89784-02-1] | Chemsigma [chemsigma.com]
- 2. 2-AMINO-4-CHLORO-6-ETHOXYPYRIMIDINE | 89784-02-1 [chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fi [fishersci.fi]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE
Immediate Safety and Hazard Assessment
Handling any chemical intermediate, particularly heterocyclic compounds like 4-CHLORO-6-ETHOXY-2-PYRIMIDINAMINE, demands a proactive and informed approach to safety. While comprehensive toxicological data for this specific molecule may be limited, its structure—a chlorinated pyrimidine—provides critical clues to its potential hazards. By examining data from structurally analogous compounds, we can establish a robust personal protective equipment (PPE) protocol grounded in established safety principles.
The primary hazards associated with similar chlorinated pyrimidines include:
-
Serious Eye Irritation/Damage: Contact can cause significant injury.[1][2][3]
-
Skin Irritation: Direct contact may lead to irritation or more severe reactions.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion poses a significant toxicological risk.[3][5][6]
Therefore, our safety paradigm is built on the principle of minimizing all routes of exposure—dermal, ocular, and inhalation. This guide provides the essential framework for selecting, using, and disposing of PPE when working with this compound.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is not merely a checklist but an integrated system of protection. The following table summarizes the minimum required PPE for handling this compound. Subsequent sections will detail the specific scenarios and procedures for their use.
| Protection Area | Required PPE | Rationale and Key Standards |
| Eye & Face | Chemical safety goggles AND a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or equivalent standards.[1][7] |
| Skin & Body | Chemical-resistant lab coat (fully buttoned) and long-sleeved clothing. | Provides a barrier against incidental contact and small splashes. |
| Hands | Nitrile gloves (minimum thickness of 4 mil). | Nitrile offers good resistance to a range of chemicals. Double-gloving is required for tasks with higher exposure risk.[8][9] |
| Respiratory | Primary: Certified Chemical Fume Hood. Secondary: NIOSH-approved respirator. | Engineering controls are the primary defense. A respirator with an organic vapor cartridge and particulate filter may be required if a fume hood is unavailable or during spill cleanup.[8][10] |
Operational Protocols: From Receipt to Disposal
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical progression for safe handling.
Risk-Based PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are commensurate with the risk of the operation.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye and Face Protection: Put on chemical safety goggles first, then place the full-face shield over them.
Doffing Sequence (Taking Off): This procedure should be performed in a designated area.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, handling it by the sides. Then, remove the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, avoiding contact with the exterior surface. Place it in a designated container for laundry or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, disposable aprons, and other contaminated items into a clearly labeled, sealed hazardous waste bag or container.[1]
-
Segregation: Do not mix this waste with general laboratory trash.
-
Disposal: Follow your institution's specific guidelines for the disposal of solid chemical hazardous waste. Ensure compliance with all local and national regulations.[2][5]
Emergency Preparedness
PPE is your primary defense, but you must be prepared for accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but your entire research team. Your diligence is the cornerstone of trustworthy and reproducible science.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. (2023-07-11). [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership. [Link]
-
Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety Data Sheet - 2-Amino-5-chloropyrimidine. Thermo Fisher Scientific. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. (2024-04-25). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
